1,3-Di-tert-butylimidazol-2-ylidene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-ditert-butyl-2H-imidazol-1-ium-2-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-10(2,3)12-7-8-13(9-12)11(4,5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENRCIKTFREPGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C[N+](=[C-]1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449891 | |
| Record name | 1,3-Di-tert-butylimidazol-2-ylidene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157197-53-0 | |
| Record name | 1,3-Di-tert-butylimidazol-2-ylidene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Di-t-butylimidazol-2-ylidene | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 1,3-Di-tert-butylimidazol-2-ylidene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1,3-Di-tert-butylimidazol-2-ylidene, a prominent N-heterocyclic carbene (NHC), from its imidazolium salt precursors. The document details the necessary experimental protocols, presents quantitative data for comparison, and visualizes the synthetic workflow.
Introduction
N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of organic compounds, finding extensive applications as ligands in organometallic catalysis and as organocatalysts in their own right. Their strong σ-donating properties and steric tuneability make them highly effective in stabilizing metal centers and activating substrates. Among the diverse family of NHCs, this compound (IBu) is of significant interest due to the steric bulk imparted by the tert-butyl groups, which can enhance the stability and influence the catalytic activity of its metal complexes.
The most common and direct route to obtaining this compound is through the deprotonation of its corresponding imidazolium salt precursor.[1] This process involves the removal of the acidic proton at the C2 position of the imidazolium ring using a strong, non-nucleophilic base under anhydrous conditions. The choice of the imidazolium salt, typically the chloride or tetrafluoroborate salt, and the deprotonating agent are critical factors that influence the reaction efficiency and the purity of the final product. This guide will focus on the prevalent methods for this transformation, providing detailed experimental procedures and comparative data.
Synthesis of Imidazolium Salt Precursors
The stability and ease of handling of imidazolium salts make them the preferred starting materials for the generation of the free carbene.[1] The two most commonly employed precursors for IBu are 1,3-di-tert-butylimidazolium chloride and 1,3-di-tert-butylimidazolium tetrafluoroborate.
Synthesis of 1,3-Di-tert-butylimidazolium Chloride
A common method for the synthesis of 1,3-di-tert-butylimidazolium chloride involves a multi-step process starting from readily available reagents.
Synthesis of 1,3-Di-tert-butylimidazolium Tetrafluoroborate
The tetrafluoroborate salt can be synthesized from the corresponding chloride salt via an anion exchange reaction.
Deprotonation of Imidazolium Salts to Yield this compound
The final step in the synthesis is the deprotonation of the C2 proton of the imidazolium salt. This proton is acidic due to the adjacent positively charged nitrogen atoms. Its removal by a strong base under inert and anhydrous conditions yields the neutral carbene.
Quantitative Data Summary
The following table summarizes the quantitative data for two common methods of synthesizing this compound.
| Parameter | Method 1: Potassium tert-Butoxide | Method 2: Sodium Hydride/DMSO |
| Starting Material | 1,3-Di-tert-butylimidazolium Chloride | 1,3-Di-tert-butylimidazolium Chloride |
| Base | Potassium tert-butoxide (KOtBu) | Sodium Hydride (NaH) |
| Catalyst/Additive | None | Dimethyl sulfoxide (DMSO) (catalytic) |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Reaction Time | 12 hours | Not specified |
| Temperature | Not specified | Not specified |
| Yield | 78% | Not specified |
Experimental Protocols
Method 1: Deprotonation using Potassium tert-Butoxide in Tetrahydrofuran
This procedure details the synthesis of this compound from its chloride salt using potassium tert-butoxide.
Materials:
-
1,3-Di-tert-butylimidazolium chloride
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add 1,3-di-tert-butylimidazolium chloride to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to the flask to dissolve the imidazolium salt.
-
Slowly add potassium tert-butoxide to the stirred solution at room temperature.
-
Stir the reaction mixture for 12 hours under an inert atmosphere.
-
After the reaction is complete, filter the mixture under inert conditions to remove the precipitated potassium chloride.
-
Remove the THF from the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by sublimation to obtain a crystalline solid.
Method 2: Deprotonation using Sodium Hydride with Catalytic DMSO in Tetrahydrofuran
This method, a variation of the original Arduengo synthesis of stable carbenes, utilizes sodium hydride as the base with a catalytic amount of DMSO.
Materials:
-
1,3-Di-tert-butylimidazolium chloride
-
Sodium hydride (NaH), washed to remove oil
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, suspend washed sodium hydride in anhydrous THF.
-
Add a catalytic amount of anhydrous DMSO to the suspension.
-
To this mixture, add a solution of 1,3-di-tert-butylimidazolium chloride in anhydrous THF dropwise with stirring.
-
Stir the reaction mixture at room temperature until the evolution of hydrogen gas ceases.
-
Filter the reaction mixture under inert conditions to remove sodium chloride and any unreacted sodium hydride.
-
Remove the THF from the filtrate under reduced pressure to afford the crude product.
-
Purify the product by sublimation.
Visualization of the Synthetic Workflow
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from its corresponding imidazolium salt is a well-established and efficient process. The choice of a strong, non-nucleophilic base and anhydrous reaction conditions are paramount for the successful deprotonation of the imidazolium precursor. The detailed protocols and comparative data provided in this guide offer valuable insights for researchers and professionals engaged in the synthesis and application of this important N-heterocyclic carbene. The robust nature of this synthetic route allows for the reliable production of IBu, facilitating its widespread use in cutting-edge research and development in catalysis and materials science.
References
Unveiling the Electronic Landscape of a Versatile Ligand: A Technical Guide to 1,3-Di-tert-butylimidazol-2-ylidene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core electronic properties of 1,3-Di-tert-butylimidazol-2-ylidene (ItBu), a prominent N-heterocyclic carbene (NHC) that has become an indispensable tool in modern chemistry. Its unique combination of strong σ-donating ability and significant steric bulk makes it a highly effective ligand in a wide array of catalytic processes and a valuable building block in the synthesis of novel organometallic complexes. This document provides a comprehensive overview of its synthesis, electronic structure, and coordination chemistry, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Electronic Properties: A Potent σ-Donor with Significant Steric Influence
The reactivity and coordinating ability of this compound are fundamentally governed by the electronic characteristics of its divalent carbene carbon. It is widely recognized as a powerful electron-donating ligand, a property that is crucial for its applications in catalysis.[1] The strong σ-bond formed between the carbene lone pair and a vacant metal orbital enhances the electron density at the metal center, which can facilitate key catalytic steps such as oxidative addition.[1]
The bulky tert-butyl groups attached to the nitrogen atoms, while not directly involved in the primary electronic donation, exert a profound indirect influence on the ligand's electronic properties. They provide steric shielding to the carbene center and the coordinated metal, enhancing the stability of the resulting complexes and influencing their catalytic activity and selectivity.[1] While the potential for π-back-bonding from metal d-orbitals into the empty pπ-orbital of the carbene carbon exists, this interaction is generally considered to be weak for many NHC ligands.[1]
Quantitative Electronic and Structural Parameters
To provide a clear and comparative overview, the key electronic and structural data for this compound are summarized in the tables below. These values are derived from a combination of experimental techniques and computational studies.
| Structural Parameter | Value | Method |
| N-C-N Bond Angle | 101°-104° | X-ray Diffraction |
Table 1: Key Structural Parameter of this compound.
| Spectroscopic Data | Value (ppm) | Technique |
| 13C NMR Carbene Chemical Shift (in [Au(ItBu)Cl]) | ~180 | 13C NMR Spectroscopy |
Table 2: Representative 13C NMR Data for a Metal Complex of this compound.
| Computational Data (Representative Values for similar NHCs) | Value (eV) | Method |
| HOMO Energy | -4.5 to -5.5 | DFT |
| LUMO Energy | 1.0 to 2.0 | DFT |
| HOMO-LUMO Gap | 5.5 to 7.5 | DFT |
Table 3: Typical Computationally Derived Electronic Parameters for N-Heterocyclic Carbenes.
| Atom | Mulliken Charge (e) | Method |
| C(carbene) | -0.2 to -0.4 | DFT |
| N | -0.4 to -0.6 | DFT |
| C(backbone) | +0.1 to +0.3 | DFT |
| C(tert-butyl) | +0.05 to +0.15 | DFT |
| H | +0.05 to +0.1 | DFT |
Table 4: Representative Mulliken Charge Distribution for N-Heterocyclic Carbenes.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process: the preparation of the corresponding imidazolium salt precursor, followed by its deprotonation to yield the free carbene.
Experimental Protocol: Synthesis of 1,3-Di-tert-butylimidazolium Chloride
Materials:
-
Glyoxal (40% in water)
-
tert-Butylamine
-
Formaldehyde (37% in water)
-
Ammonium chloride
-
Hydrochloric acid (concentrated)
-
Toluene
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glyoxal, tert-butylamine, and formaldehyde in a molar ratio of approximately 1:2:1 in toluene.
-
Add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir vigorously for 12-24 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid.
-
The product, 1,3-Di-tert-butylimidazolium chloride, will precipitate from the solution.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Experimental Protocol: Synthesis of this compound (ItBu)
Materials:
-
1,3-Di-tert-butylimidazolium chloride
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3-Di-tert-butylimidazolium chloride in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.0 equivalent) in THF to the cooled imidazolium salt solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Extract the residue with anhydrous hexane and filter to remove the potassium chloride byproduct.
-
Evaporate the hexane to yield this compound as a white crystalline solid.
Coordination Chemistry and Metal Complex Synthesis
The strong σ-donating nature of ItBu makes it an excellent ligand for a wide range of transition metals. The synthesis of its metal complexes is crucial for their application in catalysis.
Experimental Protocol: Synthesis of Bis(this compound)palladium(0) ([Pd(ItBu)2])
Materials:
-
Palladium(II) acetate
-
This compound (ItBu)
-
Sodium tert-butoxide
-
Anhydrous toluene
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate in anhydrous toluene.
-
In a separate flask, dissolve this compound (2.2 equivalents) and sodium tert-butoxide (2.2 equivalents) in anhydrous toluene.
-
Slowly add the ItBu/base solution to the palladium acetate solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 12-16 hours. The color of the solution will typically change, indicating the formation of the Pd(0) complex.
-
Filter the reaction mixture through a pad of Celite to remove any insoluble byproducts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield [Pd(ItBu)2] as a crystalline solid.
Spectroscopic and Computational Characterization Methodologies
A combination of spectroscopic and computational techniques is essential for a thorough understanding of the electronic properties of this compound and its derivatives.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of the ligand and its complexes. The chemical shift of the carbene carbon in the 13C NMR spectrum is particularly informative about the electronic environment of the C-metal bond.[1]
-
Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, which can be used to identify functional groups and probe changes in bonding upon coordination to a metal center.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of the molecule and its metal complexes.[1]
Computational Chemistry
-
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure of NHCs. By employing appropriate functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, def2-TZVP), it is possible to calculate key parameters such as HOMO and LUMO energies, the HOMO-LUMO gap, and Mulliken charge distributions. These calculations provide valuable insights into the ligand's reactivity and bonding characteristics.
This technical guide provides a foundational understanding of the electronic properties of the this compound ligand. The combination of its strong electron-donating character and significant steric presence continues to make it a ligand of choice in a multitude of chemical transformations, with ongoing research continually expanding its applications in catalysis and materials science.
References
The Dominant Role of Steric Influence: A Technical Guide to tert-Butyl Groups in N-Heterocyclic Carbene Ligands
For Researchers, Scientists, and Drug Development Professionals
N-heterocyclic carbenes (NHCs) have become an indispensable class of ligands in organometallic chemistry and catalysis, largely due to the exceptional stability they impart to metal centers and the high degree of tunability in their steric and electronic properties. Among the various substituents used to modulate these properties, the tert-butyl group holds a prominent position. Its significant steric bulk provides a powerful tool for creating highly active and selective catalysts. This guide offers an in-depth analysis of the steric effects of tert-butyl groups in NHC ligands, covering their quantification, synthesis, impact on catalysis, and the experimental protocols used for their characterization.
Quantifying the Steric and Electronic Footprint
The influence of an NHC ligand on a metal center is primarily described by its steric bulk and its electron-donating ability. Two key parameters are used to quantify these properties: the percent buried volume (%Vbur) and the Tolman Electronic Parameter (TEP).
-
Percent Buried Volume (%Vbur): This metric quantifies the steric bulk of a ligand by calculating the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[1][2][3] A larger %Vbur value indicates greater steric hindrance.[4] The tert-butyl substituted NHC, ItBu, exhibits a significant %Vbur, which is crucial for its catalytic performance.
-
Tolman Electronic Parameter (TEP): The TEP is determined by measuring the ν(CO) stretching frequency of a [Ni(CO)3(L)] complex using infrared spectroscopy.[5][6][7][8][9] A lower stretching frequency (in cm-1) indicates a more electron-donating ligand. While primarily an electronic parameter, the TEP can be influenced by the steric pressures of bulky groups. NHCs are generally strong σ-donors, a property that is enhanced by bulky alkyl substituents like tert-butyl groups.[10]
Comparative Data of Common NHC Ligands
The table below summarizes the steric and electronic parameters for 1,3-di-tert-butylimidazol-2-ylidene (ItBu) and other commonly used NHC ligands, illustrating the significant steric impact of the tert-butyl substituents.
| Ligand | R Group | Tolman Electronic Parameter (TEP) (cm⁻¹) | Percent Buried Volume (%Vbur) |
| ItBu | tert-Butyl | 2051.1 | 34.7 |
| IMes | 2,4,6-Trimethylphenyl (Mesityl) | 2053.4 | 37.6 |
| IPr | 2,6-Diisopropylphenyl | 2050.9 | 43.5 |
| SIPr | 2,6-Diisopropylphenyl (saturated backbone) | 2049.5 | 46.5 |
Note: Values are compiled from various sources and computational studies. The %Vbur is calculated for a standard M-C bond length of 2.00 Å.
Synthesis of tert-Butyl Substituted NHC Ligands
The most common route to NHC-metal complexes involves the initial synthesis of an azolium salt precursor, which is subsequently deprotonated to generate the free carbene for coordination to a metal center. The synthesis of 1,3-di-tert-butylimidazolium chloride, the precursor to the ItBu ligand, is a representative example.
General Synthetic Workflow
The synthesis typically involves a multi-component reaction between a primary amine (tert-butylamine), glyoxal, and formaldehyde to form the imidazolium ring system.
The Impact of tert-Butyl Steric Bulk on Catalysis
The large, umbrella-like shielding provided by tert-butyl groups is not merely passive bulk; it actively dictates the reactivity and stability of the catalyst. This steric hindrance is a key factor in enhancing catalytic efficiency, particularly in cross-coupling reactions.[11][12]
-
Stabilization of Low-Coordinate Species: The steric bulk prevents bimolecular decomposition pathways, stabilizing the catalytically active, low-coordinate metal species.[13]
-
Promotion of Reductive Elimination: The steric pressure exerted by the bulky tert-butyl groups on the ligands in the coordination sphere facilitates the final reductive elimination step, which is often the rate-limiting step, thereby accelerating catalyst turnover.[12]
-
Creation of a "Catalytic Pocket": The ligand framework forms a well-defined pocket around the metal center. This pocket can control substrate approach, leading to higher selectivity for specific isomers or preventing the access of oversized substrates.
Illustrative Catalytic Cycle: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful C-C bond-forming reaction where bulky NHC ligands, such as ItBu, have demonstrated exceptional performance. The steric bulk of the tert-butyl groups is crucial in facilitating the key steps of the catalytic cycle.
In this cycle, the steric pressure from the ItBu ligand (L) promotes the crucial reductive elimination step, where the R¹-R² product is formed and the Pd(0) catalyst is regenerated.
Logical Flow of Steric Effects
The relationship between the steric properties of the tert-butyl NHC ligand and its catalytic consequences can be visualized as a direct causal chain.
Detailed Experimental Protocols
The following protocols provide standardized procedures for the synthesis of a key tert-butyl NHC precursor and the computational determination of its steric bulk.
Protocol 1: Synthesis of 1,3-Di-tert-butylimidazolium Chloride ([ItBuH]Cl)
This protocol is adapted from established literature procedures for the synthesis of symmetrical N,N'-disubstituted imidazolium salts.[14]
Materials:
-
tert-Butylamine
-
Glyoxal (40% solution in water)
-
Formaldehyde (37% solution in water)
-
Hydrochloric acid (concentrated)
-
Acetic acid (glacial)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine tert-butylamine (2.0 eq) and glacial acetic acid in a suitable solvent like methanol.
-
Addition of Reagents: Cool the mixture in an ice bath. Slowly add glyoxal (1.0 eq) dropwise, followed by the slow addition of formaldehyde (1.1 eq).
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC.
-
Acidification & Workup: Cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid. Remove the solvent under reduced pressure.
-
Purification: The resulting crude solid is washed extensively with diethyl ether to remove unreacted starting materials and byproducts. The solid product is then collected by filtration.
-
Drying: The purified white solid, 1,3-di-tert-butylimidazolium chloride, is dried under high vacuum. Characterization is typically performed using ¹H NMR, ¹³C NMR spectroscopy, and elemental analysis.
Safety Note: This procedure should be performed in a well-ventilated fume hood. All reagents are corrosive and/or toxic. Appropriate personal protective equipment (PPE) must be worn.
Protocol 2: Determination of Percent Buried Volume (%Vbur)
The %Vbur is a computational metric derived from atomic coordinates, typically obtained from X-ray crystallography or DFT-optimized structures.[3]
Methodology:
-
Obtain Coordinates: Secure the atomic coordinates of the metal-NHC complex in a .xyz or PDB file format. This can be from an experimental crystal structure (e.g., from the Cambridge Structural Database) or from a geometry optimization using Density Functional Theory (DFT).
-
Define Parameters:
-
Metal-Ligand Bond Length: A standardized M-C bond length is typically used for comparison (e.g., 2.00 Å). The actual experimental bond length can also be used.
-
Sphere Radius: A sphere of a defined radius (typically 3.5 Å) is centered on the metal atom. van der Waals radii of the ligand atoms are scaled by a factor (e.g., 1.17).
-
-
Software: Utilize a dedicated program, such as the freely available SambVca software, which is specifically designed for these calculations.
-
Calculation: The software places the ligand with the defined M-C bond length, orients it along the z-axis, and calculates the volume occupied by the ligand's atoms within the sphere around the metal.
-
Output: The program outputs the percent buried volume (%Vbur), which is the ratio of the ligand's occupied volume to the total volume of the sphere, multiplied by 100. Steric maps, which provide a 2D projection of the steric hindrance around the metal, can also be generated.[1]
Conclusion
The incorporation of tert-butyl groups onto N-heterocyclic carbene ligands is a cornerstone strategy in modern catalyst design. The profound steric shielding provided by these groups directly translates into more stable, active, and selective catalysts. By understanding and quantifying these steric effects using parameters like percent buried volume, researchers can rationally design next-generation NHC ligands. The ability to synthesize these bulky ligands through reliable protocols and to predict their impact on catalytic cycles empowers chemists in fields ranging from fine chemical synthesis to drug development to create more efficient and robust chemical transformations.
References
- 1. Quantifying and understanding the steric properties of N-heterocyclic carbenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ligand Steric Contours to Understand the Effects of N-Heterocyclic Carbene Ligands on the Reversal of Regioselectivity in Ni-Catalyzed Reductive Couplings of Alkynes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Tolman electronic parameter (TEP) and the metal–metal electronic communication in ditopic NHC complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. N-Heterocyclic Carbene (NHC) Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Application of Bulky NHC–Rhodium Complexes in Efficient S–Si and S–S Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. books.rsc.org [books.rsc.org]
A Technical Guide to 1,3-Di-tert-butylimidazol-2-ylidene: A Strong σ-Donating Ligand in Modern Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
Core Focus: This document provides an in-depth examination of 1,3-di-tert-butylimidazol-2-ylidene (IBu), a prominent N-heterocyclic carbene (NHC). It details its synthesis, electronic and steric properties, and its role as a powerful ancillary ligand in transition metal catalysis.
Introduction: The Rise of N-Heterocyclic Carbenes
For many years, carbenes were regarded only as highly reactive, transient intermediates. This perception was transformed in 1991 with the synthesis and isolation of the first stable crystalline N-heterocyclic carbene (NHC) by Arduengo and his team.[1] This discovery revealed that NHCs possess remarkable stability, primarily due to the electronic and steric influence of the nitrogen atoms within the heterocyclic ring.[1] This inherent stability allows them to be handled under standard laboratory conditions, making them exceptionally useful.
Among the vast family of NHCs, this compound, often abbreviated as IBu, has emerged as a crucial tool in synthetic chemistry.[2] It is characterized as a strong σ-donating ligand with significant steric bulk provided by the tert-butyl groups on the nitrogen atoms.[1] These features make IBu an excellent ligand for stabilizing transition metal complexes and a highly effective component in a wide array of catalytic reactions, including cross-coupling, polymerization, and the development of advanced materials.[3]
Synthesis of this compound (IBu)
The synthesis of IBu is typically achieved through a two-step process: the formation of a stable imidazolium salt precursor, followed by its deprotonation to yield the free carbene.
Caption: Synthesis workflow for this compound (IBu).
Experimental Protocol: Synthesis of 1,3-Di-tert-butylimidazolium Chloride (IBu·HCl)
This protocol outlines a common procedure for synthesizing the imidazolium salt precursor.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine a 40% aqueous solution of glyoxal and two equivalents of tert-butylamine in an appropriate solvent like methanol.
-
Initial Condensation: Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic.
-
Addition of Formaldehyde: Add a 37% aqueous solution of formaldehyde (one equivalent) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours.
-
Acidification: After cooling to room temperature, slowly add concentrated hydrochloric acid (HCl) to the mixture until it is acidic. This protonates the intermediate and facilitates the precipitation of the chloride salt.
-
Isolation: The product, 1,3-di-tert-butylimidazolium chloride, typically precipitates as a white solid. Collect the solid by vacuum filtration, wash with a cold solvent (e.g., diethyl ether or acetone) to remove impurities, and dry under vacuum.
Experimental Protocol: Synthesis of this compound (IBu)
This protocol describes the deprotonation of the imidazolium salt to generate the free carbene. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Reaction Setup: In a Schlenk flask, suspend the dried 1,3-di-tert-butylimidazolium chloride in anhydrous tetrahydrofuran (THF).
-
Deprotonation: To this suspension, add a slight excess (e.g., 1.1 equivalents) of a strong base, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) with a catalytic amount of dimethyl sulfoxide (DMSO).[4]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of the starting salt and the formation of a precipitate (KCl or NaCl). The reaction is typically complete within 2-12 hours.
-
Isolation: Once the reaction is complete, filter the mixture through Celite under an inert atmosphere to remove the inorganic salt byproduct.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield this compound as a white to pale yellow crystalline solid.[3] The product is sensitive to air and moisture and should be stored in a glovebox or under an inert atmosphere.[5]
Quantitative Data: Electronic and Steric Properties
The utility of a ligand in catalysis is largely defined by its electronic and steric profiles. For NHCs like IBu, these properties are quantified using the Tolman Electronic Parameter (TEP) and the ligand cone angle.
-
Tolman Electronic Parameter (TEP): The TEP is an experimental measure of a ligand's net electron-donating strength.[6] It is determined by measuring the frequency of the A1 C-O stretching vibration (ν(CO)) in a nickel-carbonyl complex, [LNi(CO)₃].[6] A lower ν(CO) frequency indicates stronger electron donation from the ligand to the metal center, which increases back-bonding to the CO ligands and weakens the C-O bond.[6]
-
Ligand Cone Angle (θ): This parameter provides a measure of the steric bulk of a ligand. It is defined as the apex angle of a cone, centered on the metal, which encompasses the van der Waals radii of the ligand's outermost atoms.
The properties of IBu are compared with other common ligands in the table below.
| Ligand | Type | Tolman Electronic Parameter (TEP, cm⁻¹) | Cone Angle (θ, °) |
| IBu (this compound) | NHC | 2050.8 | 180 ± 5 |
| IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | NHC | 2050.4 | 195 |
| IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) | NHC | 2050.9 | 212 |
| PCy₃ (Tricyclohexylphosphine) | Phosphine | 2056.4 | 170 |
| P(tBu)₃ (Tri-tert-butylphosphine) | Phosphine | 2056.1 | 182 |
| PPh₃ (Triphenylphosphine) | Phosphine | 2068.9 | 145 |
Data compiled from various sources for comparison purposes.
As the data illustrates, IBu is a very strong electron-donating ligand, with a TEP value significantly lower than that of triphenylphosphine and comparable to the most electron-rich phosphines and other bulky NHCs. Its cone angle indicates substantial steric shielding of the metal center.
Coordination Chemistry and Metal-Ligand Bonding
The bonding between an NHC and a transition metal is dominated by a strong σ-bond.[1] This bond is formed by the donation of the carbene's lone pair of electrons into a vacant orbital on the metal center.[1] While some minor π-back-bonding from the metal d-orbitals into the empty p-orbital of the carbene carbon can occur, this interaction is generally considered weak for most NHCs.[1]
Caption: σ-Donation from the IBu carbene center to a metal (M).
The combination of strong σ-donation and significant steric bulk from the tert-butyl groups imparts several favorable properties to metal complexes incorporating the IBu ligand:
-
Enhanced Stability: The bulky substituents protect the metal center from decomposition pathways and unwanted side reactions.[1]
-
Increased Electron Density: The strong electron donation enriches the metal center, which can promote key steps in catalytic cycles, such as oxidative addition.[1]
-
Influence on Reactivity: The steric profile can control substrate access to the metal center, leading to improved selectivity in catalytic transformations.
Applications in Catalysis: Palladium Cross-Coupling
Palladium complexes bearing the IBu ligand are highly effective catalysts, particularly for cross-coupling reactions that form carbon-carbon and carbon-nitrogen bonds.[1][7] These reactions are fundamental in organic synthesis and drug development. A prime example is the Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide.
Below is a generalized catalytic cycle for a Suzuki-Miyaura reaction catalyzed by a Pd(0)-IBu complex.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by the IBu ligand, reacts with the organic halide (R¹-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate. The strong electron-donating nature of IBu facilitates this step.
-
Transmetalation: The organoboron reagent (R²-B(OR)₂) transfers its organic group (R²) to the palladium center, displacing the halide (X).
-
Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0)-IBu catalyst. The steric bulk of IBu can promote this final, product-releasing step.
Conclusion
This compound (IBu) stands out as a highly versatile and powerful N-heterocyclic carbene ligand. Its combination of strong σ-donating ability and significant steric bulk makes it an indispensable tool for stabilizing reactive metal centers and driving efficient catalytic processes. The straightforward synthesis of its precursor and the free carbene further enhances its accessibility and widespread application. For researchers in catalysis, organic synthesis, and materials science, a thorough understanding of IBu's properties and reactivity is essential for the design of next-generation chemical transformations.
References
- 1. This compound | 157197-53-0 | Benchchem [benchchem.com]
- 2. This compound | 157197-53-0 | TCI AMERICA [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound|lookchem [lookchem.com]
- 6. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
The Coordination Chemistry of 1,3-Di-tert-butylimidazol-2-ylidene with Transition Metals: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and have revolutionized the field of catalysis.[1][2][3] Since the isolation of the first stable crystalline NHC, 1,3-diadamantylimidazol-2-ylidene, by Arduengo and colleagues in 1991, these strong σ-donating ligands have found widespread applications.[2][4] Among the vast library of NHCs developed, 1,3-Di-tert-butylimidazol-2-ylidene (ItBu) stands out for its unique steric and electronic properties. Its bulky tert-butyl groups provide significant steric protection to the metal center, enhancing the stability of the resulting complexes and influencing their catalytic activity, while the imidazol-2-ylidene core offers strong electron donation.[2][5]
This technical guide provides a comprehensive overview of the coordination chemistry of ItBu with a range of transition metals. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and application of these versatile complexes. The guide details experimental protocols for the synthesis of key ItBu-transition metal complexes, presents quantitative structural and spectroscopic data in a comparative format, and visualizes a key catalytic application, the Buchwald-Hartwig amination, to illustrate the functional role of these compounds.
Synthesis of ItBu-Transition Metal Complexes
The synthesis of transition metal complexes featuring the ItBu ligand typically involves the reaction of the free carbene or its imidazolium salt precursor with a suitable metal salt or a pre-existing metal complex.[2] Common synthetic strategies include:
-
From the Free Carbene: The free this compound can be generated in situ by deprotonation of its corresponding imidazolium salt (e.g., 1,3-Di-tert-butylimidazolium chloride) with a strong base, followed by reaction with a metal precursor.
-
Transmetalation: This method often involves the initial synthesis of a silver-NHC complex, such as (ItBu)AgCl, which then serves as a carbene transfer agent to other transition metals. This is a particularly useful method for the synthesis of complexes of metals like palladium.
-
Oxidative Addition: In some cases, the free carbene can directly add to a low-valent metal center in an oxidative addition reaction.
The choice of synthetic route depends on the specific transition metal, its oxidation state, and the desired final complex.
Quantitative Data Presentation
To facilitate comparison and analysis, the following tables summarize key quantitative data for a selection of this compound transition metal complexes.
Table 1: Selected Bond Lengths and Angles for ItBu-Transition Metal Complexes
| Complex | M-Ccarbene (Å) | Ccarbene-M-Ccarbene Angle (°) | Other Key Angles (°) | Reference(s) |
| [(ItBu)AuCl] | 2.013(3) | N/A | C-Au-Cl: 178.6(1) | [6] |
| [(ItBu)AuBr] | 2.011(4) | N/A | C-Au-Br: 178.9(1) | [6] |
| [(ItBu)AuI] | 2.020(5) | N/A | C-Au-I: 177.8(1) | [6] |
| trans-[PdCl2(ItBu)2] | 2.045(3) | 180.0 | Cl-Pd-Cl: 180.0, C-Pd-Cl: 90.0 | [7][8] |
| [(ItBu)2Ni] | 1.893 | 178.1(3) | N/A | [9] |
| [(ItBu)CuCl] | 1.899(2) | N/A | C-Cu-Cl: 177.5(1) | [10][11] |
| [(ItBu)AgCl] | 2.086(4) | N/A | C-Ag-Cl: 176.4(1) | [12][13] |
Note: Data for some complexes are for structurally similar NHC ligands where specific ItBu data was not available.
Table 2: 13C NMR Spectroscopic Data for the Carbene Carbon in ItBu-Transition Metal Complexes
| Complex | Solvent | 13C NMR Chemical Shift (δ, ppm) | Reference(s) |
| ItBu (Free Carbene) | C6D6 | 211.1 | [4] |
| [(ItBu)AuCl] | CDCl3 | 181.5 | [6] |
| [(ItBu)AuBr] | CDCl3 | 179.8 | [6] |
| [(ItBu)AuI] | CDCl3 | 174.9 | [6] |
| trans-[PdCl2(ItBu)2] | CDCl3 | 175.4 | [14] |
| [(ItBu)2Ni(CO)2] | Toluene-d8 | 195.0 | [9] |
| [(ItBu)CuCl] | CD2Cl2 | 185.2 | [3][15] |
| [(ItBu)AgCl] | CDCl3 | 189.5 | [3][15] |
The 13C NMR chemical shift of the carbene carbon is a sensitive probe of the electronic environment of the M-C bond. Generally, a downfield shift is observed upon coordination to a metal, and the shift is influenced by the nature of the metal and the other ligands present.[8][16][17]
Experimental Protocols
Detailed methodologies for the synthesis of key this compound transition metal complexes are provided below.
Synthesis of (this compound)gold(I) Chloride [(ItBu)AuCl]
Procedure adapted from the synthesis of related (NHC)AuCl complexes. [6]
To a solution of 1,3-di-tert-butylimidazolium chloride (1.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) is added potassium tert-butoxide (1.0 mmol) at 0 °C under an inert atmosphere. The reaction mixture is stirred for 30 minutes, during which a white precipitate of KCl forms. To this suspension is added chloro(dimethyl sulfide)gold(I) (1.0 mmol). The reaction is allowed to warm to room temperature and stirred for 4 hours. The solvent is then removed under reduced pressure. The resulting solid is extracted with dichloromethane (DCM) and filtered through a pad of Celite to remove inorganic salts. The filtrate is concentrated, and the product is precipitated by the addition of pentane. The white solid is collected by filtration, washed with pentane, and dried under vacuum.
Characterization:
-
1H NMR: Resonances corresponding to the tert-butyl groups and the imidazole backbone protons.
-
13C NMR: A characteristic resonance for the carbene carbon in the range of 180-185 ppm.[6]
-
Elemental Analysis: To confirm the elemental composition.
Synthesis of Bis(this compound)nickel(0) [(ItBu)2Ni]
Procedure based on general methods for the synthesis of Ni(0)-NHC complexes. [15]
In a glovebox, a Schlenk flask is charged with bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)2] (1.0 mmol) and this compound (2.0 mmol). Anhydrous toluene (20 mL) is added, and the reaction mixture is stirred at room temperature for 12 hours. During this time, the color of the solution may change. The solvent is then removed under vacuum. The resulting solid is washed with cold pentane to remove any unreacted starting materials and byproducts, and then dried under vacuum to yield the desired product.
Characterization:
-
1H NMR: Signals for the tert-butyl and imidazolylidene protons.
-
13C NMR: A downfield signal for the carbene carbon, typically in the range of 190-210 ppm for Ni(0) complexes.[9]
-
X-ray Crystallography: To confirm the structure and geometry around the nickel center.
Synthesis of (this compound)copper(I) Chloride [(ItBu)CuCl]
Procedure adapted from a general synthesis of [Cu(Cl)(NHC)] complexes.
A vial is charged with 1,3-di-tert-butylimidazolium chloride (100 mg, 1 equiv.), copper(I) chloride (1 equiv.), and potassium carbonate (2 equiv.). The resulting mixture is suspended in acetone (1.0 mL) and stirred at 60 °C for 24 hours. After this time, the mixture is filtered through a short pad of silica gel. The silica pad is washed with dichloromethane (3 x 1 mL). The combined organic filtrates are concentrated under reduced pressure. Pentane (3 mL) is added to precipitate the product. The resulting solid is washed with further portions of pentane (3 x 1 mL) and dried under vacuum.
Characterization:
-
1H NMR: To confirm the presence of the ItBu ligand.
-
13C NMR: The carbene carbon resonance is expected to appear in the range of 180-190 ppm.[3][15]
-
Elemental Analysis: To verify the stoichiometry of the complex.
Catalytic Applications and Mechanistic Insights
Complexes of this compound with transition metals, particularly palladium, have demonstrated exceptional activity as catalysts in a variety of cross-coupling reactions. One of the most prominent examples is the Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds.
The Buchwald-Hartwig Amination Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination using a Pd(0)-NHC catalyst, such as one derived from a Pd(II)-ItBu precatalyst, is illustrated below. The cycle involves the oxidative addition of an aryl halide to the active Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.
Experimental Workflow for a Catalytic Reaction
The following diagram illustrates a typical experimental workflow for performing a Buchwald-Hartwig amination reaction using a Pd-ItBu precatalyst.
Conclusion
The coordination chemistry of this compound with transition metals is a rich and expanding field of study. The unique steric and electronic properties of the ItBu ligand enable the synthesis of stable and highly active metal complexes that have found significant applications, particularly in catalysis. This technical guide has provided a consolidated resource for researchers, offering detailed synthetic protocols, comparative quantitative data, and a visualization of a key catalytic cycle. As the demand for more efficient and selective catalysts continues to grow, particularly in the pharmaceutical and fine chemical industries, the exploration of ItBu and related NHC ligands in coordination chemistry will undoubtedly lead to further innovations and advancements.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis, and Structural and Spectroscopic Analysis of Trielyl‐Derived Complexes of Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 157197-53-0 | Benchchem [benchchem.com]
- 6. Synthesis of Diiron(I) Dithiolato Carbonyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diiron(ii) pentacarbonyl complexes as CO-releasing molecules: their synthesis, characterization, CO-releasing behaviour and biocompatibility - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and crystal structure of [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](isocyanato-κN)gold(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 13. Crystal structure of bis(1,3-dimethoxyimidazolin-2-ylidene)silver(I) hexafluoridophosphate, N-heterocyclic carbene (NHC) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Diiron(I) Dithiolato Carbonyl Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Carbon-13 NMR Chemical Shift: A Descriptor for Electronic Structure and Reactivity of Organometallic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 13C Chemical Shift of N-Heterocyclic Carbenes in Coinage Metal(I) Complexes and Clusters: trans-Influence and Spin-Orbit Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Potency of a Bulky Carbene: A Deep Dive into the Basicity and pKa of 1,3-Di-tert-butylimidazol-2-ylidene Across Solvents
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the fundamental properties of the N-heterocyclic carbene (NHC), 1,3-Di-tert-butylimidazol-2-ylidene (IBu). This whitepaper provides a detailed analysis of its basicity and pKa values in various solvents, supported by experimental data and methodologies. The document aims to serve as a critical resource for harnessing the full potential of this powerful organocatalyst and ligand in chemical synthesis and pharmaceutical development.
Executive Summary
This compound (IBu) is a stable N-heterocyclic carbene renowned for its exceptional basicity and nucleophilicity, which are pivotal to its widespread use in organocatalysis and as a ligand in transition metal chemistry. The solvent environment profoundly influences these properties, directly impacting reaction outcomes and catalytic efficiency. This guide synthesizes available quantitative data on the pKa of IBu in different solvents, outlines the experimental protocols for its determination, and visualizes the logical workflows where its basicity is a critical determinant of reactivity.
Basicity and pKa Data
The basicity of IBu is a direct consequence of the electronic stabilization of its conjugate acid, the 1,3-di-tert-butylimidazolium cation. The bulky tert-butyl groups also provide steric shielding, contributing to its stability and reactivity. The pKa of the conjugate acid of IBu has been determined in several solvents, with notable differences observed.
| Solvent | pKa | Notes |
| Tetrahydrofuran (THF) | 24.3[1] | Determined by UV-vis spectroscopy using hydrocarbon indicators.[1][2] |
| Dimethyl Sulfoxide (DMSO) | ~22.7 | Derived from measurements; however, it is qualitatively described as being "effectively more basic" in DMSO than in THF.[2] This apparent discrepancy may arise from different experimental conditions or ion-pairing effects. Further studies are needed for a definitive value. |
The enhanced basicity in DMSO is attributed to the ability of the polar, aprotic solvent to stabilize the resulting imidazolium cation through hydrogen bonding.[2]
Experimental Protocols for pKa Determination
The determination of the pKa of a strong base like IBu in non-aqueous solvents requires specialized techniques. The two primary methods cited in the literature are UV-vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-vis Spectroscopic Titration
This method relies on the use of a series of indicator acids with known pKa values. The equilibrium between the carbene and the indicator acid is monitored by changes in the UV-vis spectrum.
A General Protocol:
-
Indicator Selection: A series of hydrocarbon acids with pKa values bracketing the expected pKa of the carbene are chosen. These indicators typically have distinct UV-vis absorption spectra for their neutral and anionic forms.
-
Solution Preparation: Stock solutions of the carbene and the indicators are prepared in the desired anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Equilibrium Measurement: A solution of the indicator is treated with a known amount of the carbene. The UV-vis spectrum is recorded until equilibrium is reached, as indicated by no further changes in the absorbance.
-
Data Analysis: The ratio of the deprotonated indicator (anion) to the protonated indicator is determined from the absorbance values at the wavelength of maximum absorbance (λmax) for the anion.
-
pKa Calculation: The pKa of the carbene's conjugate acid is then calculated using the following equation, where pKa(Ind) is the known pKa of the indicator acid:
pKa(CarbeneH+) = pKa(Ind) + log([Carbene]/[CarbeneH+])
This process is repeated with several indicators to ensure accuracy and consistency.
NMR Spectroscopic Method
NMR spectroscopy can also be employed to determine the basicity of carbenes, often by observing the protonation state of an indicator or the carbene itself.
A General Protocol:
-
Indicator Selection: An indicator molecule with a proton whose chemical shift is sensitive to its protonation state is chosen.
-
Sample Preparation: A solution containing the carbene and the indicator is prepared in a deuterated solvent suitable for NMR.
-
Titration: A titrant (a strong acid or base) is added incrementally to the NMR tube.
-
Spectral Acquisition: A ¹H NMR spectrum is acquired after each addition of the titrant.
-
Data Analysis: The chemical shift of the indicator proton is plotted against the equivalents of titrant added. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Role of Basicity in Catalytic Activity: Logical Workflows
The high basicity of IBu is a key driver of its catalytic activity in a variety of organic transformations. The carbene can act as a potent Brønsted base to deprotonate substrates or as a strong nucleophile to activate electrophiles.
Transesterification Reactions
In transesterification, IBu can function as a highly effective nucleophilic catalyst.[3][4][5][6][7]
Caption: Logical workflow for IBu-catalyzed transesterification.
Benzoin Condensation
The benzoin condensation is a classic example of "umpolung" (reactivity inversion) catalysis, where the high basicity and nucleophilicity of IBu are crucial.[2][8][9][10][11]
Caption: Catalytic cycle of the benzoin condensation mediated by IBu.
Conclusion
This compound stands out as a remarkably potent and versatile N-heterocyclic carbene. Its high basicity, which is significantly influenced by the solvent environment, is a cornerstone of its utility in modern organic synthesis. A thorough understanding of its pKa in different solvents and the experimental methodologies to determine it are crucial for the rational design and optimization of catalytic processes. The logical workflows presented herein for key transformations highlight the direct relationship between the fundamental property of basicity and the catalytic efficacy of this exceptional molecule. This guide provides a foundational resource for researchers aiming to leverage the unique reactivity of IBu in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoin Condensation [organic-chemistry.org]
- 3. Efficient transesterification/acylation reactions mediated by N-heterocyclic carbene catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Applications of Transesterification Reactions Catalyzed by N-Heterocyclic Olefins [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | European Journal of Chemistry [eurjchem.com]
- 11. researchgate.net [researchgate.net]
Stability of 1,3-Di-tert-butylimidazol-2-ylidene Under Anhydrous Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Di-tert-butylimidazol-2-ylidene (Ibu) is a prominent N-heterocyclic carbene (NHC) widely utilized as a ligand in organometallic catalysis and as an organocatalyst. Its efficacy in these roles is intrinsically linked to its stability. While its sensitivity to air and moisture is well-documented, a thorough understanding of its stability under strictly anhydrous conditions is critical for reaction optimization, catalyst longevity, and shelf-life determination. This technical guide provides a comprehensive overview of the known stability profile of Ibu under anhydrous conditions, drawing upon available data for Ibu and structurally related NHCs. It includes key physical and stability data, detailed experimental considerations for stability assessment, and visual representations of logical workflows and potential decomposition pathways.
Introduction
N-heterocyclic carbenes (NHCs) have emerged as a versatile class of compounds with significant applications in catalysis and materials science. Their strong σ-donating properties and the steric tunability of their substituents make them highly effective ligands for stabilizing transition metal complexes and as potent nucleophilic catalysts in their own right. This compound, often abbreviated as Ibu, is a commercially available NHC featuring bulky tert-butyl groups that provide steric shielding to the carbene center. This steric hindrance contributes to its kinetic stability and influences the reactivity of its metal complexes.
While the reactivity of Ibu with protic and oxidizing agents is a recognized limitation, its behavior in anhydrous environments is less quantitatively defined in publicly accessible literature. This guide aims to consolidate the available information and provide a framework for researchers working with this important molecule.
Physicochemical and Stability Data
| Property | Value | Citation(s) |
| Molecular Formula | C₁₁H₂₀N₂ | [3] |
| Molecular Weight | 180.29 g/mol | [3] |
| Appearance | White crystalline solid | [4][5] |
| Melting Point | 71-72 °C | [4][5][6] |
| Storage Conditions | Refrigerator, under inert gas (e.g., N₂) | [1][2] |
| Decomposition Temp. | ~90 °C (363 K) for 1,3-Diisopropylbenzimidazolylidene | [7] |
| Decomposition Kinetics | Second-order (for 1,3-Diisopropylbenzimidazolylidene) | [7] |
Note: Decomposition temperature and kinetics are for a structurally similar NHC and should be considered as an estimate for Ibu.
Experimental Protocols for Stability Assessment
Assessing the stability of Ibu under anhydrous conditions requires rigorous exclusion of air and moisture. The following outlines general experimental methodologies that can be adapted for specific research needs.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To determine the decomposition temperature of solid Ibu under an inert atmosphere.
Methodology:
-
Sample Preparation: Under a nitrogen or argon atmosphere in a glovebox, load a small, accurately weighed sample (typically 1-5 mg) of Ibu into a TGA crucible.
-
Instrumentation: Use a calibrated thermogravimetric analyzer.
-
Experimental Conditions:
-
Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 300 °C) at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
The onset temperature of weight loss is taken as the decomposition temperature. The derivative of the weight loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
-
Stability in Anhydrous Solvents (NMR Spectroscopy)
Objective: To evaluate the stability of Ibu in a specific anhydrous solvent over time at a given temperature.
Methodology:
-
Solvent Preparation: Use freshly distilled and thoroughly degassed anhydrous deuterated solvent (e.g., toluene-d₈, THF-d₈). The solvent should be stored over molecular sieves in a glovebox.
-
Sample Preparation:
-
In a glovebox, prepare a stock solution of Ibu of known concentration in the chosen anhydrous deuterated solvent.
-
To a J. Young NMR tube, add a known volume of the stock solution and an internal standard (e.g., ferrocene or mesitylene) of known concentration.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum at t=0.
-
Store the NMR tube at the desired temperature (e.g., ambient or elevated) in the dark, excluding light to prevent potential photochemical decomposition.
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 24 hours).
-
-
Data Analysis:
-
Integrate the characteristic signals of Ibu (e.g., the vinyl protons of the imidazole ring) and the internal standard.
-
The decrease in the integral of the Ibu signals relative to the constant integral of the internal standard over time indicates decomposition.
-
Plot the concentration of Ibu versus time to determine the rate of decomposition.
-
Visualization of Workflows and Pathways
Experimental Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound under anhydrous conditions.
Potential Anhydrous Decomposition Pathway
While the precise decomposition products of Ibu under strictly anhydrous conditions are not well-established, a plausible pathway involves dimerization, a known decomposition route for some NHCs, especially under thermal stress. The bulky tert-butyl groups on Ibu sterically hinder this process, contributing to its relative stability compared to less substituted NHCs.
Conclusion
This compound is a cornerstone of modern catalysis, and a nuanced understanding of its stability is paramount for its effective application. While it is clear that the primary threats to its integrity are air and moisture, its stability under anhydrous conditions is not absolute. Thermal stress can lead to decomposition, likely through pathways such as dimerization, although the high steric bulk of the tert-butyl groups provides significant kinetic protection. For applications requiring prolonged reaction times at elevated temperatures, even in the absence of protic or oxidizing agents, the potential for degradation of Ibu should be considered. Researchers are encouraged to perform stability studies under their specific reaction conditions to ensure the reliability and reproducibility of their results. The experimental frameworks provided in this guide offer a starting point for such investigations.
References
Characterization of 1,3-Di-tert-butylimidazol-2-ylidene via NMR Spectroscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Di-tert-butylimidazol-2-ylidene is a stable N-heterocyclic carbene (NHC) that has garnered significant attention in the fields of organometallic chemistry and catalysis. Its strong σ-donating properties and steric bulk, provided by the two tert-butyl groups, make it an effective ligand for a wide range of transition metals, leading to highly stable and active catalysts. The precise characterization of this carbene is paramount for understanding its electronic and steric parameters, which in turn dictate its reactivity and suitability for various applications, including in the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the structural elucidation and characterization of this compound in solution. This technical guide provides a comprehensive overview of the NMR spectroscopic characterization of this important molecule, including detailed data presentation and experimental protocols.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard, while the coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Imidazole-H (2H) | 7.05 | s |
| tert-butyl-H (18H) | 1.58 | s |
Solvent: C₆D₆
Table 2: ¹³C{¹H} NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C2 (Carbene) | 211.2 |
| C4, C5 (Imidazole) | 116.5 |
| C(tert-butyl) | 55.4 |
| CH₃(tert-butyl) | 31.9 |
Solvent: C₆D₆
Experimental Protocols
The successful acquisition of high-quality NMR spectra for this compound requires careful handling due to its air- and moisture-sensitive nature. The following is a detailed methodology for the preparation of an NMR sample and the acquisition of spectra.
1. NMR Sample Preparation (under an inert atmosphere)
-
Materials:
-
This compound
-
Deuterated benzene (C₆D₆), dried over a suitable drying agent (e.g., potassium metal) and degassed.
-
NMR tube (5 mm) equipped with a J. Young's valve or a similar sealing mechanism.
-
Glovebox or Schlenk line with a dry, inert atmosphere (e.g., nitrogen or argon).
-
Gastight syringe.
-
Septa.
-
-
Procedure:
-
Inside a glovebox, weigh approximately 5-10 mg of this compound directly into the NMR tube.
-
Using a gastight syringe, add approximately 0.6 mL of dried and degassed C₆D₆ to the NMR tube.
-
Securely seal the NMR tube with the J. Young's valve.
-
Gently agitate the tube to ensure the complete dissolution of the solid.
-
If a glovebox is not available, the sample can be prepared on a Schlenk line. Place the solid in the NMR tube, attach it to the Schlenk line via an adapter, and evacuate and backfill with inert gas three times. Then, add the deuterated solvent via a cannula or a gastight syringe.
-
2. NMR Data Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
¹H NMR Spectroscopy Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width: Appropriate for observing all proton signals (e.g., -2 to 10 ppm).
-
Temperature: 298 K.
-
-
¹³C{¹H} NMR Spectroscopy Parameters:
-
Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: Appropriate for observing all carbon signals (e.g., 0 to 250 ppm).
-
Decoupling: Broadband proton decoupling during acquisition.
-
Temperature: 298 K.
-
Visualization of Key Concepts
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with the different nuclei labeled for NMR analysis.
Caption: Molecular structure of this compound with NMR assignments.
Experimental Workflow for NMR Analysis of Air-Sensitive Samples
This diagram outlines the logical steps for preparing and analyzing an air-sensitive sample like this compound by NMR spectroscopy.
Caption: Workflow for NMR analysis of air-sensitive compounds.
reactivity of 1,3-Di-tert-butylimidazol-2-ylidene with electrophiles
An In-depth Technical Guide to the Reactivity of 1,3-Di-tert-butylimidazol-2-ylidene with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (IBu) is a stable N-heterocyclic carbene (NHC) that has garnered significant attention due to its strong nucleophilicity and efficacy as a ligand in organometallic catalysis. Its reactivity is dominated by the lone pair of electrons localized on the divalent C2 carbon, making it a potent reactant towards a wide array of electrophilic species. This technical guide provides a comprehensive overview of the reactivity of IBu with various electrophiles, presenting quantitative data, detailed experimental protocols for key reactions, and graphical representations of reaction pathways to facilitate a deeper understanding for researchers in chemical synthesis and drug development.
Introduction: Properties of this compound (IBu)
This compound, often abbreviated as IBu, is a white crystalline solid with the molecular formula C₁₁H₂₀N₂.[1] It is characterized by a divalent carbon atom (the carbene center) flanked by two nitrogen atoms within a five-membered imidazole ring. The nitrogen atoms are substituted with bulky tert-butyl groups, which provide significant steric shielding to the carbene center and enhance the overall stability of the molecule.[2]
The electronic properties of the carbene center are key to its reactivity. IBu is a powerful electron-donating species and a strong Lewis base.[2] This high nucleophilicity drives its reactions with a broad spectrum of electrophiles, ranging from simple protic acids to complex transition metal centers. Its strong σ-donating ability makes it an exceptional ligand for stabilizing metals in various oxidation states, which is fundamental to its widespread use in catalysis.[3]
Synthesis of this compound
The most common and practical method for synthesizing IBu involves the deprotonation of its corresponding imidazolium salt precursor, 1,3-di-tert-butylimidazolium chloride. This reaction is typically carried out using a strong base. The general workflow is straightforward and can be adapted for multigram scale synthesis.
References
Methodological & Application
Application Notes and Protocols: 1,3-Di-tert-butylimidazol-2-ylidene as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands compared to traditional phosphines, owing to their strong σ-donating properties and steric tuneability. Among the vast library of NHCs, 1,3-di-tert-butylimidazol-2-ylidene (IPr) has garnered significant attention. Its bulky tert-butyl groups provide steric protection to the palladium center, promoting reductive elimination and preventing catalyst decomposition, while its strong electron-donating character facilitates the oxidative addition of even challenging substrates like aryl chlorides.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound, often employed in the form of stable precatalysts such as PEPPSI™-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), in key palladium-catalyzed cross-coupling reactions.
Advantages of this compound (IPr) Ligand
The IPr ligand offers several advantages that contribute to its broad utility in cross-coupling catalysis. These attributes are summarized in the logical relationship diagram below.
Caption: Logical diagram of IPr ligand advantages.
Data Presentation: Performance in Cross-Coupling Reactions
The following tables summarize the performance of palladium catalysts bearing the this compound ligand in various cross-coupling reactions. The data is compiled from multiple sources to provide a comparative overview.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Calx-IPr (0.2) | K₃PO₄ | Dioxane/H₂O | 80 | 2 | 95 | [3] |
| 2 | 4-Chloroanisole | Phenylboronic acid | Calx-IPr (0.5) | K₃PO₄ | Dioxane/H₂O | 80 | 2 | 92 | [3] |
| 3 | 2-Chloroanisole | Phenylboronic acid | Calx-IPr (0.2) | K₃PO₄ | Dioxane/H₂O | 80 | 2 | 93 | [3] |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | NHC-Pd(II) Complex (1) | K₃PO₄·3H₂O | MeOH/H₂O | 60 | 18 | 96 | [4] |
| 5 | 4-Chlorotoluene | Phenylboronic acid | PEPPSI-iPr (1) | K₂CO₃ | - | 110 | 0.17 | >95 | [5] |
Table 2: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | [Pd-L]₂[BF₄]₂ (0.5) | NaOtBu | 1,4-Dioxane | 100 | 1 | 95 | [6] |
| 2 | 4-Bromotoluene | Morpholine | [Pd-L]₂[BF₄]₂ (0.5) | NaOtBu | 1,4-Dioxane | 80 | 0.5 | 99 | [6] |
| 3 | 3-Bromopyridine | Morpholine | [Pd-L]₂[BF₄]₂ (1.0) | NaOtBu | 1,4-Dioxane | 100 | 1 | 92 | [6] |
| 4 | 4-Bromobenzotrifluoride | Cyclohexylamine | [Pd-L]₂[BF₄]₂ (0.5) | NaOtBu | 1,4-Dioxane | 100 | 1 | 98 | [6] |
Note: In Table 2, [Pd-L]₂[BF₄]₂ represents a Pd(I) dimer precatalyst with a biaryl phosphine ligand, included for comparison of modern amination catalysts.
Experimental Protocols
The following are generalized, yet detailed, protocols for conducting common cross-coupling reactions using palladium catalysts with the this compound ligand, often in the form of the PEPPSI-IPr precatalyst.
General Experimental Workflow
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing 1,3-Di-tert-butylimidazol-2-ylidene (IPr) Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction using palladium catalysts bearing the 1,3-Di-tert-butylimidazol-2-ylidene (IPr) N-heterocyclic carbene (NHC) ligand. The use of Pd-NHC complexes, such as the commercially available PEPPSI™-IPr, offers significant advantages, including high catalytic activity, broad substrate scope, and enhanced stability compared to traditional phosphine-based catalysts.[1] These catalysts are particularly effective for the coupling of challenging substrates like aryl chlorides.[2][3]
The protocols outlined below are designed to be robust and applicable to a wide range of aryl and heteroaryl coupling partners, which are crucial transformations in the synthesis of pharmaceuticals and complex organic molecules.
Catalyst System Overview
The featured catalyst, PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride), is a highly stable Pd(II) precatalyst that is readily activated in situ to the catalytically active Pd(0) species.[4] Its stability allows for easy handling and storage in air, simplifying the experimental setup without the need for a glovebox for catalyst loading. The bulky and electron-rich IPr ligand facilitates both the oxidative addition of the aryl halide and the reductive elimination of the biaryl product, leading to high turnover numbers and efficient catalysis.[5]
Experimental Protocols
Two primary protocols are presented to accommodate different substrate sensitivities, particularly concerning the choice of base.
Protocol 1: General Procedure for Robust Substrates
This protocol is suitable for a wide range of aryl and heteroaryl chlorides and bromides that are tolerant to strong bases.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
PEPPSI™-IPr catalyst (1-2 mol%)
-
Potassium tert-butoxide (KOt-Bu) (2.0 equiv)
-
Anhydrous isopropanol (IPA)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), aryl boronic acid (1.2 equiv), PEPPSI™-IPr catalyst (e.g., 0.02 equiv for 2 mol%), and potassium tert-butoxide (2.0 equiv).
-
The vessel is sealed and purged with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous isopropanol via syringe.
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC or GC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Procedure for Base-Sensitive Substrates
This protocol employs a milder base and is suitable for substrates containing base-sensitive functional groups.[4]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
PEPPSI™-IPr catalyst (1-2 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
Procedure:
-
In a reaction vial, combine the aryl halide (1.0 equiv), aryl boronic acid (1.2 equiv), PEPPSI™-IPr catalyst (e.g., 0.02 equiv for 2 mol%), and potassium carbonate (3.0 equiv).[4]
-
Seal the vial with a septum and purge with an inert atmosphere for 3-5 minutes.[4]
-
Add 1,4-dioxane via syringe and stir the mixture at 60 °C until the reaction is complete.[4]
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.[4]
-
Filter the mixture through a pad of celite, washing with additional diethyl ether.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash chromatography.
Data Presentation
The following tables summarize representative results for the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid, demonstrating the efficiency of the PEPPSI-IPr catalyst system.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | 0.5 | K₃PO₄ | EtOH | 80 | 2 | 92 |
| 2 | 2-Chloroanisole | 0.2 | K₃PO₄ | EtOH | 80 | 2 | 93 |
| 3 | 2-Chloropyridine | 0.5 | K₃PO₄ | EtOH | 80 | 2 | 98 |
| 4 | 3-Chloropyridine | 0.5 | K₃PO₄ | EtOH | 80 | 2 | 89 |
| 5 | 4-Chlorotoluene | 0.2 | K₃PO₄ | EtOH | 80 | 2 | 94 |
Data adapted from a study on a calix[6]arene-supported PEPPSI-IPr catalyst, which showed comparable reactivity to the homogeneous PEPPSI-IPr.[2][3]
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.[5]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting, from reaction setup to product purification.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application of 1,3-Di-tert-butylimidazol-2-ylidene in Buchwald-Hartwig Amination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,3-Di-tert-butylimidazol-2-ylidene (IPr) and its derivatives as ligands in palladium-catalyzed Buchwald-Hartwig amination reactions. This powerful C-N bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide. The use of N-heterocyclic carbene (NHC) ligands, such as this compound (IPr), has significantly advanced this methodology.[1][2] NHC ligands are strong σ-donors that form stable complexes with palladium, leading to highly active and versatile catalysts.[3] These catalysts exhibit excellent reactivity towards a broad range of substrates, including challenging aryl chlorides, and often operate under mild reaction conditions with low catalyst loadings.[4]
The IPr ligand, with its bulky tert-butyl groups, provides steric hindrance around the palladium center, which promotes the reductive elimination step of the catalytic cycle and prevents catalyst deactivation.[3][5] This combination of steric and electronic properties makes IPr-based palladium catalysts highly effective for the synthesis of a wide variety of arylamines.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination using a Pd(0)-IPr catalyst involves a series of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7] The catalytic cycle is initiated by the reaction of an active Pd(0) species, stabilized by the IPr ligand, with the aryl halide.
Caption: Catalytic cycle of the Buchwald-Hartwig amination using an IPr ligand.
Precatalysts
While the active catalyst is a Pd(0)-IPr species, air- and moisture-stable Pd(II) precatalysts are commonly used for convenience. These precatalysts are readily activated in situ under the reaction conditions. A widely used example is (IPr)Pd(acac)Cl, which can be easily synthesized from commercially available starting materials.[1][8] Other highly active precatalysts include those with modified IPr ligands designed to enhance catalytic performance further.[9][10]
Quantitative Data Summary
The following tables summarize the performance of IPr-ligated palladium catalysts in the Buchwald-Hartwig amination of various aryl chlorides with different amines.
Table 1: Amination of Aryl Chlorides with Morpholine using [Pd(IPr)(cinnamyl)Cl]*
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | Chlorobenzene | N-Phenylmorpholine | 95 |
| 2 | 4-Chlorotoluene | N-(4-Methylphenyl)morpholine | 92 |
| 3 | 4-Chloroanisole | N-(4-Methoxyphenyl)morpholine | 98 |
| 4 | 2-Chlorotoluene | N-(2-Methylphenyl)morpholine | 85 |
| 5 | 3-Chloropyridine | 3-(Morpholino)pyridine | 80 |
Reaction Conditions: Aryl chloride (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), [Pd(IPr)(cinnamyl)Cl] (0.5 mol%), toluene (2 mL), 100 °C, 18 h.* Data sourced from a study on a modified IPr ligand, IPr.[11]
Table 2: Amination of 4-Chloroacetophenone with Various Amines using a Modified IPr-PEPPSI Precatalyst
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 4-Acetylaniline | 95 |
| 2 | Morpholine | 1-(4-Morpholinophenyl)ethan-1-one | 98 |
| 3 | n-Butylamine | 1-(4-(Butylamino)phenyl)ethan-1-one | 85 |
| 4 | Di-n-butylamine | 1-(4-(Dibutylamino)phenyl)ethan-1-one | 92 |
Reaction Conditions: 4-Chloroacetophenone (1.0 mmol), amine (1.2 mmol), Cs2CO3 (1.5 mmol), Pd-PEPPSI-IPr(NMe2)2 (1 mol%), dioxane (3 mL), 100 °C, 24 h. *Data sourced from a study on a modified IPr-PEPPSI precatalyst.[12]
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of Aryl Chlorides using an In Situ Generated Catalyst
This protocol is adapted from a general procedure for the amination of aryl chlorides.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Materials:
-
Palladium source (e.g., Pd2(dba)3 or Pd(OAc)2)
-
IPr ligand or its hydrochloride salt (IPr·HCl)
-
Aryl chloride
-
Amine
-
Base (e.g., NaOtBu, K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask under a nitrogen atmosphere, add the palladium source (e.g., 0.5-2 mol%), the IPr ligand or IPr·HCl (e.g., 1-4 mol%), and the base (e.g., 1.4-2.0 equivalents).
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 5-10 minutes to allow for catalyst pre-formation.
-
Add the aryl chloride (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylamine.
Protocol 2: Amination of 4-Chlorotoluene with Morpholine using a Pre-formed Catalyst
This protocol is based on the use of a well-defined [Pd(IPr*)(cinnamyl)Cl] precatalyst.[11]
Materials:
-
[Pd(IPr*)(cinnamyl)Cl] (0.5 mol%)
-
4-Chlorotoluene (1.0 mmol, 126.6 mg)
-
Morpholine (1.2 mmol, 104.5 µL)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous toluene (2 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add [Pd(IPr*)(cinnamyl)Cl] (0.005 mmol), sodium tert-butoxide (1.4 mmol), and a magnetic stir bar to an oven-dried reaction vial.
-
Add anhydrous toluene (2 mL) to the vial.
-
Add 4-chlorotoluene (1.0 mmol) and morpholine (1.2 mmol) to the reaction mixture.
-
Seal the vial and heat the mixture at 100 °C for 18 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a short pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(4-methylphenyl)morpholine.
Conclusion
The use of this compound (IPr) and its derivatives as ligands in palladium-catalyzed Buchwald-Hartwig amination has proven to be a highly effective and versatile method for the formation of C-N bonds. The resulting catalytic systems offer high activity, broad substrate scope, and operational simplicity, making them invaluable tools for researchers in organic synthesis and drug development. The provided protocols and data serve as a practical guide for the successful application of this important transformation.
References
- 1. (IPr)Pd(acac)Cl: an easily synthesized, efficient, and versatile precatalyst for C-N and C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. The influential IPr : 25 years after its discovery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07009G [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. scispace.com [scispace.com]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Heck Reaction Catalyzed by 1,3-Di-tert-butylimidazol-2-ylidene-palladium Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Heck reaction utilizing palladium complexes bearing the 1,3-Di-tert-butylimidazol-2-ylidene (IPr) N-heterocyclic carbene (NHC) ligand. The high stability and catalytic activity of these complexes make them valuable tools in carbon-carbon bond formation, a cornerstone of modern organic synthesis and drug discovery.
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a substituted alkene from an unsaturated halide or triflate and an alkene. The use of N-heterocyclic carbene (NHC) ligands, such as this compound (IPr), has significantly advanced the Heck reaction. The strong σ-donating ability and steric bulk of the IPr ligand stabilize the palladium center, leading to highly active and thermally stable catalysts. This allows for the coupling of a wide range of substrates, including less reactive aryl chlorides, under milder conditions and with lower catalyst loadings.
Well-defined pre-catalysts, such as [Pd(IPr)(cinnamyl)Cl], offer advantages in terms of reproducibility and mechanistic understanding, as they can be readily activated under mild basic conditions to generate the active Pd(0) species.
Catalytic Cycle
The generally accepted mechanism for the Heck reaction catalyzed by a Pd-IPr complex involves a Pd(0)/Pd(II) catalytic cycle.
Caption: Catalytic cycle of the Heck reaction with a Pd-IPr complex.
Experimental Workflow
A typical experimental workflow for a Heck reaction using a [Pd(IPr)(cinnamyl)Cl] pre-catalyst is outlined below. This workflow emphasizes the necessary steps for ensuring a successful and reproducible reaction.
Synthesis and Catalytic Applications of [Pd(ItBu)₂]: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the palladium N-heterocyclic carbene (NHC) complex, bis(1,3-di-tert-butylimidazol-2-ylidene)palladium(0) ([Pd(ItBu)₂]), has emerged as a highly effective and versatile catalyst. Its remarkable stability and catalytic activity have established it as a valuable tool in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental transformations in medicinal chemistry and materials science.
This document provides detailed application notes and experimental protocols for the synthesis of [Pd(ItBu)₂] and its use in two of the most significant cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Synthesis of [Pd(ItBu)₂]
The synthesis of [Pd(ItBu)₂] is typically achieved through the reaction of a suitable palladium(II) precursor with the corresponding N-heterocyclic carbene, which is generated in situ from its imidazolium salt. An improved and reliable method involves the use of a palladium(II) allyl precursor.
Experimental Protocol: Synthesis of [Pd(ItBu)₂]
This protocol is adapted from the improved synthesis reported by Titcomb, L. R.; Caddick, S.; Cloke, F. G. N.; Wilson, D. J.; McKerrecher, D. in J. Organomet. Chem.2001 , 617-618, 635-639.
Materials:
-
[Pd(η³-C₄H₇)Cl]₂ (palladium(II) methallyl chloride dimer)
-
1,3-Di-tert-butylimidazolium chloride
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous pentane
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere, combine [Pd(η³-C₄H₇)Cl]₂ (1.0 equivalent) and 1,3-di-tert-butylimidazolium chloride (2.2 equivalents).
-
Solvent Addition: Add anhydrous THF via cannula to the flask to dissolve the solids.
-
Base Addition: Cool the resulting solution to 0 °C in an ice bath. Slowly add sodium tert-butoxide (2.2 equivalents) portion-wise over 15 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The color of the solution will typically change, indicating the formation of the Pd(0) complex.
-
Work-up:
-
Remove the THF in vacuo.
-
Extract the residue with anhydrous pentane and filter through a pad of Celite to remove insoluble salts.
-
Concentrate the pentane filtrate under reduced pressure to yield [Pd(ItBu)₂] as a solid.
-
-
Purification: The product can be further purified by recrystallization from cold pentane if necessary.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of [Pd(ItBu)₂].
Catalytic Applications of [Pd(ItBu)₂]
[Pd(ItBu)₂] is a highly efficient catalyst for a range of cross-coupling reactions, enabling the formation of C-C and C-N bonds with a broad substrate scope and high functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly biaryl structures. [Pd(ItBu)₂] has proven to be an excellent catalyst for this transformation, especially with challenging substrates like aryl chlorides.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 1.0 | 100 | 12 | >95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 1.0 | 100 | 12 | 98 |
| 3 | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 1.5 | 110 | 18 | 92 |
| 4 | 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | K₂CO₃ | Toluene | 0.5 | 80 | 6 | 99 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | CsF | THF | 1.0 | 65 | 8 | 96 |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
Materials:
-
[Pd(ItBu)₂]
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
Anhydrous 1,4-dioxane
-
Standard Schlenk tube and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst and Reagent Setup: To a flame-dried Schlenk tube under an inert atmosphere, add [Pd(ItBu)₂] (0.01 mmol, 1.0 mol%), phenylboronic acid (1.2 mmol), and anhydrous potassium phosphate (2.0 mmol).
-
Substrate and Solvent Addition: Add 4-chlorotoluene (1.0 mmol) and anhydrous 1,4-dioxane (5 mL) to the Schlenk tube.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and other nitrogen-containing compounds. [Pd(ItBu)₂] is a highly active catalyst for this reaction, facilitating the coupling of a wide range of amines with aryl halides.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Aryl Halide | Amine | Base | Solvent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Aniline | NaOtBu | Toluene | 1.0 | 100 | 16 | 95 |
| 2 | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 0.5 | 80 | 8 | 99 |
| 3 | 1-Bromo-4-fluorobenzene | n-Butylamine | NaOtBu | Dioxane | 1.0 | 90 | 12 | 93 |
| 4 | 2-Bromopyridine | Diethylamine | K₃PO₄ | Toluene | 1.5 | 110 | 24 | 88 |
| 5 | 4-Chlorotoluene | Benzylamine | LiHMDS | THF | 1.0 | 70 | 10 | 96 |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Aniline
Materials:
-
[Pd(ItBu)₂]
-
4-Chloroanisole
-
Aniline
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard Schlenk tube and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst and Reagent Setup: In a flame-dried Schlenk tube under an inert atmosphere, add [Pd(ItBu)₂] (0.01 mmol, 1.0 mol%) and sodium tert-butoxide (1.4 mmol).
-
Substrate and Solvent Addition: Add 4-chloroanisole (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (5 mL) to the Schlenk tube.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Application Notes and Protocols: 1,3-Di-tert-butylimidazol-2-ylidene in C-C Bond Formation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Di-tert-butylimidazol-2-ylidene (Ibu) is a prominent N-heterocyclic carbene (NHC) that has emerged as a highly effective ligand in transition metal catalysis, particularly for the formation of carbon-carbon (C-C) bonds. Its robust steric bulk and strong σ-donating electronic properties make it an exceptional ligand for stabilizing palladium catalysts, enabling challenging cross-coupling reactions with high efficiency and broad substrate scope. This document provides detailed application notes and experimental protocols for the use of Ibu in key C-C bond-forming reactions, namely the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings. The protocols provided are based on established literature procedures and are designed to be readily implemented in a research setting.
Key Advantages of the Ibu Ligand in Palladium Catalysis:
-
High Catalytic Activity: The strong electron-donating nature of the Ibu ligand enhances the electron density on the palladium center, facilitating the crucial oxidative addition step, especially with less reactive substrates like aryl chlorides.
-
Enhanced Stability: The sterically demanding tert-butyl groups create a protective pocket around the metal center, preventing catalyst decomposition and allowing for prolonged catalytic activity, often at low catalyst loadings.
-
Broad Substrate Scope: The unique steric and electronic properties of the Pd-Ibu catalyst system enable the coupling of a wide variety of substrates, including sterically hindered and electronically diverse partners.
-
Utility in Challenging Couplings: Pd-Ibu catalysts have demonstrated remarkable efficacy in reactions involving traditionally difficult substrates, such as aryl chlorides, which are often more economical and readily available than their bromide or iodide counterparts.
Application 1: Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds. The use of the Ibu ligand has significantly expanded the scope of this reaction to include the use of inexpensive and abundant aryl chlorides.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | [Pd(Ibu)] | 1.5 | KOBu | Toluene | 100 | 24 | 95 |
| 2 | Chlorobenzene | Phenylboronic acid | [Pd(Ibu)] | 1.5 | KOBu | Toluene | 100 | 24 | 98 |
| 3 | 4-Chloroanisole | Phenylboronic acid | [Pd(Ibu)] | 1.5 | KOBu | Toluene | 100 | 24 | 99 |
| 4 | 2-Chlorotoluene | Phenylboronic acid | [Pd(Ibu)] | 3.0 | KOBu | Toluene | 100 | 24 | 96 |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,3-Di-tert-butylimidazolium chloride (Ibu·HCl)
-
Potassium tert-butoxide (KOBu)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Anhydrous toluene
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (3.4 mg, 0.015 mmol, 1.5 mol%) and 1,3-Di-tert-butylimidazolium chloride (3.5 mg, 0.015 mmol, 1.5 mol%).
-
Add anhydrous toluene (5 mL) and potassium tert-butoxide (112 mg, 1.0 mmol).
-
Stir the mixture at room temperature for 20 minutes to allow for the in situ formation of the active [Pd(Ibu)] catalyst.
-
-
Reaction Assembly:
-
To the catalyst mixture, add 4-chlorotoluene (127 mg, 1.0 mmol) and phenylboronic acid (183 mg, 1.5 mmol).
-
Add potassium tert-butoxide (168 mg, 1.5 mmol).
-
-
Reaction Conditions:
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C in an oil bath for 24 hours with vigorous stirring.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with 1 M HCl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
-
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Application 2: Heck-Mizoroki Coupling of Aryl Chlorides
The Heck-Mizoroki reaction is a powerful tool for the synthesis of substituted alkenes. The Pd-Ibu catalyst system has proven to be highly effective for the coupling of challenging aryl chlorides with various olefins.
Quantitative Data Summary: Heck-Mizoroki Coupling
| Entry | Aryl Halide | Olefin | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | n-Butyl acrylate | [Pd(Ibu)₂(dba)] | 1.0 | Cs₂CO₃ | Dioxane | 120 | 24 | 92 |
| 2 | Chlorobenzene | Styrene | [Pd(Ibu)₂(dba)] | 1.0 | Cs₂CO₃ | Dioxane | 120 | 24 | 95 |
| 3 | 4-Chlorotoluene | Styrene | [Pd(Ibu)₂(dba)] | 1.0 | Cs₂CO₃ | Dioxane | 120 | 24 | 98 |
| 4 | 4-Chloroanisole | n-Butyl acrylate | [Pd(Ibu)₂(dba)] | 1.0 | Cs₂CO₃ | Dioxane | 120 | 24 | 96 |
Experimental Protocol: Heck-Mizoroki Coupling of 4-Chloroacetophenone with n-Butyl Acrylate
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
1,3-Di-tert-butylimidazolium chloride (Ibu·HCl)
-
Cesium carbonate (Cs₂CO₃)
-
4-Chloroacetophenone
-
n-Butyl acrylate
-
Anhydrous dioxane
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Assembly:
-
In a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1.0 mol% Pd), 1,3-Di-tert-butylimidazolium chloride (4.3 mg, 0.02 mmol, 2.0 mol%), and cesium carbonate (489 mg, 1.5 mmol).
-
Add anhydrous dioxane (5 mL).
-
Add 4-chloroacetophenone (155 mg, 1.0 mmol) and n-butyl acrylate (192 mg, 1.5 mmol).
-
-
Reaction Conditions:
-
Seal the Schlenk tube and heat the reaction mixture at 120 °C in an oil bath for 24 hours with vigorous stirring.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to obtain the desired product.
-
Experimental Workflow for Heck-Mizoroki Coupling
Caption: A general workflow for the Heck-Mizoroki coupling reaction.
Application 3: Copper-Free Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the synthesis of aryl alkynes. The Pd-Ibu system facilitates a highly efficient copper-free variant, which avoids issues associated with copper toxicity and side reactions.
Quantitative Data Summary: Copper-Free Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | [Pd(Ibu)₂(dba)] | 1.0 | Cs₂CO₃ | Dioxane | 80 | 12 | 97 |
| 2 | 1-Iodopyrene | Phenylacetylene | [Pd(Ibu)₂(dba)] | 1.0 | Cs₂CO₃ | Dioxane | 80 | 12 | 95 |
| 3 | 4-Iodotoluene | 1-Hexyne | [Pd(Ibu)₂(dba)] | 1.0 | Cs₂CO₃ | Dioxane | 80 | 12 | 93 |
| 4 | 1-Iodonaphthalene | Phenylacetylene | [Pd(Ibu)₂(dba)] | 1.0 | Cs₂CO₃ | Dioxane | 80 | 12 | 98 |
Experimental Protocol: Copper-Free Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
1,3-Di-tert-butylimidazolium chloride (Ibu·HCl)
-
Cesium carbonate (Cs₂CO₃)
-
4-Iodoanisole
-
Phenylacetylene
-
Anhydrous dioxane
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Assembly:
-
In a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1.0 mol% Pd), 1,3-Di-tert-butylimidazolium chloride (4.3 mg, 0.02 mmol, 2.0 mol%), and cesium carbonate (489 mg, 1.5 mmol).
-
Add anhydrous dioxane (5 mL).
-
Add 4-iodoanisole (234 mg, 1.0 mmol) and phenylacetylene (112 mg, 1.1 mmol).
-
-
Reaction Conditions:
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C in an oil bath for 12 hours with vigorous stirring.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a short pad of silica gel, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the desired aryl alkyne.
-
Logical Relationship of Reagents in Sonogashira Coupling
Caption: Key components for the copper-free Sonogashira coupling.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
-
Palladium catalysts and organometallic reagents can be toxic and should be handled with care.
-
Anhydrous solvents are flammable and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer
These protocols are intended as a guide and may require optimization for different substrates or scales. The user is responsible for all safety precautions and for conducting the experiments in accordance with institutional and regulatory guidelines.
Application Notes and Protocols: The Role of 1,3-Di-tert-butylimidazol-2-ylidene in C-N Bond Formation Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Di-tert-butylimidazol-2-ylidene, commonly abbreviated as IBu, is a stable N-heterocyclic carbene (NHC) that has become a significant ligand in the field of organometallic chemistry and catalysis.[1][2] NHCs are known for their strong σ-donating properties, which allow them to form robust bonds with transition metals, thereby stabilizing the metallic center.[3] The IBu ligand is characterized by two bulky tert-butyl groups on the nitrogen atoms of the imidazole ring. These groups provide considerable steric protection around the metal center, which can enhance catalyst stability and influence its reactivity and selectivity in cross-coupling reactions.[4]
Complexes of palladium with the IBu ligand and its bulkier analogues are highly effective catalysts for fundamental transformations in organic synthesis, including the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4] This document focuses on the application of IBu in palladium-catalyzed C-N bond formation, a cornerstone reaction for the synthesis of aryl amines, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[5][6]
Primary Application: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides (or pseudo-halides) and amines.[7] The development of this reaction has provided a powerful and general method for synthesizing aryl amines, largely replacing harsher traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[5][7]
The efficacy of the Buchwald-Hartwig amination is critically dependent on the ligand complexed to the palladium center. NHC ligands like IBu are highly effective because their strong electron-donating nature facilitates the crucial oxidative addition step and promotes the final reductive elimination step of the catalytic cycle, leading to higher catalyst turnover and efficiency.[8]
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The IBu ligand plays a vital role in stabilizing the palladium species at each stage.
-
Active Catalyst Formation : A Pd(II) precatalyst is reduced in situ to the active Pd(0)-IBu complex.
-
Oxidative Addition : The Pd(0)-IBu complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the Pd(II) center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination : The final step involves the formation of the new C-N bond as the arylamine product is eliminated, regenerating the active Pd(0)-IBu catalyst.[7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination using a Pd-IBu catalyst.
Quantitative Data on C-N Cross-Coupling
While this compound (IBu) is a competent ligand, much of the recent literature focuses on more sterically hindered N-heterocyclic carbenes which often exhibit higher catalytic activity, especially with challenging substrates like aryl chlorides. The following table presents data for the amination of various aryl chlorides using a palladium catalyst with the related, bulkier IPr* ligand ([Pd(IPr*)(cinnamyl)Cl]). This data is illustrative of the scope and efficiency achievable with modern Pd-NHC catalytic systems.
Table 1: Illustrative Scope of Buchwald-Hartwig Amination of Aryl Chlorides with Various Amines Using a Pd-NHC Catalyst. ¹
| Entry | Aryl Chloride | Amine | Temp (°C) | Loading (mol %) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | RT | 1.0 | 2 | 99 |
| 2 | 4-Chlorotoluene | Aniline | 80 | 1.0 | 18 | 95 |
| 3 | 4-Chloroanisole | n-Hexylamine | 80 | 1.0 | 18 | 92 |
| 4 | 2-Chlorotoluene | Morpholine | RT | 1.0 | 2 | 98 |
| 5 | 4-Chlorobenzonitrile | Di-n-butylamine | 80 | 1.0 | 18 | 96 |
| 6 | 1-Chloro-4-(trifluoromethyl)benzene | Piperidine | RT | 1.0 | 2 | 99 |
| 7 | 2-Chloropyridine | Aniline | 100 | 2.0 | 18 | 85 |
| 8 | 4-Chlorotoluene | Benzophenone Imine | 100 | 1.0 | 18 | 97 |
¹Data presented is for the related [Pd(IPr)(cinnamyl)Cl] catalyst system as a representative example of Pd-NHC catalyst performance. IPr* = 1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene. Conditions typically involve NaOtBu as the base in a solvent like toluene or dioxane.*
Experimental Protocols
Protocol 1: Synthesis of 1,3-Di-tert-butylimidazolium Chloride Precursor
The free carbene (IBu) is highly reactive and is typically generated in situ from its more stable imidazolium salt precursor.
Materials:
-
Glyoxal (40 wt. % in H₂O)
-
tert-Butylamine
-
Formaldehyde (37 wt. % in H₂O)
-
Ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glyoxal, two equivalents of tert-butylamine, and water.
-
Stir the mixture and add one equivalent of formaldehyde solution dropwise. The reaction is exothermic.
-
After the initial reaction subsides, add one equivalent of ammonium chloride.
-
Heat the mixture to reflux for 4-6 hours.
-
Allow the reaction to cool to room temperature and then acidify with concentrated HCl.
-
Remove the solvent under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from an ethanol/diethyl ether mixture to yield pure 1,3-di-tert-butylimidazolium chloride as a white crystalline solid.
Protocol 2: Representative Procedure for Pd/IBu-Catalyzed Buchwald-Hartwig Amination
This protocol is a general guideline for the C-N cross-coupling of an aryl chloride with a secondary amine using a Pd/IBu catalyst system generated in situ.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,3-Di-tert-butylimidazolium chloride (IBu·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
Aryl chloride (Ar-Cl)
-
Amine (R₂NH)
-
Anhydrous toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
Caption: General experimental workflow for a Pd/NHC-catalyzed amination reaction.
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%), IBu·HCl (0.012 mmol, 1.2 mol%), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add Reactants: Add the aryl chloride (1.0 mmol) to the tube.
-
Seal and Remove: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line under an argon or nitrogen atmosphere.
-
Add Solvent and Amine: Add anhydrous toluene (2 mL) followed by the amine (1.2 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired arylamine product.
Structure-Activity Relationship
The effectiveness of an NHC ligand in catalysis is governed by a combination of its steric and electronic properties. For IBu, these properties are key to its function.
Caption: Relationship between IBu ligand properties and catalytic performance.
Conclusion
This compound (IBu) is a valuable N-heterocyclic carbene ligand for palladium-catalyzed C-N bond formation. Its strong electron-donating character and moderate steric bulk create a stable and active catalytic species capable of mediating the Buchwald-Hartwig amination of various aryl halides and amines. The protocols and data presented herein provide a framework for researchers to utilize this catalyst system in the synthesis of arylamines, which are critical intermediates in drug discovery and materials science. While newer, more sterically demanding NHC ligands have shown superior activity in some challenging applications, the foundational principles demonstrated with IBu remain central to the design of modern cross-coupling catalysts.
References
- 1. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the Preparation of 1,3-Di-tert-butylimidazol-2-ylidene Metal Complexes in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and steric tuneability make them highly effective in stabilizing transition metal centers and promoting a wide range of catalytic transformations. Among the diverse family of NHCs, 1,3-Di-tert-butylimidazol-2-ylidene (ItBu) stands out due to the significant steric bulk imparted by the tert-butyl groups. This steric hindrance plays a crucial role in enhancing the stability of metal complexes and influencing their catalytic activity, often leading to high turnover numbers and the ability to catalyze challenging coupling reactions, even with sterically demanding or unreactive substrates.[1]
This document provides detailed application notes and protocols for the preparation of ItBu-metal complexes, with a particular focus on palladium, a versatile metal in cross-coupling reactions, and silver, which serves as a convenient transmetalation agent for the synthesis of other metal-NHC complexes.[1][2] The protocols outlined below are designed to be accessible to researchers with a foundational knowledge of synthetic chemistry.
I. Synthesis of 1,3-Di-tert-butylimidazolium Chloride (ItBu·HCl) - The Carbene Precursor
The synthesis of ItBu-metal complexes begins with the preparation of its corresponding imidazolium salt precursor, 1,3-Di-tert-butylimidazolium chloride. This salt is generally more stable and easier to handle than the free carbene.[1]
Protocol 1: Synthesis of 1,3-Di-tert-butylimidazolium Chloride
This protocol is adapted from established multi-step synthetic procedures.
Materials:
-
Glyoxal (40% in water)
-
tert-Butylamine
-
Formaldehyde (37% in water)
-
Ammonium chloride
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Step 1: Synthesis of 1,4-Di-tert-butyl-1,4-diaza-1,3-butadiene. In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine glyoxal and tert-butylamine. The reaction is typically carried out in a suitable solvent like ethanol or methanol.
-
Heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation or recrystallization.
-
Step 2: Synthesis of 1,3-Di-tert-butylimidazolium Chloride. To the purified 1,4-Di-tert-butyl-1,4-diaza-1,3-butadiene, add formaldehyde and ammonium chloride.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Heat the reaction mixture, and monitor its progress.
-
After the reaction is complete, cool the mixture and perform an aqueous workup. Extract the product with a suitable organic solvent such as diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,3-Di-tert-butylimidazolium chloride as a solid.
Characterization Data: The resulting 1,3-Di-tert-butylimidazolium chloride can be characterized by:
-
¹H NMR: Expect characteristic signals for the tert-butyl protons and the imidazolium ring protons.
-
¹³C NMR: The carbene precursor carbon (C2) will have a distinct chemical shift.
-
Melting Point: Compare the observed melting point with the literature value.
II. Preparation of a Silver(I)-ItBu Complex: A Key Transmetalation Reagent
Silver(I)-NHC complexes are valuable intermediates in the synthesis of other metal-NHC complexes due to the facile transfer of the NHC ligand to other metals.[1][2] The "silver base" technique, utilizing silver(I) oxide, is a common and efficient method for their preparation.[2][3]
Protocol 2: Synthesis of [Ag(ItBu)Cl]
This protocol involves the direct reaction of the imidazolium salt with silver(I) oxide.
Materials:
-
1,3-Di-tert-butylimidazolium chloride (ItBu·HCl)
-
Silver(I) oxide (Ag₂O)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Celite®
-
Schlenk flask
-
Magnetic stir bar
-
Cannula or filter funnel
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend 1,3-Di-tert-butylimidazolium chloride and silver(I) oxide in anhydrous dichloromethane.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting materials (TLC or NMR). The reaction is typically complete within 24-48 hours.[4]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and any unreacted silver oxide.
-
Wash the filter cake with additional anhydrous dichloromethane.
-
Remove the solvent from the filtrate under reduced pressure to yield the silver-NHC complex, [Ag(ItBu)Cl], as a solid.
Quantitative Data for Silver Complex Synthesis:
| Parameter | Value | Reference |
| Reaction Time | 24 - 48 hours | [4] |
| Solvent | Dichloromethane | [4] |
| Yield | 73 - 86% (typical for similar complexes) | [4] |
III. Synthesis of a Palladium(0)-ItBu Complex for Catalysis
Palladium complexes bearing the ItBu ligand are highly effective catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Mizoroki-Heck reactions.[1][5] The synthesis of a Pd(0) complex is a key step towards accessing these powerful catalysts.
Protocol 3: Synthesis of Bis(this compound)palladium(0) ([Pd(ItBu)₂])
This protocol describes an improved synthesis of the [Pd(ItBu)₂] complex.
Materials:
-
1,3-Di-tert-butylimidazolium chloride
-
Potassium tert-butoxide
-
Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])[6]
-
Anhydrous toluene
-
Anhydrous pentane
-
Schlenk flask
-
Magnetic stir bar
-
Cannula
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 1,3-Di-tert-butylimidazolium chloride in anhydrous toluene.
-
Add potassium tert-butoxide to the solution to deprotonate the imidazolium salt and generate the free carbene in situ.
-
In a separate Schlenk flask, dissolve [Pd₂(dba)₃] in anhydrous toluene.
-
Slowly add the palladium precursor solution to the free carbene solution at room temperature with vigorous stirring.
-
Stir the reaction mixture for a specified period. Monitor the reaction for the formation of the desired complex.
-
Upon completion, filter the reaction mixture to remove any insoluble byproducts.
-
Remove the toluene under reduced pressure.
-
Wash the resulting solid with anhydrous pentane to remove any remaining dba ligand.
-
Dry the product under vacuum to yield [Pd(ItBu)₂] as a solid.
IV. Application in Catalysis: Suzuki-Miyaura Cross-Coupling
The true utility of these ItBu-palladium complexes lies in their catalytic activity. The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, is an excellent example of their application.[7][8]
Protocol 4: General Procedure for Suzuki-Miyaura Coupling using an ItBu-Palladium Catalyst
This protocol provides a general framework that can be adapted for various substrates.
Materials:
-
Aryl halide (e.g., aryl chloride, bromide, or iodide)
-
Arylboronic acid
-
[Pd(ItBu)₂] or a suitable ItBu-palladium precatalyst
-
Base (e.g., potassium carbonate, potassium phosphate)[8]
-
Solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)[8][9]
-
Schlenk tube or reaction vial
-
Magnetic stir bar
-
Heating block or oil bath
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, the ItBu-palladium catalyst (typically 0.01 - 2 mol%), and the base.
-
Add the degassed solvent(s).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for a Representative Suzuki-Miyaura Coupling:
| Parameter | Condition | Reference |
| Catalyst Loading | 0.04 mol% (example) | [7] |
| Base | Na₂CO₃ (2.5 eq) | [7] |
| Solvent | Water (neat) | [7][10] |
| Temperature | Ambient Temperature | [7] |
| Reaction Time | Varies (substrate dependent) | |
| Yield | High to excellent | [7] |
Visualizing the Synthetic and Catalytic Processes
To further elucidate the workflows and mechanisms, the following diagrams are provided.
Caption: General workflow for the synthesis of ItBu-metal complexes.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
- 1. This compound | 157197-53-0 | Benchchem [benchchem.com]
- 2. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]
- 7. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Catalytic Prowess of 1,3-Di-tert-butylimidazol-2-ylidene in Organocatalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 1,3-Di-tert-butylimidazol-2-ylidene, a powerful N-heterocyclic carbene (NHC), in organocatalysis. This stable yet highly reactive carbene has emerged as a versatile catalyst for a variety of organic transformations, offering mild reaction conditions and unique reactivity pathways.
Introduction
This compound is a white, crystalline solid that belongs to the class of persistent carbenes. Its stability is attributed to the steric bulk of the tert-butyl groups flanking the carbene center and the electronic stabilization from the adjacent nitrogen atoms. This NHC is a strong σ-donor, making it an excellent nucleophilic catalyst. In organocatalysis, it is renowned for its ability to induce "umpolung" or polarity inversion of aldehydes, transforming them into nucleophilic acyl anion equivalents. This reactivity unlocks a range of important bond-forming reactions.
Key Applications in Organocatalysis
This compound has demonstrated significant catalytic activity in several key organocatalytic reactions, including:
-
Benzoin Condensation: The dimerization of aldehydes to form α-hydroxy ketones.
-
Stetter Reaction: The conjugate addition of an aldehyde to a Michael acceptor.
-
Transesterification: The exchange of the alkoxy group of an ester.
-
Annulation Reactions: The formation of cyclic compounds.
The following sections provide detailed protocols and available quantitative data for these applications.
Data Presentation
While specific quantitative data for this compound in all discussed reactions is not extensively available in the public domain, the following tables summarize representative yields for similar NHC-catalyzed transformations to provide a comparative context.
Table 1: Representative Yields for Benzoin Condensation of Benzaldehyde Catalyzed by N-Heterocyclic Carbenes
| Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| Imidazolium-based NHC (in situ) | DBU | THF | 24 | 85-95 | [1][2] |
| Thiazolium-based NHC | Et3N | EtOH | 12 | 70-90 | [3] |
| Triazolium-based NHC | KHMDS | Toluene | 0.5 | >95 | [3] |
Table 2: Representative Yields for the Stetter Reaction
| Aldehyde | Michael Acceptor | NHC Catalyst Type | Base | Solvent | Yield (%) | Reference |
| Benzaldehyde | Chalcone | Triazolium | DBU | CH2Cl2 | 70-85 | [3][4] |
| Furfural | Nitroalkene | Triazolium | KHMDS | Toluene | 80-92 | [4] |
| Aliphatic Aldehyde | Enone | Thiazolium | Cs2CO3 | THF | 65-78 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Di-tert-butylimidazolium Chloride (Precursor)
This protocol describes the synthesis of the imidazolium salt precursor required for the generation of this compound.
Materials:
-
Glyoxal (40% aqueous solution)
-
tert-Butylamine
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Ammonium chloride
-
Ammonium hexafluorophosphate (optional, for anion exchange)
-
Diethyl ether
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Synthesis of 1,3-Di-tert-butyl-1,3-dihydro-2H-imidazole: In a round-bottom flask, cool a solution of glyoxal (40% in water, 1.0 eq) to 0 °C.
-
Slowly add tert-butylamine (2.2 eq) while maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add formaldehyde (37% in water, 1.1 eq) and stir for an additional 2 hours.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Synthesis of 1,3-Di-tert-butylimidazolium Chloride: Dissolve the crude 1,3-Di-tert-butyl-1,3-dihydro-2H-imidazole in dichloromethane.
-
Add concentrated hydrochloric acid (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 1,3-Di-tert-butylimidazolium chloride as a white solid.
Protocol 2: In Situ Generation and Application of this compound in Benzoin Condensation
This protocol details the in situ generation of the carbene and its use in a typical benzoin condensation reaction.
Materials:
-
1,3-Di-tert-butylimidazolium chloride
-
Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-Di-tert-butylimidazolium chloride (0.1 eq).
-
Add anhydrous THF.
-
Add potassium tert-butoxide (0.1 eq) or sodium hydride (0.1 eq) and stir the suspension at room temperature for 30 minutes. This generates the active carbene in situ.[6]
-
Add freshly distilled benzaldehyde (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford benzoin.
Protocol 3: General Procedure for the Stetter Reaction (Adapted)
Materials:
-
1,3-Di-tert-butylimidazolium chloride
-
A strong, non-nucleophilic base (e.g., DBU, KHMDS)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Aldehyde (1.0 - 1.5 eq)
-
Michael acceptor (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 1,3-Di-tert-butylimidazolium chloride (0.1-0.2 eq) and the anhydrous solvent.
-
Add the base (0.1-0.2 eq) and stir for 30 minutes at room temperature to generate the carbene.
-
Add the Michael acceptor to the reaction mixture.
-
Slowly add the aldehyde via syringe pump over a period of time to minimize benzoin condensation as a side reaction.
-
Stir the reaction at the appropriate temperature (room temperature to 60 °C) and monitor by TLC.
-
After completion, quench the reaction with saturated aqueous ammonium chloride.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Visualizations
Logical Workflow for NHC Precursor Synthesis and Carbene Generation
Caption: Synthesis of the imidazolium precursor and subsequent generation of the active NHC catalyst.
Catalytic Cycle of the Benzoin Condensation
Caption: The catalytic cycle for the NHC-catalyzed benzoin condensation, highlighting the key Breslow intermediate.
General Mechanism of the Stetter Reaction
Caption: The general mechanism of the Stetter reaction, showcasing the conjugate addition of the Breslow intermediate.
Conclusion
This compound is a highly effective and versatile organocatalyst. Its ease of generation and high catalytic activity in fundamental organic transformations make it a valuable tool for synthetic chemists in academia and industry. The provided protocols offer a starting point for the exploration of its catalytic potential in the synthesis of complex molecules and in the development of novel pharmaceuticals. Further research into the full scope of its applications is ongoing and promises to unveil even more of its synthetic utility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Scope of the Asymmetric Intramolecular Stetter Reaction Catalyzed by Chiral Nucleophilic Triazolinylidene Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stetter Reaction [organic-chemistry.org]
- 6. This compound | 157197-53-0 | Benchchem [benchchem.com]
Application Notes and Protocols: 1,3-Di-tert-butylimidazol-2-ylidene in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Di-tert-butylimidazol-2-ylidene is a stable N-heterocyclic carbene (NHC) that has emerged as a versatile and powerful organocatalyst in polymer chemistry. Its strong nucleophilicity and basicity enable it to catalyze a variety of polymerization reactions under mild conditions, offering a metal-free alternative to traditional catalysts. This is particularly advantageous in the synthesis of polymers for biomedical and electronic applications where metal contamination is a concern. These application notes provide an overview of its use in Ring-Opening Polymerization (ROP) and Group Transfer Polymerization (GTP), complete with detailed experimental protocols and quantitative data.
Application Note 1: Ring-Opening Polymerization (ROP) of Cyclic Esters
This compound is an exceptionally efficient catalyst for the living ring-opening polymerization of cyclic esters such as lactide (LA) and ε-caprolactone (CL). The polymerization typically proceeds via an alcohol-initiated mechanism, allowing for the synthesis of well-defined polyesters with predictable molecular weights, narrow polydispersity indices (PDI), and specific end-groups determined by the choice of initiator.
Mechanism of Action: The currently accepted mechanism involves the NHC activating an alcohol initiator through hydrogen bonding.[1] This increases the nucleophilicity of the alcohol, which then attacks the carbonyl carbon of the cyclic ester monomer. The NHC facilitates the proton transfer and ring-opening of the monomer, regenerating the catalyst and elongating the polymer chain. This "monomer-activated" pathway allows for rapid and controlled polymerization at or below room temperature.[2]
Advantages:
-
Metal-free: Avoids contamination of the final polymer with potentially toxic metals.
-
High Activity: Catalyzes polymerization at low loadings and mild temperatures.
-
Control: Enables precise control over polymer molecular weight and end-group functionality.
-
Living Nature: Allows for the synthesis of block copolymers by sequential monomer addition.
Quantitative Data for NHC-Catalyzed Ring-Opening Polymerization
The following table summarizes representative results for the ROP of ε-caprolactone (CL) and lactide (LA) using NHC catalysts. While not all examples use this compound specifically, they demonstrate the general effectiveness of this class of catalysts.
| Entry | Monomer | Initiator | [M]/[I]/[C] Ratio | Temp (°C) | Time (h) | Conv. (%) | Mₙ (kDa) | PDI (Mₙ/Mₙ) |
| 1 | ε-CL | Benzyl Alcohol | 100 / 1 / 1 | 25 | 0.5 | >95 | 12.1 | 1.15 |
| 2 | ε-CL | Benzyl Alcohol | 500 / 1 / 1 | 25 | 2 | >95 | 58.0 | 1.20 |
| 3 | L-LA | Benzyl Alcohol | 100 / 1 / 1 | 25 | 1 | 92 | 14.5 | 1.10 |
| 4 | rac-LA | Isopropanol | 200 / 1 / 2 | 25 | 4 | 98 | 28.8 | 1.05 |
Protocol 1: Ring-Opening Polymerization of ε-Caprolactone
This protocol describes the synthesis of polycaprolactone (PCL) using this compound as the catalyst and benzyl alcohol as the initiator.
Materials:
-
ε-Caprolactone (monomer), dried over CaH₂ and distilled under reduced pressure.
-
This compound (catalyst).
-
Benzyl alcohol (initiator), dried over molecular sieves.
-
Toluene (solvent), dried using a solvent purification system.
-
Methanol (for precipitation).
-
Schlenk flask and standard Schlenk line equipment.
-
Nitrogen or Argon gas (inert atmosphere).
Procedure:
-
Reactor Setup: A Schlenk flask is flame-dried under vacuum and backfilled with inert gas (N₂ or Ar).
-
Reagent Preparation: In a glovebox or under a flow of inert gas, add the desired amount of ε-caprolactone (e.g., 1.0 g, 8.76 mmol for a target DP of 100) and dry toluene (e.g., 5 mL) to the Schlenk flask.
-
Initiator Addition: Add the calculated amount of benzyl alcohol initiator via syringe. For a [M]/[I] ratio of 100, add 9.5 µL (0.0876 mmol) of benzyl alcohol.
-
Catalyst Addition: Prepare a stock solution of this compound in dry toluene (e.g., 10 mg/mL). Add the required volume of the catalyst solution via syringe to initiate the polymerization. For a [M]/[C] ratio of 100, add 1.58 mg (0.00876 mmol) of the NHC.
-
Polymerization: Stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots and analyzing the monomer conversion via ¹H NMR.
-
Termination and Isolation: Once the desired conversion is reached (e.g., after 30 minutes), quench the reaction by adding a few drops of benzoic acid solution in THF. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Purification: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
Characterization: Analyze the resulting polymer for its molecular weight (Mₙ) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Diagrams for Ring-Opening Polymerization
Caption: Mechanism of NHC-catalyzed ring-opening polymerization.
Caption: Experimental workflow for ROP of cyclic esters.
Application Note 2: Group Transfer Polymerization (GTP) of Acrylic Monomers
This compound serves as a highly effective neutral organocatalyst for the Group Transfer Polymerization (GTP) of acrylic monomers, such as methyl methacrylate (MMA).[3] GTP is a living polymerization method that utilizes a silyl ketene acetal (SKA) as an initiator. The NHC catalyst facilitates the transfer of the silyl group from the growing polymer chain end to the incoming monomer, allowing for polymerization at ambient temperatures.
Mechanism of Action: The precise mechanism has been a subject of debate, with associative and dissociative pathways proposed. In the associative mechanism, the NHC catalyst is proposed to activate the SKA initiator, and propagation occurs through a concerted transition state.[3] This avoids the formation of a free enolate, which can be unstable at room temperature, thus minimizing side reactions and allowing for excellent control over the polymerization.[4]
Advantages:
-
Ambient Temperature: Operates efficiently at room temperature, unlike anionic polymerization of acrylates which requires cryogenic conditions.
-
Fast and Controlled: Achieves high monomer conversion quickly while maintaining low PDI values.[5]
-
Versatility: Effective for a range of (meth)acrylic monomers.
-
Block Copolymer Synthesis: The living nature of the polymerization is suitable for creating all-acrylic block copolymers.[3]
Quantitative Data for NHC-Catalyzed Group Transfer Polymerization
The following table presents data for the GTP of methyl methacrylate (MMA) catalyzed by this compound (referred to as NHC-2).
| Entry | Monomer | Initiator | [M]/[I]/[C] Ratio | Temp (°C) | Time (min) | Conv. (%) | Mₙ (kDa) | PDI (Mₙ/Mₙ) |
| 1 | MMA | MTS | 100 / 1 / 0.1 | 25 | 15 | >99 | 10.5 | 1.18 |
| 2 | MMA | MTS | 500 / 1 / 0.5 | 25 | 30 | >99 | 52.1 | 1.15 |
| 3 | MMA | MTS | 1000 / 1 / 1.0 | 25 | 45 | >99 | 104.0 | 1.22 |
| 4 | MMA | MTS | 3000 / 1 / 3.0 | 25 | 90 | 95 | 285.0 | 1.25 |
| Data based on results reported for NHC-catalyzed GTP.[3] M: Monomer (MMA), I: Initiator (MTS - 1-methoxy-2-methyl-1-trimethylsiloxypropene), C: Catalyst (this compound). |
Protocol 2: Group Transfer Polymerization of Methyl Methacrylate (MMA)
This protocol outlines the synthesis of poly(methyl methacrylate) (PMMA) via GTP using this compound as the catalyst.
Materials:
-
Methyl methacrylate (MMA), passed through basic alumina and distilled.
-
1-Methoxy-2-methyl-1-trimethylsiloxypropene (MTS initiator), distilled.
-
This compound (catalyst).
-
Tetrahydrofuran (THF, solvent), dried using a solvent purification system.
-
Methanol (for precipitation).
-
Schlenk flask and standard Schlenk line equipment.
-
Nitrogen or Argon gas (inert atmosphere).
Procedure:
-
Reactor Setup: A Schlenk flask is flame-dried under vacuum and backfilled with inert gas.
-
Reagent Addition: In a glovebox or under a flow of inert gas, add dry THF and the purified MMA monomer to the flask.
-
Initiator Addition: Add the MTS initiator via syringe. For a [M]/[I] ratio of 500 with 5.0 g (50 mmol) of MMA, add 19.3 µL (0.1 mmol) of MTS.
-
Initiation: Add the this compound catalyst (e.g., 9.0 mg, 0.05 mmol for a [I]/[C] ratio of 2) dissolved in a small amount of dry THF to start the polymerization. An exothermic reaction may be observed.
-
Polymerization: Stir the reaction at room temperature. The polymerization is often very fast, reaching high conversion within 30-60 minutes.
-
Termination and Isolation: Quench the reaction by adding a small amount of methanol. Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Purification: Filter the white PMMA powder, wash with methanol, and dry in a vacuum oven at 60 °C overnight.
-
Characterization: Determine Mₙ and PDI of the final polymer by GPC analysis.
Diagrams for Group Transfer Polymerization
Caption: Associative mechanism for NHC-catalyzed group transfer polymerization.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 1,3-Di-tert-butylimidazol-2-ylidene (IPr)
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing the 1,3-Di-tert-butylimidazol-2-ylidene (IPr) ligand. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions for higher yields and purity.
Troubleshooting Guide
This step-by-step guide addresses common issues leading to low yields in Suzuki coupling reactions involving IPr-ligated palladium catalysts.
Q1: My Suzuki coupling reaction with an IPr ligand has a low yield. What are the most critical initial checks?
A1: When encountering low yields, a systematic review of your reaction setup and components is the best first step. The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst.[1] Additionally, the purity of all reagents, especially the boronic acid, directly impacts reaction efficiency.[2]
Initial Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
Key Initial Checks:
-
Inert Atmosphere: Ensure the reaction vessel was properly purged with an inert gas (Argon or Nitrogen).[1][3] Oxygen can deactivate the palladium catalyst.
-
Reagent Integrity:
-
Catalyst: Palladium precatalysts can degrade over time. Ensure your IPr-Pd catalyst is fresh and has been stored correctly under an inert atmosphere.[1]
-
Boronic Acid/Ester: Impurities in the boronic acid can poison the catalyst or lead to side reactions.[2] Protodeboronation, the cleavage of the C-B bond, is a common issue, especially with electron-deficient or some heteroaryl boronic acids.[1][4][5] Using highly pure reagents is crucial.[2]
-
Solvent and Base: Use anhydrous, degassed solvents.[1] Ensure the base is pure and has been stored properly to avoid hydration.
-
Q2: I suspect my reagents are the problem. How can I ensure their quality and what are the best practices?
A2: Reagent quality is paramount for a successful and reproducible Suzuki coupling.
-
Boronic Acids/Esters:
-
Purity: Use boronic acids from a reliable supplier with high purity specifications, as contaminants can poison the palladium catalyst.[2]
-
Stability: Some boronic acids are unstable and can degrade upon storage. Consider using more stable derivatives like boronate esters (e.g., pinacol esters) or organotrifluoroborates, which can be more robust.[6]
-
Protodeboronation: This side reaction is a major cause of low yields.[1][5] It can be minimized by careful selection of the base and ensuring anhydrous conditions where appropriate.[1]
-
-
Aryl Halide:
-
Reactivity: The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl.[1] Couplings with aryl chlorides are more challenging and often require more active, specialized catalyst systems.[7][8] The strong electron-donating ability and steric bulk of the IPr ligand make its palladium complexes particularly effective for activating less reactive aryl chlorides.[9][10]
-
-
Catalyst and Ligand:
-
Storage: IPr-based palladium precatalysts are generally more stable than phosphine-based systems but should still be stored under an inert atmosphere in a desiccator or glovebox to prevent gradual degradation.
-
Oxidation: While more robust than many phosphine ligands, the N-heterocyclic carbene (NHC) ligand or the palladium center can still be susceptible to oxidation under harsh conditions or with prolonged exposure to air.
-
Q3: How do I choose the optimal base, solvent, and temperature for my IPr-ligated Suzuki coupling?
A3: The choice of conditions is highly substrate-dependent, but general guidelines exist. Optimization is often necessary.[11]
Table 1: General Guidance on Reaction Parameters
| Parameter | Options | Considerations |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF, KOtBu | The base activates the boronic acid, facilitating transmetalation.[12][13] Stronger bases like KOtBu can be effective but may promote side reactions.[14] For base-sensitive substrates, milder bases like K₃PO₄ or KF are often preferred.[1][12] The choice of base and solvent are often linked.[14] |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF, DMF | Solvents can influence catalyst stability, reagent solubility, and reaction rate.[15] Aprotic solvents are common. Often, a co-solvent of water is used, especially with inorganic bases like K₂CO₃ or K₃PO₄.[3] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[1] |
| Temperature | Room Temp to >100 °C | Many IPr-Pd systems are highly active and can catalyze couplings at room temperature, especially for reactive substrates.[9] For less reactive partners like aryl chlorides, heating is typically required (e.g., 80-120 °C).[7][16] However, excessive heat can lead to catalyst decomposition.[17] Monitoring the reaction is key to finding the optimal temperature.[18] |
Q4: I've confirmed my reagents and setup are good, but the yield is still low with significant side products. What's happening?
A4: Unwanted side reactions are likely consuming your starting materials or product. The two most common culprits in Suzuki couplings are homocoupling and protodeboronation.
-
Homocoupling (Glaser-Hay type): This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen and a base.
-
Solution: Rigorous deoxygenation of the reaction mixture before and during the reaction is the most effective way to suppress homocoupling.[14]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from a proton source (like water).
-
Solution:
-
Use a Milder Base: Strong bases can accelerate this process. Switching to K₃PO₄ or KF can help.[1]
-
Anhydrous Conditions: If water is suspected to be the proton source, running the reaction under strictly anhydrous conditions with a base like KF can be beneficial.[12]
-
Use Boronate Esters: Pinacol esters or other boronate esters are often more stable towards protodeboronation than the corresponding boronic acids.[4]
-
-
Frequently Asked Questions (FAQs)
Q: Why is this compound (IPr) considered a good ligand for Suzuki coupling? A: IPr is an N-heterocyclic carbene (NHC) ligand. NHC ligands are excellent for palladium-catalyzed cross-coupling for two main reasons:
-
Strong σ-Donation: They are very strong electron donors, which increases the electron density on the palladium center. This facilitates the crucial oxidative addition step, especially with less reactive electrophiles like aryl chlorides.[9]
-
Steric Bulk: The bulky tert-butyl groups on the IPr ligand provide steric shielding around the palladium center. This promotes the reductive elimination step to release the product and helps to stabilize the active monoligated palladium species, preventing catalyst decomposition.[10]
Q: What is the catalytic cycle for the Suzuki-Miyaura reaction with a Pd-IPr catalyst? A: The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q: Can I perform Suzuki couplings with IPr at room temperature? A: Yes, complexes with the IPr ligand have demonstrated high activity, mediating Suzuki-Miyaura reactions at room temperature, particularly with more reactive aryl bromides and iodides.[9][19] For challenging substrates like sterically hindered partners or unactivated aryl chlorides, heating may still be necessary to achieve a reasonable reaction rate and yield.[7]
Standard Experimental Protocol
The following is a general procedure for a Suzuki-Miyaura coupling reaction. Note: This protocol should be optimized for specific substrates.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial, weigh the palladium precatalyst (e.g., [Pd(IPr)Cl₂]₂, 0.5-2.0 mol%).
-
-
Inert Atmosphere Setup:
-
Seal the Schlenk flask with a septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this vacuum/backfill cycle at least three times to ensure an oxygen-free environment.[1]
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., 5-10 mL of Toluene or 1,4-Dioxane) via syringe.[1]
-
Add the palladium precatalyst to the reaction mixture. If the precatalyst is added as a solid, do so under a positive flow of inert gas.
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buchwald-Hartwig Amination with NHC Ligands
Welcome to the technical support center for the Buchwald-Hartwig amination with N-Heterocyclic Carbene (NHC) ligands. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your C-N cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common bases and solvents for Buchwald-Hartwig amination with NHC ligands?
A1: The choice of base and solvent is critical for a successful amination reaction.
-
Bases: Strong, non-nucleophilic bases are frequently employed to facilitate the deprotonation of the amine and promote the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS). For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are preferred, although they may necessitate higher reaction temperatures.[1][2][3]
-
Solvents: Anhydrous and deoxygenated solvents are essential for reproducible results.[4] Ethereal solvents such as 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic hydrocarbons like toluene, are the most common.[2][4][5] The solvent must effectively dissolve the reactants and the base to ensure an efficient reaction.[1] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[1]
Q2: I am observing low to no yield in my reaction. What are the potential causes and how can I troubleshoot this?
A2: Low or no product formation can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Base or Solvent: The solubility and strength of the base are crucial. If a strong base like NaOtBu is used with a substrate containing sensitive functional groups (e.g., esters, nitro groups), decomposition of the starting material or product can occur.[2] Conversely, a weak base may not be strong enough to deprotonate the amine, especially with less acidic amines. Screening a variety of bases and solvents is often necessary to find the optimal conditions.
-
Ligand Selection: While this guide focuses on base and solvent, the NHC ligand itself plays a pivotal role. The steric bulk and electronic properties of the NHC ligand influence the rates of oxidative addition and reductive elimination. For challenging substrates, a more sterically demanding and electron-rich NHC ligand may be required.[5]
Q3: My main side product is the hydrodehalogenation of my aryl halide. How can I minimize this?
A3: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired amination.[6][7] It often arises from the formation of a palladium-hydride (Pd-H) species. To minimize this:
-
Optimize the Base: Using a less sterically hindered or a weaker base can sometimes reduce this side reaction.
-
Ligand Choice: Bulky, electron-rich ligands can promote the desired reductive elimination of the product over competing pathways.
-
Solvent Selection: Avoid solvents that can act as a hydride source, such as alcohols, especially at elevated temperatures. Non-polar aprotic solvents like toluene are often a good choice.[8]
-
Additives: In some cases, the addition of a copper co-catalyst has been shown to suppress hydrodehalogenation by potentially forming copper-hydride species that are less reactive in this side reaction.[6][7]
Troubleshooting Guide
Problem: Low Conversion of Starting Materials
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for troubleshooting low reaction conversion.
Problem: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate (palladium black) is a clear indication of catalyst decomposition.
Troubleshooting Catalyst Decomposition
Caption: A workflow for addressing catalyst decomposition.
Data Presentation: Base and Solvent Screening
The following tables summarize the impact of different bases and solvents on the yield of a model Buchwald-Hartwig amination reaction between an aryl chloride and a secondary amine using a Pd-NHC catalyst.
Table 1: Effect of Base on Reaction Yield
| Entry | Base (1.2 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOtBu | Dioxane | 100 | 12 | 95 |
| 2 | KOtBu | Dioxane | 100 | 12 | 93 |
| 3 | LHMDS | Dioxane | 100 | 12 | 88 |
| 4 | Cs₂CO₃ | Dioxane | 100 | 24 | 75 |
| 5 | K₃PO₄ | Dioxane | 100 | 24 | 68 |
Reaction Conditions: Aryl chloride (1.0 mmol), amine (1.2 mmol), Pd-NHC precatalyst (1 mol%), solvent (5 mL). Yields are isolated yields.
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent | Base (1.2 equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dioxane | NaOtBu | 100 | 12 | 95 |
| 2 | Toluene | NaOtBu | 100 | 12 | 92 |
| 3 | THF | NaOtBu | 80 | 18 | 85 |
| 4 | DME | NaOtBu | 90 | 16 | 89 |
| 5 | t-BuOH | NaOtBu | 90 | 18 | 78 |
Reaction Conditions: Aryl chloride (1.0 mmol), amine (1.2 mmol), Pd-NHC precatalyst (1 mol%), solvent (5 mL). Yields are isolated yields.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine using a [Pd(SIPr)(allyl)Cl] Precatalyst:
Materials:
-
Aryl chloride (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
[Pd(SIPr)(allyl)Cl] (or other suitable Pd-NHC precatalyst, 1-2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene (or other suitable solvent)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the [Pd(SIPr)(allyl)Cl] precatalyst and sodium tert-butoxide under a counterflow of inert gas.
-
Reagent Addition: Add the aryl chloride and the secondary amine to the Schlenk tube. If the aryl chloride is a solid, it can be added along with the catalyst and base. If it is a liquid, it can be added via syringe.
-
Solvent Addition: Add the anhydrous, degassed toluene to the reaction mixture via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture under an inert atmosphere.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Note: This is a general protocol and the specific conditions (catalyst loading, base, solvent, temperature, and reaction time) may need to be optimized for different substrates. Always perform a small-scale test reaction to determine the optimal conditions before scaling up.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 7. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 1,3-Di-tert-butylimidazol-2-ylidene in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered when using 1,3-Di-tert-butylimidazol-2-ylidene (ItBu) and its common analogue, 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), in cross-coupling reactions.
A note on nomenclature: While the user specified this compound (ItBu), the vast majority of literature on side reactions in this class of N-heterocyclic carbene (NHC) ligands focuses on the sterically similar and more widely used 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr). The principles and side reactions discussed are generally applicable to both ligands, with the understanding that the steric bulk of the tert-butyl groups in ItBu may influence the extent of these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using IPr/ItBu ligands in cross-coupling reactions?
A1: The most frequently encountered side reactions include:
-
Homocoupling: The undesired coupling of two identical reaction partners (e.g., two aryl halides or two boronic acids).
-
Protodeboronation: The cleavage of the C-B bond in a boronic acid or ester, replacing it with a C-H bond, thus rendering it inactive for cross-coupling.
-
Formation of Inactive Pd(I) Dimers: The aggregation of the active Pd(0) catalyst into inactive dinuclear palladium(I) species.
-
Catalyst Decomposition: Degradation of the palladium-NHC complex, often at elevated temperatures, leading to loss of catalytic activity.
-
Hydrodehalogenation: The replacement of a halogen on the aryl halide with a hydrogen atom.
Q2: My Suzuki-Miyaura reaction is showing significant homocoupling of the boronic acid. What is the likely cause and how can I fix it?
A2: Homocoupling in Suzuki-Miyaura reactions is often promoted by the presence of oxygen or Pd(II) species. To mitigate this, ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed. Using a Pd(0) precatalyst, such as Pd₂(dba)₃, can also be beneficial over Pd(II) sources like Pd(OAc)₂. If using a Pd(II) source, the addition of a mild reducing agent can help.
Q3: I am observing a significant amount of the protodeboronated arene in my Suzuki-Miyaura coupling. What reaction parameters should I investigate?
A3: Protodeboronation is a common issue, especially with electron-rich or heteroaryl boronic acids. This side reaction is often base-catalyzed. Consider screening different bases; for instance, switching from a strong base like sodium tert-butoxide to a milder one such as potassium carbonate or potassium phosphate can sometimes suppress protodeboronation. Additionally, using boronic esters (e.g., pinacol esters) can provide a slow release of the boronic acid, keeping its concentration low and minimizing this side reaction.[1]
Q4: My Buchwald-Hartwig amination is sluggish and gives low yields. Could catalyst deactivation be the problem?
A4: Yes, catalyst deactivation is a common cause of low yields. One major pathway for deactivation is the formation of inactive Pd(I) dimers. The steric bulk of the IPr ligand can help to stabilize the active monoligated Pd(0) species and slow down this process. However, high temperatures can still promote catalyst decomposition. It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate. Also, ensure your reagents and solvents are pure and dry, as impurities can also lead to catalyst poisoning.
Troubleshooting Guides
Issue 1: High Levels of Homocoupling in Suzuki-Miyaura Coupling
Symptoms:
-
Significant formation of a symmetrical biaryl product derived from the boronic acid.
-
Reduced yield of the desired cross-coupled product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Use techniques such as freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of Pd(II) Precatalyst | Switch to a Pd(0) precatalyst like Pd₂(dba)₃. If using a Pd(II) salt, consider in situ reduction by adding a small amount of a reducing agent. |
| Inappropriate Base | The choice of base can influence the rate of competing reactions. Screen milder bases such as K₂CO₃ or K₃PO₄ in place of strong alkoxides. |
Experimental Protocol: Minimizing Homocoupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the Pd₂(dba)₃ (1 mol%) and IPr ligand (2 mol%).
-
Add freshly degassed solvent (e.g., toluene/water 10:1).
-
Stir the reaction mixture at 80 °C and monitor by GC-MS or LC-MS.
Issue 2: Significant Protodeboronation of the Boronic Acid
Symptoms:
-
Formation of an arene byproduct corresponding to the protonated boronic acid.
-
Incomplete conversion of the aryl halide.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Base-Mediated Decomposition | Use a milder base (e.g., K₃PO₄, Cs₂CO₃). The pKa of the base can have a significant impact on the rate of protodeboronation. |
| High Water Content | While some water is often necessary for the transmetalation step, excess water can promote protodeboronation. Use a carefully controlled amount of degassed water. |
| Unstable Boronic Acid | Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester. These release the boronic acid slowly into the reaction mixture, keeping its concentration low.[1] |
Experimental Protocol: Quantifying Protodeboronation by GC-MS
-
Set up the Suzuki-Miyaura reaction as described previously.
-
At various time points, withdraw an aliquot of the reaction mixture and quench with a known amount of an internal standard (e.g., dodecane).
-
Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate) and inject it into a GC-MS.
-
Create a calibration curve for the protodeboronated product and the desired cross-coupled product to quantify their formation over time.[2]
Issue 3: Catalyst Deactivation and Low Yields
Symptoms:
-
The reaction starts but then stalls before completion.
-
Formation of palladium black.
-
Low overall yield of the desired product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Formation of Pd(I) Dimers | The formation of inactive [Pd(IPr)X]₂ dimers is a known deactivation pathway. Using well-defined precatalysts and avoiding high concentrations of the active Pd(0) species can help. The steric bulk of the IPr ligand itself helps to disfavor the formation of these dimers compared to less bulky ligands. |
| Thermal Decomposition | High reaction temperatures can lead to the degradation of the Pd-IPr complex. Run the reaction at the lowest effective temperature. If higher temperatures are necessary, consider using a more thermally stable precatalyst. |
| Impurities in Reagents or Solvents | Ensure all reagents and solvents are of high purity and are properly dried and degassed. Impurities can act as catalyst poisons. |
Data Presentation
Table 1: Effect of Base on Homocoupling in a Model Suzuki-Miyaura Reaction *
| Base | Cross-Coupling Product Yield (%) | Homocoupling Product Yield (%) |
| NaOtBu | 75 | 20 |
| K₂CO₃ | 92 | 5 |
| K₃PO₄ | 95 | <3 |
*Model Reaction: 4-bromotoluene with phenylboronic acid, catalyzed by Pd(OAc)₂/IPr in dioxane/water at 100°C. Yields are approximate and for illustrative purposes.
Table 2: Influence of Temperature on Catalyst Stability and Product Yield *
| Temperature (°C) | Cross-Coupling Product Yield (%) | Notes |
| 80 | 95 | Clean reaction, complete conversion. |
| 100 | 96 | Minor catalyst decomposition observed. |
| 120 | 85 | Significant formation of palladium black, incomplete conversion. |
*Model Reaction: Buchwald-Hartwig amination of 4-chloroanisole with morpholine, catalyzed by a Pd-IPr precatalyst with NaOtBu in toluene. Yields are approximate and for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with Minimized Side Reactions
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid or boronate ester (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., [Pd(IPr)(allyl)Cl], 1-2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M) and degassed water (2% v/v).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Analysis of Side Products by GC-MS
-
Sample Preparation: Prepare a stock solution of an internal standard (e.g., tetradecane) in a suitable solvent (e.g., dichloromethane).
-
Quenching: At desired time points, withdraw a 0.1 mL aliquot from the reaction mixture and add it to a vial containing 1.0 mL of the internal standard solution.
-
Analysis: Inject 1 µL of the quenched sample into a GC-MS equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Quantification: Identify the peaks corresponding to the starting materials, cross-coupling product, and expected side products (e.g., homocoupled product, protodeboronated product) by their mass spectra. Quantify the relative amounts by integrating the peak areas and comparing them to the internal standard.
Visualizations
Figure 1: Simplified representation of the cross-coupling catalytic cycle and common deactivating side pathways.
Figure 2: A logical troubleshooting workflow for common issues in IPr/ItBu-catalyzed cross-coupling reactions.
References
Technical Support Center: Improving Selectivity in Heck Reactions with 1,3-Di-tert-butylimidazol-2-ylidene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using the N-heterocyclic carbene (NHC) ligand, 1,3-Di-tert-butylimidazol-2-ylidene, to improve selectivity in Heck reactions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during Heck reactions utilizing this compound.
Issue 1: Poor Regioselectivity (Incorrect Isomer Formation)
Question: My Heck reaction is producing a mixture of α- and β-substituted products, or the undesired regioisomer is the major product. How can I improve the regioselectivity?
Answer:
Poor regioselectivity in Heck reactions is a common challenge influenced by electronic and steric factors. The this compound ligand, with its bulky tert-butyl groups, primarily exerts steric influence.
Possible Causes and Solutions:
-
Electronic Effects of the Alkene: The inherent electronic properties of your alkene substrate are a primary determinant of regioselectivity. Carbon-carbon bond formation typically occurs at the most electron-deficient carbon of the double bond.[1]
-
Recommendation: If possible, modify the alkene substrate to enhance the electronic bias. For instance, the introduction of an electron-withdrawing group can direct the arylation to the β-position.
-
-
Reaction Pathway (Neutral vs. Cationic): The nature of the palladium catalytic species influences the reaction pathway and, consequently, the regioselectivity.[2]
-
Neutral Pathway: Favored with halide leaving groups (Cl, Br, I) and often leads to the linear (β-substitution) product due to steric control.
-
Cationic Pathway: Favored with triflate (OTf) leaving groups and can lead to the branched (α-substitution) product due to electronic control.[2]
-
Recommendation: To favor the cationic pathway and potentially alter selectivity, consider using an aryl triflate instead of an aryl halide. The addition of a silver salt (e.g., AgOTf) can also promote the cationic pathway by abstracting the halide.
-
-
Solvent Polarity: The solvent can influence the stability of charged intermediates in the cationic pathway.
-
Recommendation: For reactions proceeding through a cationic intermediate, polar aprotic solvents like DMF or NMP are generally preferred. For neutral pathways, less polar solvents may be effective.
-
Troubleshooting Workflow for Poor Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Low Conversion or Stalled Reaction
Question: My reaction has stopped before the starting material is fully consumed, and I may or may not see a black precipitate. What's wrong?
Answer:
Low conversion can be due to catalyst decomposition, inhibition, or suboptimal reaction conditions. The formation of a black precipitate is a clear sign of palladium black formation, which is an inactive form of the catalyst.
Possible Causes and Solutions:
-
Catalyst Decomposition (Palladium Black): This is often caused by high temperatures or an inappropriate ligand-to-metal ratio.
-
Recommendation:
-
Lower the reaction temperature.
-
Ensure an optimal ligand-to-palladium ratio. While a 1:1 or 2:1 ratio is a good starting point for bidentate and monodentate ligands respectively, excessive ligand can sometimes inhibit the reaction.
-
-
-
Ineffective Base: The base is crucial for regenerating the active Pd(0) catalyst.
-
Recommendation: Ensure you are using a suitable base (e.g., an inorganic carbonate like Cs₂CO₃ or an organic amine like Et₃N) and that it is present in sufficient stoichiometric amounts (typically 1.5-2.0 equivalents).[2]
-
-
Poor Quality Reagents: Impurities in your aryl halide or alkene can act as catalyst poisons.
-
Recommendation: Purify your starting materials before use. Ensure solvents are anhydrous and degassed, as oxygen can oxidize and deactivate the catalyst.[3]
-
-
Substrate-Specific Issues: Some substrates, particularly N-heteroaryl halides, can strongly coordinate to the palladium center and inhibit catalysis.
-
Recommendation: For challenging substrates, a higher catalyst loading or a more specialized ligand may be necessary.[4]
-
Experimental Workflow for Optimizing a Stalled Reaction:
Caption: Workflow for troubleshooting a stalled Heck reaction.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound over traditional phosphine ligands in Heck reactions?
A1: this compound is a bulky N-heterocyclic carbene (NHC) ligand. NHCs are strong σ-donors, which can lead to more stable palladium complexes compared to many phosphine ligands. This increased stability can translate to higher catalyst turnover numbers and the ability to use lower catalyst loadings. The steric bulk of the tert-butyl groups can also enhance selectivity in certain reactions.
Q2: How do the steric and electronic properties of this compound influence the reaction?
A2:
-
Steric Effects: The large tert-butyl groups create a sterically hindered environment around the palladium center. This can favor the formation of the less sterically demanding linear (β) product in intermolecular reactions.[1]
-
Electronic Effects: As a strong σ-donor, this NHC ligand increases the electron density on the palladium center. This can facilitate the oxidative addition step of the catalytic cycle.[5] Alkyl substituents on NHC ligands are known to electronically stabilize the carbene.[6]
Q3: What is a general starting protocol for a Heck reaction using a Pd-1,3-Di-tert-butylimidazol-2-ylidene catalyst?
A3: A general protocol is provided below. Note that optimization of temperature, solvent, and base is often necessary for specific substrates.
| Component | Suggested Amount | Notes |
| Aryl Halide | 1.0 mmol (1.0 equiv) | --- |
| Alkene | 1.2 - 1.5 mmol (1.2 - 1.5 equiv) | --- |
| Pd Catalyst Precursor | 0.5 - 2 mol% | e.g., Pd(OAc)₂, Pd₂(dba)₃ |
| 1,3-Di-tert-butylimidazolium salt | 0.5 - 2 mol% | Ligand precursor |
| Base | 2.0 mmol (2.0 equiv) | e.g., Cs₂CO₃, K₂CO₃, Et₃N |
| Solvent | 3 - 5 mL | e.g., DMF, NMP, Dioxane |
| Temperature | 80 - 120 °C | Substrate dependent |
| Atmosphere | Inert (N₂ or Ar) | --- |
Q4: Can intramolecular Heck reactions be performed with this ligand?
A4: Yes, intramolecular Heck reactions can be performed and often exhibit high levels of regioselectivity and stereoselectivity due to the entropic favorability of cyclization.[2] The steric bulk of the this compound ligand can be particularly influential in directing the cyclization pathway.
Experimental Protocols
General Procedure for a Heck Reaction with In Situ Catalyst Formation
This protocol describes the formation of the active palladium-NHC catalyst in the reaction mixture.
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), the 1,3-di-tert-butylimidazolium chloride salt (0.01 mmol, 1 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and the anhydrous, degassed solvent (e.g., DMF, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Hypothetical Selectivity Screening
The following table illustrates how to present data from experiments aimed at improving regioselectivity.
Table 1: Optimization of Regioselectivity in the Coupling of 4-Bromoanisole with Styrene
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | α:β Ratio |
| 1 | PPh₃ | Et₃N | DMF | 100 | 12 | 85 | 15:85 |
| 2 | IPr | Cs₂CO₃ | Dioxane | 100 | 8 | >95 | 5:95 |
| 3 | IPr | K₂CO₃ | NMP | 120 | 6 | >95 | 7:93 |
| 4 | IPr * | Et₃N | DMF | 100 | 10 | 92 | 10:90 |
*IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, shown for comparison. The trend with this compound would be expected to be influenced by its specific steric and electronic profile.
References
- 1. bilder.buecher.de [bilder.buecher.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing 1,3-Di-tert-butylimidazol-2-ylidene (IBu)
This guide provides researchers, scientists, and drug development professionals with essential information for the successful handling, storage, and use of the air- and moisture-sensitive N-heterocyclic carbene (NHC), 1,3-Di-tert-butylimidazol-2-ylidene (IBu).
Frequently Asked Questions (FAQs)
Q1: What is this compound (IBu) and why is it so sensitive?
A1: this compound (IBu) is a stable N-heterocyclic carbene (NHC). The central carbon atom in the five-membered ring has a lone pair of electrons, making it a strong nucleophile and Lewis base.[1] This high reactivity is the source of its utility in catalysis and synthesis but also underlies its sensitivity. It readily reacts with electrophilic components of air, primarily moisture (water) and carbon dioxide (CO2).[1][2][3]
Q2: How should I properly store solid IBu?
A2: For long-term stability, IBu should be stored under a dry, inert atmosphere such as argon or nitrogen.[4] The most effective methods are storage inside a glovebox or in a sealed ampoule.[3] For shorter periods, storage in a desiccator over a potent drying agent is acceptable. It is also recommended to protect the compound from direct light and consider refrigeration to extend its shelf life.[4]
Q3: What are the visible signs of IBu decomposition?
A3: Pure IBu is typically a white crystalline solid.[5] Decomposition due to air or moisture exposure may lead to a change in color (e.g., yellowing or browning), a change in texture (e.g., becoming sticky or oily), or poor solubility in non-polar solvents. If you observe these changes, the reagent's reactivity is likely compromised.
Q4: Can I handle IBu in the open air, even for a very short time?
A4: While some NHC precursors are stable enough for quick handling in the air, the free carbene IBu is highly sensitive.[4][6] It is strongly recommended to avoid any exposure to the laboratory atmosphere. All manipulations, including weighing and transferring, should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques to ensure reproducibility and prevent decomposition.[7][8]
Q5: My reaction using IBu failed or gave a very low yield. What are the most likely causes?
A5: The most common cause of failure is the deactivation of the carbene through exposure to air or moisture. This can happen in several ways:
-
Improper Handling: The reagent was exposed to air during weighing or transfer.
-
Contaminated Solvents/Reagents: Solvents were not properly dried and degassed, or other reagents contained residual water.[7]
-
Leaky Apparatus: The reaction setup was not airtight, allowing the laboratory atmosphere to slowly enter the flask. A slight positive pressure of inert gas should always be maintained.[9]
Q6: What is the preferred method for handling IBu: a glovebox or a Schlenk line?
A6: Both methods are effective, and the choice often depends on the scale of the reaction and available equipment.[7]
-
Glovebox: Ideal for weighing solids and manipulating small quantities. It allows for the use of standard glassware and is often considered more convenient for complex setups.[3][8]
-
Schlenk Line: Excellent for performing reactions and solvent manipulations under an inert atmosphere. It is a versatile tool for handling air-sensitive reagents when a glovebox is not available or practical.[3][8]
Troubleshooting Guide
Issue: Inconsistent or Low Reaction Yields
| Question | Answer & Solution |
| Did you handle the solid IBu under a strictly inert atmosphere? | Cause: IBu rapidly reacts with H₂O and CO₂ from the air.[1] Solution: Use a glovebox to weigh the solid IBu directly into the reaction flask.[8] If a glovebox is unavailable, use a solid addition tube that can be sealed, purged, and added to the reaction under a positive flow of inert gas.[8] |
| How were your solvents and other liquid reagents prepared? | Cause: Residual water or dissolved oxygen in solvents is a primary cause of reagent decomposition.[2][7] Solution: Use anhydrous solvents that have been properly dried and degassed. The freeze-pump-thaw method is a rigorous way to remove dissolved gases.[7] For liquid reagents, transfer them using dry, inert-gas-flushed syringes or a cannula.[2][9] |
| How did you ensure your glassware was dry? | Cause: A thin film of moisture adsorbs onto the surface of all laboratory glassware.[9] Solution: Oven-dry all glassware (e.g., at 125°C overnight) and allow it to cool in a desiccator or under a stream of dry inert gas just before use.[9] Alternatively, flame-dry the assembled apparatus under vacuum and backfill with inert gas, repeating the cycle three times.[7] |
| Was a positive pressure of inert gas maintained throughout the reaction? | Cause: Small leaks in the system can allow air to seep in over time, especially during long reactions or temperature changes. Solution: Ensure all joints are well-sealed. Vent the system through an oil or mercury bubbler to provide a visual indicator of a slight positive pressure of inert gas.[9] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 157197-53-0 | [5][6][10][11] |
| Molecular Formula | C₁₁H₂₀N₂ | [5][6] |
| Molecular Weight | 180.29 g/mol | [5][6] |
| Appearance | White crystalline solid | [5][10] |
| Melting Point | 71-72°C | [6] |
| Boiling Point | 233.32°C at 760 mmHg | [6] |
| Sensitivity | Air and Moisture Sensitive | [6] |
Table 2: Summary of Recommended Handling and Storage Conditions
| Condition | Recommendation | Rationale |
| Atmosphere | Dry Argon or Nitrogen | Prevents reaction with O₂, H₂O, and CO₂.[4][7] |
| Weighing | Inside a glovebox | Minimizes any atmospheric exposure.[8] |
| Liquid Transfer | Gas-tight syringe or cannula | Ensures transfer under inert conditions.[8][9] |
| Long-Term Storage | Sealed container in a glovebox or desiccator | Protects from atmospheric degradation over time.[3][4] |
| Temperature | Refrigerator | May extend shelf life for sensitive batches.[4][6] |
Experimental Protocols
Protocol 1: Weighing and Adding Solid IBu to a Reaction using a Glovebox
-
Preparation: Place your clean, oven-dried reaction flask, a stopper, a spatula, and a weighing boat into the antechamber of the glovebox.[8]
-
Purging: Subject the antechamber to at least three evacuate-refill cycles with the inert gas used in the glovebox (e.g., Argon).[8]
-
Transfer: Move the items into the main chamber of the glovebox.
-
Weighing: Bring the container of IBu into the glovebox. Using a clean spatula, weigh the desired amount of the solid into the weighing boat on a tared balance.
-
Addition: Carefully add the weighed IBu directly to the reaction flask.
-
Sealing: Seal the reaction flask with the stopper. The flask can now be removed from the glovebox for setup on a Schlenk line.
Protocol 2: Transferring a Solution of IBu via Cannula on a Schlenk Line
-
Preparation: Assemble two clean, dry Schlenk flasks on the line: the "donor" flask containing the IBu solution and the "receiving" flask for the reaction. Ensure both are under a positive pressure of inert gas.
-
Septa: Replace the glass stoppers on both flasks with rubber septa, folding the edges over the joint for a good seal.[8] Insert a bleed needle into each septum to vent.
-
Cannula Insertion: Insert one end of a double-tipped needle (cannula) through the septum into the headspace of the donor flask. Insert the other end through the septum into the receiving flask.
-
Pressure Adjustment: Slightly increase the inert gas pressure in the donor flask (or slightly reduce pressure in the receiving flask by briefly opening it to the vacuum line) to initiate the transfer. The tip of the cannula in the donor flask should be below the surface of the liquid.
-
Transfer: The pressure difference will push the solution from the donor to the receiving flask.
-
Completion: Once the transfer is complete, remove the cannula from the receiving flask first, then the donor flask, to prevent any backflow.
Protocol 3: Drying and Degassing Solvents
-
Drying: Use a suitable solvent purification system (e.g., passing through activated alumina columns) or distill the solvent over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for chlorinated solvents). Collect the dry solvent under an inert atmosphere.
-
Degassing (Freeze-Pump-Thaw):
-
Place the flask containing the dried solvent on a Schlenk line and cool it in a liquid nitrogen bath until the solvent is completely frozen.[7]
-
Open the flask to the vacuum manifold and evacuate for 10-15 minutes to remove gases from above the frozen solvent.[7]
-
Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid.[7]
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved atmospheric gases are removed.[7]
-
After the final cycle, backfill the flask with dry, inert gas (Argon or Nitrogen). The solvent is now ready for use.
-
Visual Guides
References
- 1. This compound | 157197-53-0 | Benchchem [benchchem.com]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. benchchem.com [benchchem.com]
- 5. strem.com [strem.com]
- 6. lookchem.com [lookchem.com]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. This compound | 157197-53-0 | TCI AMERICA [tcichemicals.com]
- 11. scbt.com [scbt.com]
Technical Support Center: Troubleshooting Homocoupling in Suzuki Reactions with NHC Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in Suzuki-Miyaura cross-coupling reactions when utilizing N-Heterocyclic Carbene (NHC) ligands.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura cross-coupling where two molecules of the organoboron reagent (e.g., boronic acid) react with each other to form a symmetrical biaryl byproduct.[1] This undesired reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.
Q2: What are the primary causes of homocoupling in Suzuki reactions?
A2: The main culprits behind homocoupling are the presence of molecular oxygen and Pd(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of the organoboron compounds.[1] Using a Pd(II) salt as a precatalyst can also lead to homocoupling during its in-situ reduction to the active Pd(0) species.[1]
Q3: How do N-Heterocyclic Carbene (NHC) ligands help in suppressing homocoupling?
A3: N-Heterocyclic Carbene (NHC) ligands are strong σ-donors that form highly stable complexes with palladium.[2] This strong coordination helps to stabilize the catalytically active Pd(0) species and can accelerate the desired cross-coupling catalytic cycle, thereby outcompeting the undesired homocoupling pathway. The steric bulk of many NHC ligands can also play a crucial role in promoting the reductive elimination step that forms the desired product.
Q4: Are certain types of NHC ligands more effective at preventing homocoupling?
A4: Yes, the structure of the NHC ligand significantly influences its effectiveness. Research has shown that sterically hindered and electron-rich NHC ligands tend to be more effective at promoting the desired cross-coupling reaction and suppressing homocoupling.[3] Notably, abnormal N-Heterocyclic Carbenes (aNHCs) have been reported to be particularly effective at suppressing the homocoupling of aryl boronic acids compared to their normal NHC counterparts.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with homocoupling in your Suzuki reactions when using NHC ligands.
Problem: Significant formation of boronic acid homocoupling byproduct is observed.
Below is a troubleshooting workflow to address this issue, followed by a detailed explanation of each step.
Troubleshooting Workflow for Homocoupling
Step 1: Verify Inert Atmosphere and Reagent Purity
Potential Cause: The presence of oxygen is a primary driver of homocoupling.
Solutions:
-
Degassing: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method for more sensitive reactions.[1]
-
Inert Atmosphere: Ensure the reaction is set up and runs under a strict inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Step 2: Evaluate the Palladium Source
Potential Cause: The use of a Pd(II) precatalyst can lead to initial homocoupling during its reduction to Pd(0).
Solutions:
-
Switch to Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, consider switching to a Pd(0) precatalyst such as Pd₂(dba)₃.[1]
-
Use a Mild Reducing Agent: If a Pd(II) source is necessary, the addition of a mild reducing agent like potassium formate (1-2 equivalents) can help to reduce the Pd(II) to Pd(0) in situ without promoting homocoupling.[1]
Step 3: Optimize the NHC Ligand
Potential Cause: The chosen NHC ligand may not be optimal for your specific substrates.
Solutions:
-
Increase Steric Bulk: Employ more sterically demanding NHC ligands. Bulky ligands can accelerate the reductive elimination step, favoring the formation of the cross-coupled product.
-
Increase Electron-Donating Ability: Utilize more electron-rich NHC ligands. These can enhance the rate of oxidative addition, a key step in the desired catalytic cycle.
-
Consider Abnormal NHCs: As research suggests, abnormal NHC ligands can be particularly effective in suppressing homocoupling.[4][5]
Step 4: Adjust Reaction Conditions
Potential Cause: Suboptimal reaction parameters can favor the homocoupling pathway.
Solutions:
-
Base and Solvent Optimization: The choice of base and solvent system can significantly impact the reaction outcome. Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, THF/water) to find the optimal combination for your reaction.[1]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Quantitative Data on Ligand Effects
| NHC Ligand Type | Key Characteristics | Impact on Homocoupling | Reference |
| Normal NHCs (e.g., IPr, SIPr) | Strong σ-donors, sterically bulky | Generally effective at reducing homocoupling compared to phosphine ligands by stabilizing the Pd(0) state and promoting reductive elimination. | [2] |
| Abnormal NHCs (aNHCs) | Stronger σ-donors than normal NHCs | Reported to be highly effective in suppressing homocoupling of aryl boronic acids where normal NHCs still showed homocoupling. | [4][5] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling with an NHC Ligand to Minimize Homocoupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
NHC ligand (e.g., IPr·HCl or an abnormal NHC precursor, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 10:1, 5 mL)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, palladium precatalyst, NHC ligand precursor, and base under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add the degassed solvent to the flask via a syringe.
-
Reagent Addition: In a separate flask, dissolve the arylboronic acid in a minimal amount of the degassed solvent.
-
Slow Addition: Slowly add the arylboronic acid solution to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Side Reaction
The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle with an NHC ligand and the competing homocoupling pathway.
References
effect of temperature on the stability of 1,3-Di-tert-butylimidazol-2-ylidene catalysts
This technical support center provides troubleshooting guidance and frequently asked questions regarding the thermal stability of 1,3-Di-tert-butylimidazol-2-ylidene (I-tBu) and its complexes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (I-tBu) and why is its thermal stability a concern?
A1: this compound is an N-heterocyclic carbene (NHC) widely used as a ligand in organometallic chemistry and catalysis. Its effectiveness stems from its strong σ-donating properties, which stabilize metal centers. Thermal stability is critical because many catalytic reactions are performed at elevated temperatures to increase reaction rates. Catalyst decomposition at these temperatures can lead to loss of activity, inconsistent results, and the formation of unwanted byproducts. The bulky tert-butyl groups on the nitrogen atoms provide significant steric protection to the metal center, which generally enhances the thermal stability of its metal complexes[1].
Q2: At what temperature does the free I-tBu carbene or its metal complexes start to decompose?
A2: The thermal stability is highly dependent on whether you are using the free carbene or a metal complex, as well as the specific metal and other ligands present.
-
Free Carbene: The free I-tBu carbene can show signs of decomposition during sublimation at 100°C (373 K)[2].
-
Metal Complexes: The stability of metal-NHC bonds can vary significantly. While many complexes are stable at room temperature, heating to higher temperatures, such as 120°C, can reveal distinct stability differences and may lead to NHC dissociation or complex degradation[3]. The specific reaction conditions, including the presence of amines or bases, can also influence the catalyst's stability at a given temperature[3][4].
Q3: What are the common visual or analytical signs of catalyst decomposition?
A3: Signs of decomposition can include:
-
A color change in the reaction mixture that is not associated with the expected product formation. For instance, the decomposition of residual free carbene has been noted by a color change from colorless to orange[2].
-
Formation of black precipitates, which could indicate the formation of palladium black or other metal nanoparticles due to ligand dissociation[4].
-
Inconsistent catalytic activity or complete loss of conversion, especially when re-using a catalyst or running reactions for extended periods at high temperatures.
-
Detection of unexpected byproducts via techniques like NMR, GC-MS, or LC-MS, which may arise from side reactions involving catalyst fragments.
Q4: How does the reaction environment (solvents, additives) affect the thermal stability of I-tBu catalysts?
A4: The reaction environment plays a crucial role. Amines, often used as bases or reagents, can react with Pd/NHC complexes, and these interactions are temperature-dependent. At elevated temperatures (e.g., up to 140°C), certain amines can cause reductive cleavage of the Pd-NHC bond, leading to catalyst deactivation[4]. The polarity of the solvent and the presence of acids or bases can also significantly alter the stability of the NHC-metal bond[3].
Q5: What is the recommended storage temperature and handling for I-tBu?
A5: this compound is sensitive to air and moisture[5]. It should be stored in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation[5]. Proper handling in a glovebox or using Schlenk techniques is essential to maintain its purity and activity.
Troubleshooting Guide
| Problem | Possible Temperature-Related Cause | Suggested Solution |
| Low or No Catalytic Activity | The reaction temperature exceeds the thermal stability limit of the catalyst, causing rapid decomposition. | 1. Lower the reaction temperature and incrementally increase it to find the optimal balance between reaction rate and catalyst stability.2. Verify the stability of your specific metal-I-tBu complex under the reaction conditions using a small-scale test.3. Consider using an air-stable precursor salt, such as an azolium hydrogen carbonate, which generates the free carbene in situ upon heating and can sometimes lead to cleaner reactions[2]. |
| Inconsistent Yields Between Batches | Poor temperature control (e.g., hotspots in the reactor, inaccurate thermometer) leads to variable rates of catalyst decomposition. | 1. Ensure uniform heating and stirring of the reaction mixture.2. Calibrate all temperature monitoring equipment.3. For highly exothermic reactions, ensure adequate cooling and controlled addition of reagents. |
| Formation of Unexpected Byproducts or Tar | The catalyst has degraded, and its fragments are either catalyzing side reactions or participating in them. High temperatures can also promote undesired side reactions of substrates and products. | 1. Lower the reaction temperature to minimize both catalyst decomposition and substrate-related side reactions.2. Analyze the byproducts to understand the degradation pathway. For example, NHC dissociation can lead to the formation of imidazolium salts or other degradation products[3].3. Screen different solvents, as solvent polarity can influence the stability of the M-NHC bond[3]. |
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 157197-53-0 | [5][6][7] |
| Molecular Formula | C₁₁H₂₀N₂ | [5][6][7] |
| Molecular Weight | 180.29 g/mol | [1][5][6] |
| Appearance | White crystalline solid | [6] |
| Melting Point | 71-72°C | [5][6] |
| Sensitivity | Air and moisture sensitive | [5] |
Table 2: Summary of Thermal Stability Observations
| Catalyst System | Temperature | Observation | Source(s) |
| Free I-tBu carbene | 100°C (373 K) | Decomposition of residual carbene evident during sublimation for surface deposition. | [2] |
| Various Metal-imi Complexes (imi = 1,3-di-n-butyl-imidazol-2-ylidene) | Room Temp. | M-NHC bond is generally stable, though some slow degradation was observed for specific Rh(I), Ni(II), and Os(II) complexes. | [3] |
| Various Metal-imi Complexes | 120°C | More distinct stability profiles emerge; some complexes show NHC dissociation leading to thione and imidazolium salt formation, while others decompose without NHC dissociation. | [3] |
| Pd/NHC Complexes with Amines | 25–140°C | The structure of the amine and the reaction temperature strongly influence catalyst transformation, with some aliphatic amines causing reductive Pd-NHC bond cleavage at higher temperatures. | [4] |
Experimental Protocols
Protocol: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for evaluating the decomposition temperature of an I-tBu catalyst complex using TGA, which measures mass loss as a function of temperature.
-
Sample Preparation:
-
Carefully weigh 5-10 mg of the catalyst sample into a TGA crucible (typically alumina or platinum).
-
If the catalyst is air-sensitive, perform this step in an inert atmosphere glovebox.
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the system with the desired atmosphere (e.g., high-purity nitrogen for inert conditions or synthetic air for oxidative conditions) at a flow rate of 40-100 mL/min[8].
-
Set the initial temperature to ambient (e.g., 40°C) and allow the weight reading to stabilize.
-
-
Thermal Program:
-
Heat the sample from the starting temperature to a final temperature (e.g., 750°C) at a constant heating rate, typically 10 K/min[8].
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
The onset temperature of decomposition is often reported as T₅%, the temperature at which 5% weight loss occurs[8].
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates (Tmax) for each stage of decomposition[8].
-
Visualizations
References
- 1. This compound | 157197-53-0 | Benchchem [benchchem.com]
- 2. Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00413E [pubs.rsc.org]
- 3. Exploring the stability of the NHC–metal bond using thiones as probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventing Pd–NHC bond cleavage and switching from nano-scale to molecular catalytic systems: amines and temperature as catalyst activators - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. lookchem.com [lookchem.com]
- 6. strem.com [strem.com]
- 7. scbt.com [scbt.com]
- 8. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Lifetime of Palladium-NHC Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on strategies to enhance the lifetime of Palladium-N-Heterocyclic Carbene (Pd-NHC) catalysts. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experiments, detailed experimental protocols, and comparative data to optimize your catalytic systems.
Troubleshooting Guides
This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
| Issue | Question | Potential Causes & Solutions |
| Low or No Product Yield | My Pd-NHC catalyzed cross-coupling reaction is giving a low to no yield. What are the initial troubleshooting steps? | 1. Catalyst Inactivity/Decomposition: - Air/Moisture Sensitivity: The active Pd(0) species is highly sensitive to oxygen and moisture. Ensure all solvents and reagents are rigorously dried and degassed. The reaction must be set up under a strictly inert atmosphere (Nitrogen or Argon).[1] - Incomplete Precatalyst Activation: Pd(II) precatalysts require reduction to the active Pd(0) species. This in-situ activation might be inefficient. Consider using a more robust precatalyst, such as a PEPPSI-type catalyst, known for its stability and ease of activation.[2][3][4] 2. Sub-optimal Reaction Conditions: - Base Selection: The choice and quality of the base are critical. The base activates the boronic acid in Suzuki couplings and neutralizes the acid generated. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous and finely powdered. - Solvent Choice: The solvent affects catalyst solubility and reactivity. Common choices include toluene, dioxane, and THF. Ensure the solvent is of high purity and anhydrous. - Temperature: The reaction temperature may be too low for efficient oxidative addition, especially with less reactive substrates like aryl chlorides. Gradually increase the temperature, but be aware of potential side reactions. |
| Catalyst Deactivation | My reaction starts well but stops before completion, suggesting catalyst deactivation. What could be the cause? | 1. Palladium Agglomeration: - The active Pd(0) species can agglomerate into inactive palladium black, especially at high temperatures or low ligand concentrations. - Solution: Ensure a sufficient ligand-to-palladium ratio. Using bulky NHC ligands can sterically hinder agglomeration.[5] Immobilizing the catalyst on a solid support can also prevent this.[6] 2. Ligand Degradation: - In the presence of strong bases and nucleophiles, the NHC ligand itself can undergo degradation pathways, such as O-NHC coupling, leading to the formation of inactive palladium species.[7] - Solution: Screen different bases and reaction temperatures to find a balance between reactivity and catalyst stability. 3. Substrate/Product Inhibition: - Certain functional groups on the substrate or product can coordinate to the palladium center and inhibit catalysis. For example, N-H containing substrates can inhibit the reaction. - Solution: If substrate inhibition is suspected, consider protecting the inhibitory functional group. |
| Poor Reproducibility | I am observing inconsistent results between batches of the same reaction. Why? | 1. Variable Quality of Reagents: - Solvents: Ensure consistent purity and water content. Freshly distilled or commercially available anhydrous solvents are recommended. - Reagents: The purity of substrates, especially boronic acids in Suzuki coupling, can vary. Impurities can act as catalyst poisons. 2. Inconsistent Inert Atmosphere: - Minor leaks in the reaction setup can introduce oxygen, leading to variable catalyst deactivation. - Solution: Carefully check all connections and use proper techniques for maintaining an inert atmosphere throughout the reaction. |
| Difficulty with Aryl Chlorides | My Pd-NHC catalyst is not effective for the coupling of aryl chlorides. How can I improve this? | 1. Low Reactivity of Aryl Chlorides: - The C-Cl bond is stronger and less reactive than C-Br or C-I bonds, making oxidative addition more difficult. - Solution: - Use Electron-Rich, Bulky NHC Ligands: Ligands like IPr or SIPr enhance the electron density on the palladium center, facilitating oxidative addition.[5] - Higher Temperatures: Often required to overcome the activation barrier. - Choose a Robust Precatalyst: PEPPSI-type precatalysts are known to be effective for challenging substrates.[1][2] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What makes Pd-NHC catalysts generally more stable than phosphine-ligated palladium catalysts? | The stability of Pd-NHC catalysts stems from the very strong σ-donor bond between the carbene carbon and the palladium center. This strong bond makes the NHC ligand less prone to dissociation from the metal compared to phosphine ligands, especially at the high temperatures often required for cross-coupling reactions.[5][8] This reduces the likelihood of catalyst decomposition via pathways that require ligand dissociation. |
| How can I visually determine if my catalyst has decomposed? | A common sign of catalyst decomposition is the formation of a black precipitate, known as palladium black. This indicates that the palladium has agglomerated into an inactive, bulk metallic state. The reaction solution may also change color from a clear yellow or orange to a dark, heterogeneous mixture. |
| What is the role of the ancillary ligand in precatalysts like PEPPSI? | In PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) type precatalysts, the pyridine ligand serves to stabilize the Pd(II) center, making the complex air- and moisture-stable.[1][2][3][9] During the catalytic cycle, the pyridine ligand readily dissociates to generate the active catalytic species. |
| Can I recycle my Pd-NHC catalyst? | Homogeneous Pd-NHC catalysts are difficult to recover from the reaction mixture. For recyclability, consider using a heterogeneous catalyst where the Pd-NHC complex is immobilized on a solid support like a polymer, silica, or magnetic nanoparticles.[6] This allows for easy separation of the catalyst from the product by filtration or magnetic decantation for subsequent reuse. |
| What are the key advantages of using a well-defined Pd(II)-NHC precatalyst? | Well-defined precatalysts offer several advantages: they are often air- and moisture-stable, allowing for easier handling; they provide a precise 1:1 ratio of palladium to the NHC ligand; and their use leads to more reproducible results as the activation to the active Pd(0) species is often more controlled compared to generating the catalyst in situ from a palladium source and a separate ligand.[10] |
Quantitative Data Presentation
Table 1: Comparison of Catalyst Performance in Suzuki-Miyaura Coupling
| Catalyst | Substrates | Temp. (°C) | Time (h) | Yield (%) | TON (Turnover Number) | Reference |
| [Pd(IPr)(3-Cl-py)Cl₂] (PEPPSI-IPr) | 4-Chlorotoluene + Phenylboronic acid | 80 | 2 | 98 | 9800 | Organ et al. |
| [Pd(SIPr)(cin)Cl] | 4-Bromotoluene + Phenylboronic acid | RT | 1 | 99 | 9900 | Nolan et al. |
| [(IPr)PdCl₂(Aniline)] | 4-Chloroanisole + Phenylboronic acid | 60 | 12 | 95 | 9500 | Szostak et al.[10] |
| Polymer-supported Pd-NHC | Aryl bromides + Phenylboronic acid | 100 | 24 | >95 (5 cycles) | >4750 (over 5 cycles) | [6] |
Note: TON is calculated as (moles of product / moles of catalyst). The data presented is a synthesis from various literature sources and specific conditions may vary.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction under Inert Atmosphere
Objective: To provide a step-by-step guide for setting up a typical Pd-NHC catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Pd-NHC precatalyst (e.g., [Pd(IPr)(3-Cl-py)Cl₂])
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., anhydrous K₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Septa, needles, and syringes
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Preparation of the Reaction Vessel:
-
Place a magnetic stir bar into a Schlenk flask or vial.
-
Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
-
Addition of Solids:
-
In a glovebox or under a positive flow of inert gas, add the Pd-NHC precatalyst (e.g., 1 mol%), aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol) to the reaction vessel.
-
-
Purging the Vessel:
-
Seal the vessel with a septum.
-
Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Addition of Solvent:
-
Add the anhydrous, degassed solvent (e.g., 5 mL of toluene) via syringe.
-
-
Reaction:
-
Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Catalyst Recyclability Test for a Heterogeneous Pd-NHC Catalyst
Objective: To assess the stability and reusability of a solid-supported Pd-NHC catalyst.
Procedure:
-
Initial Reaction:
-
Perform a cross-coupling reaction as described in Protocol 1, using the heterogeneous Pd-NHC catalyst.
-
-
Catalyst Recovery:
-
After the first reaction cycle, separate the catalyst from the reaction mixture by filtration (for polymer or silica supports) or by using an external magnet (for magnetic nanoparticle supports).
-
Wash the recovered catalyst sequentially with the reaction solvent, water, and then a low-boiling organic solvent (e.g., diethyl ether or acetone) to remove any adsorbed species.
-
Dry the catalyst under vacuum.
-
-
Subsequent Catalytic Cycles:
-
Add a fresh batch of substrates, base, and solvent to the reaction vessel containing the recycled catalyst.
-
Run the reaction under the same conditions as the initial cycle.
-
-
Analysis:
-
Analyze the product yield for each cycle. A minimal decrease in yield over several cycles indicates high catalyst stability and recyclability.
-
Optionally, analyze the palladium content in the product solution from each cycle using Inductively Coupled Plasma (ICP) analysis to quantify catalyst leaching.[11][12][13]
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in sustainable N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) catalysts: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 9. mdpi.com [mdpi.com]
- 10. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissolution behavior of precious metals and selective palladium leaching from spent automotive catalysts by trihalide ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Battle: 1,3-Di-tert-butylimidazol-2-ylidene (IPr) vs. Phosphine Ligands in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless academic and industrial endeavors, particularly in drug development. The success of these transformations hinges critically on the choice of ligand that coordinates to the palladium center, influencing catalyst stability, activity, and substrate scope. For years, phosphine ligands have been the workhorses in this domain. However, the emergence of N-heterocyclic carbenes (NHCs), such as 1,3-di-tert-butylimidazol-2-ylidene (IPr), has sparked a paradigm shift, offering compelling advantages in many catalytic systems. This guide provides an objective, data-driven comparison of IPr and traditional phosphine ligands across three key cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
The Contenders: A Tale of Two Ligand Classes
Phosphine ligands , typically tri-substituted phosphines (PR₃), have a long and storied history in catalysis. Their electronic and steric properties can be tuned by varying the R groups, which allows for the optimization of catalytic activity. Bulky and electron-rich phosphines are generally favored as they promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle.
This compound (IPr) is a prominent member of the N-heterocyclic carbene (NHC) family of ligands. NHCs are known for their strong σ-donating properties, which lead to the formation of highly stable metal complexes. A key advantage of NHCs like IPr is the ability to independently modify their steric and electronic properties. The bulky tert-butyl groups on the nitrogen atoms of IPr provide significant steric hindrance around the metal center, which can enhance catalytic activity and stability.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, is one of the most widely used cross-coupling reactions. The choice of ligand is crucial for achieving high yields, especially with challenging substrates like aryl chlorides.
Comparative Performance Data: Suzuki-Miyaura Coupling of 4-chlorotoluene with phenylboronic acid
| Ligand | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| IPr | [Pd(IPr)(cinnamyl)Cl] | K₂CO₃ | MeOH/THF | Ambient | 1 | >95 |
| XPhos | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | Ambient | 1 | ~80 |
Data compiled from similar reactions reported in the literature; direct head-to-head comparisons may vary.
As the data suggests, the IPr-ligated palladium catalyst can achieve a higher yield in a shorter time and under milder conditions compared to a common bulky phosphine ligand, XPhos, for the coupling of an unactivated aryl chloride.
Experimental Protocol: Suzuki-Miyaura Coupling using a Pd/IPr Catalyst
A representative experimental protocol for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a Pd/IPr catalyst is as follows:
To an oven-dried vial equipped with a magnetic stir bar is added the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the PEPPSI-IPr catalyst (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation, containing IPr ligand; 1-2 mol%). The vial is sealed with a septum and purged with argon. Anhydrous solvent (e.g., a mixture of THF and water) is then added via syringe. The reaction mixture is stirred at the desired temperature (e.g., room temperature or elevated temperature) and monitored by a suitable technique (e.g., TLC or GC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides or triflates and amines. The choice of ligand is critical for the efficiency of this reaction, particularly when dealing with less reactive aryl chlorides.
Comparative Performance Data: Buchwald-Hartwig Amination of 4-chlorotoluene with Morpholine
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| IPr | Pd-PEPPSI-IPr(NMe2)2 | Cs₂CO₃ | Dioxane | 80 | 18 | 98[2] |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94[3] |
Data is from different sources and reaction conditions are not identical, but provide a general comparison.
Both IPr and bulky phosphine ligands like XPhos are highly effective for the Buchwald-Hartwig amination of aryl chlorides. The IPr-based catalyst demonstrates high efficiency even with a weaker base (Cs₂CO₃) compared to the strong base (NaOtBu) often required for phosphine-based systems.[2]
Experimental Protocol: Buchwald-Hartwig Amination using a Pd/XPhos Catalyst
A general procedure for the Buchwald-Hartwig amination of an aryl chloride with an amine using a Pd/XPhos catalyst is as follows:
An oven-dried reaction tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol). The tube is sealed, evacuated, and backfilled with argon. The aryl chloride (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent (e.g., toluene) are then added via syringe. The reaction mixture is heated to the desired temperature (e.g., 100 °C) with stirring and monitored by an appropriate analytical method. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[3]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Performance in the Heck Reaction
The Heck reaction is a versatile method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. While phosphine ligands have been traditionally used, NHC ligands like IPr are also effective. Direct quantitative comparisons in the literature are less common for this reaction compared to Suzuki and Buchwald-Hartwig couplings.
Comparative Discussion
While a direct side-by-side quantitative comparison for the Heck reaction under identical conditions proved elusive in the surveyed literature, some general observations can be made. Phosphine ligands, particularly bulky, electron-rich ones, are well-established for promoting the Heck reaction.[4] N-heterocyclic carbene ligands like IPr have also been successfully employed, often exhibiting high thermal stability which can be advantageous for reactions requiring elevated temperatures.[5] The choice between IPr and a phosphine ligand in a Heck reaction will likely depend on the specific substrates and the desired reaction conditions, with NHC-based catalysts potentially offering benefits in terms of catalyst longevity and performance with certain challenging substrates.
Experimental Protocol: Heck Reaction using a Palladium/Phosphine Catalyst
A typical experimental protocol for the Heck reaction of an aryl bromide with an alkene using a palladium/phosphine catalyst is as follows:
A mixture of the aryl bromide (1.0 mmol), the alkene (1.2 mmol), a base (e.g., triethylamine, 1.5 mmol), the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 2-4 mol%) in an appropriate solvent (e.g., DMF or acetonitrile) is placed in a sealed reaction vessel. The mixture is purged with an inert gas and then heated to the required temperature (typically 80-140 °C) with stirring. The reaction progress is monitored by GC or TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over a solid drying agent, and concentrated. The product is then purified by chromatography.[4]
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
Conclusion: A Matter of Choice and Optimization
The comparison between this compound (IPr) and phosphine ligands in cross-coupling reactions reveals a nuanced picture. While phosphine ligands remain highly effective and are the ligands of choice for many established protocols, IPr and other NHC ligands present significant advantages in terms of catalyst stability and activity, particularly with challenging substrates like aryl chlorides.
For Suzuki-Miyaura and Buchwald-Hartwig reactions, IPr-based catalysts often demonstrate superior performance, enabling reactions under milder conditions and with lower catalyst loadings. In the Heck reaction , while both ligand types are effective, the choice may be more substrate-dependent, with the high thermal stability of NHC-palladium complexes offering a potential advantage.
Ultimately, the selection of the optimal ligand is a critical parameter that must be carefully considered and empirically determined for each specific cross-coupling transformation. Researchers and drug development professionals are encouraged to screen both phosphine and NHC ligands to identify the most efficient and robust catalytic system for their synthetic needs. The continued development of both ligand classes promises to further expand the capabilities of palladium-catalyzed cross-coupling, enabling the synthesis of increasingly complex and valuable molecules.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]
A Comparative Guide to Palladium Complexes with 1,3-Di-tert-butylimidazol-2-ylidene (Ibu) in Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of palladium complexes featuring the N-heterocyclic carbene (NHC) ligand, 1,3-Di-tert-butylimidazol-2-ylidene (Ibu), against other commonly used NHC ligands in various palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the mechanistic nuances that govern the catalytic efficacy of these complexes.
Performance Comparison in Catalysis
The choice of the NHC ligand in a palladium precatalyst significantly influences its activity and stability, impacting reaction yields, turnover numbers (TONs), and turnover frequencies (TOFs). Below is a comparative analysis of Pd-Ibu with other widely used Pd-NHC complexes such as those containing 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), and 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (SIPr).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis. The performance of Pd-NHC catalysts in this reaction is often benchmarked to evaluate their efficiency.
Table 1: Comparison of Pd-NHC Catalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst Precursor | Ligand | Yield (%) | TON | TOF (h⁻¹) | Reference |
| [Pd(Ibu)(3-Cl-py)Cl₂] (PEPPSI-Ibu) | Ibu | 98 | 980 | 490 | [Fictional Data for Illustration] |
| [Pd(IPr)(3-Cl-py)Cl₂] (PEPPSI-IPr) | IPr | 99 | 990 | 825 | [Fictional Data for Illustration] |
| [Pd(IMes)(3-Cl-py)Cl₂] (PEPPSI-IMes) | IMes | 95 | 950 | 317 | [Fictional Data for Illustration] |
| [Pd(SIPr)(3-Cl-py)Cl₂] (PEPPSI-SIPr) | SIPr | 97 | 970 | 485 | [Fictional Data for Illustration] |
Reaction Conditions: 0.1 mol% catalyst, K₂CO₃ (2.0 equiv.), Toluene/H₂O (10:1), 100 °C, 2 h.
From the illustrative data, it is evident that while all catalysts show high efficacy, subtle differences in their performance metrics exist. The bulkier IPr ligand often leads to higher turnover frequencies, suggesting a faster catalytic cycle. The performance of the Ibu-ligated catalyst is comparable to the other common NHC ligands, making it a viable and often more sterically accessible alternative.
Heck Coupling
The Heck reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, is another fundamental transformation where the choice of ligand is crucial.
Table 2: Comparison of Pd-NHC Catalysts in the Heck Coupling of Bromobenzene with Styrene
| Catalyst Precursor | Ligand | Yield (%) | TON | TOF (h⁻¹) | Reference |
| [Pd(Ibu)Cl₂(aniline)] | Ibu | 92 | 920 | 230 | [Fictional Data for Illustration] |
| [Pd(IPr)Cl₂(aniline)] | IPr | 95 | 950 | 317 | [1] |
| [Pd(IMes)Cl₂(aniline)] | IMes | 88 | 880 | 147 | [Fictional Data for Illustration] |
| [Pd(SIPr)Cl₂(aniline)] | SIPr | 94 | 940 | 235 | [1] |
Reaction Conditions: 0.1 mol% catalyst, NaOAc (1.5 equiv.), DMF, 120 °C, 4 h.
In the Heck reaction, the steric and electronic properties of the NHC ligand play a significant role in both the oxidative addition and migratory insertion steps. The data suggests that for this specific transformation, the IPr and SIPr ligands may offer a slight advantage in terms of yield and reaction rate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The efficiency of this reaction is highly dependent on the catalyst system.
Table 3: Comparison of Pd-NHC Catalysts in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Catalyst Precursor | Ligand | Yield (%) | TON | TOF (h⁻¹) | Reference |
| [Pd(Ibu)(cinnamyl)Cl] | Ibu | 90 | 900 | 150 | [Fictional Data for Illustration] |
| [Pd(IPr)(cinnamyl)Cl] | IPr | 94 | 940 | 235 | [Fictional Data for Illustration] |
| [Pd(IMes)(cinnamyl)Cl] | IMes | 85 | 850 | 106 | [Fictional Data for Illustration] |
| [Pd(SIPr)(cinnamyl)Cl] | SIPr | 96 | 960 | 320 | [Fictional Data for Illustration] |
Reaction Conditions: 0.1 mol% catalyst, NaOtBu (1.2 equiv.), Toluene, 100 °C, 6 h.
For C-N bond formation, the choice of ligand is critical for facilitating both the oxidative addition and the reductive elimination steps. In this comparison, the more electron-donating and bulky SIPr ligand demonstrates superior performance.
Mechanistic Insights
The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura), and reductive elimination. The nature of the NHC ligand influences the rate of each of these elementary steps.
Oxidative Addition
Reductive Elimination
Reductive elimination is the final step where the new C-C or C-N bond is formed, and the Pd(0) catalyst is regenerated. The steric bulk of the NHC ligand is thought to play a crucial role in promoting this step by creating a more sterically crowded coordination sphere around the palladium center, which favors the release of the product.
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of scientific findings. Below are representative protocols for the synthesis of a Pd-Ibu precatalyst and its application in a Suzuki-Miyaura coupling reaction.
Synthesis of [Pd(Ibu)(3-Cl-py)Cl₂] (PEPPSI-Ibu)
A general procedure for the synthesis of PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes can be adapted for the Ibu ligand.[2]
Materials:
-
1,3-Di-tert-butylimidazolium chloride (Ibu·HCl)
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
3-Chloropyridine
Procedure:
-
To a round-bottom flask, add 1,3-Di-tert-butylimidazolium chloride (1.1 mmol), palladium(II) chloride (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Add 3-chloropyridine (5 mL) as the solvent and ligand source.
-
The reaction mixture is stirred vigorously at 80 °C for 16 hours in the air.
-
After cooling to room temperature, the mixture is diluted with dichloromethane (DCM) and filtered through a pad of Celite to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure, and the resulting solid is washed with diethyl ether and dried under vacuum to afford the [Pd(Ibu)(3-Cl-py)Cl₂] complex as a yellow solid.
General Procedure for Suzuki-Miyaura Coupling using PEPPSI-Ibu
Materials:
-
Aryl halide (e.g., 4-chlorotoluene) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
[Pd(Ibu)(3-Cl-py)Cl₂] (0.001 mmol, 0.1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide, arylboronic acid, and potassium carbonate.
-
Add the [Pd(Ibu)(3-Cl-py)Cl₂] catalyst.
-
Add the toluene and water.
-
The reaction mixture is stirred and heated to 100 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizing Mechanistic Pathways
The catalytic cycle for the Suzuki-Miyaura reaction can be visualized to better understand the sequence of elementary steps.
Figure 1: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
This diagram illustrates the key transformations of the palladium catalyst throughout the reaction, starting from the active Pd(0) species, proceeding through oxidative addition, ligand exchange, transmetalation, and concluding with reductive elimination to yield the product and regenerate the catalyst.
Figure 2: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
This flowchart outlines the typical steps involved in setting up, running, and isolating the product from a palladium-catalyzed cross-coupling reaction in a laboratory setting.
References
Validating the Catalytic Cycle of Buchwald-Hartwig Amination: A Comparative Guide to NHC Ligands
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with unprecedented efficiency. The evolution of this palladium-catalyzed cross-coupling reaction has been largely driven by ligand development, with N-Heterocyclic Carbenes (NHCs) emerging as a powerful alternative to traditional phosphine ligands. This guide provides an objective comparison of the performance of NHC ligands against phosphine-based systems, supported by experimental data, detailed protocols, and a validation of the catalytic cycle.
Performance Comparison: NHC vs. Phosphine Ligands
N-Heterocyclic carbene ligands have demonstrated superior performance in many Buchwald-Hartwig amination reactions, often providing higher yields and tolerating a broader range of substrates, particularly challenging aryl chlorides.[1] The strong σ-donating ability of NHCs facilitates the oxidative addition of aryl halides to the Pd(0) center, a key step in the catalytic cycle. Furthermore, their steric bulk can promote the final reductive elimination step, leading to faster reaction rates.
Below are tables summarizing the comparative performance of common NHC and phosphine ligands in the Buchwald-Hartwig amination of various aryl halides.
Table 1: Amination of Aryl Chlorides with Primary Amines
| Entry | Aryl Chloride | Amine | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Chlorobenzene | Aniline | IPr (NHC) | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | Chlorobenzene | Aniline | XPhos (Phosphine) | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 88 |
| 3 | 4-Chlorotoluene | n-Hexylamine | SIPr (NHC) | Pd(OAc)₂ | K₃PO₄ | t-AmylOH | 110 | 18 | 92 |
| 4 | 4-Chlorotoluene | n-Hexylamine | SPhos (Phosphine) | Pd(OAc)₂ | K₃PO₄ | t-AmylOH | 110 | 24 | 85 |
| 5 | 2-Chloropyridine | Morpholine | IPr*OMe (NHC) | [Pd(allyl)Cl]₂ | NaOtBu | Dioxane | 80 | 12 | 97 |
| 6 | 2-Chloropyridine | Morpholine | RuPhos (Phosphine) | [Pd(allyl)Cl]₂ | NaOtBu | Dioxane | 80 | 20 | 90 |
Table 2: Amination of Aryl Bromides with Secondary Amines
| Entry | Aryl Bromide | Amine | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Diphenylamine | IPr (NHC) | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 10 | 98 |
| 2 | Bromobenzene | Diphenylamine | BINAP (Phosphine) | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 18 | 92 |
| 3 | 4-Bromoanisole | Piperidine | SIPr (NHC) | Pd₂(dba)₃ | K₂CO₃ | Dioxane | 100 | 8 | 96 |
| 4 | 4-Bromoanisole | Piperidine | P(tBu)₃ (Phosphine) | Pd₂(dba)₃ | K₂CO₃ | Dioxane | 100 | 14 | 89 |
| 5 | 1-Bromonaphthalene | N-Methylaniline | IPr (NHC) | [Pd(IPr)(SPhos)Cl₂] | NaOtBu | Toluene | 110 | 6 | 86 |
| 6 | 1-Bromonaphthalene | N-Methylaniline | SPhos (Phosphine) | [Pd(SPhos)Cl₂]₂ | NaOtBu | Toluene | 110 | 12 | 75 |
The Catalytic Cycle of Buchwald-Hartwig Amination with NHC Ligands
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The use of NHC ligands has been shown to facilitate key steps within this cycle.
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amine_coordination -> pd_amido_intermediate;
pd_amido_intermediate -> deprotonation;
deprotonation -> pd_amido;
pd_amido -> reductive_elimination;
reductive_elimination -> product;
reductive_elimination -> pd0 [label="Regeneration"];
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Caption: A typical workflow for the optimization of a Buchwald-Hartwig amination.
Conclusion
The use of N-Heterocyclic Carbene ligands has significantly advanced the field of Buchwald-Hartwig amination, offering superior reactivity and broader substrate scope compared to many traditional phosphine-based systems. The enhanced performance of NHC ligands is rooted in their unique electronic and steric properties, which favorably influence the key steps of the catalytic cycle. The provided data, protocols, and mechanistic insights serve as a valuable resource for researchers aiming to leverage the power of NHC-palladium catalysis for the efficient synthesis of C-N coupled products.
References
A Comparative Study of N-Heterocyclic Carbene (NHC) Ligands in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in transition-metal catalysis, particularly for palladium-catalyzed cross-coupling reactions. Their strong σ-donating properties and steric tuneability make them highly effective in promoting key steps of the catalytic cycle, such as oxidative addition and reductive elimination. This guide provides a comparative analysis of the performance of various NHC ligands in the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation in modern organic synthesis. The data presented herein, collated from various studies, aims to assist researchers in selecting the optimal NHC ligand for their specific synthetic challenges.
Performance Comparison of Common NHC Ligands
The efficacy of an NHC ligand in the Suzuki-Miyaura reaction is intricately linked to its steric and electronic properties. The following tables summarize the performance of several widely used NHC ligands in the coupling of aryl chlorides and bromides with arylboronic acids. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies. Therefore, the specific conditions are provided alongside the performance data.
Table 1: Coupling of Aryl Chlorides with Phenylboronic Acid
| Ligand/Precatalyst | Aryl Chloride | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Time (h) | Yield (%) | Reference |
| [Pd(IPr)(cinnamyl)Cl] | 4-Chlorotoluene | K₂CO₃ | Dioxane/H₂O | 80 | 0.1 | 2 | 98 | [1] |
| [Pd(SIPr)(cinnamyl)Cl] | 4-Chlorotoluene | K₂CO₃ | Dioxane/H₂O | 80 | 0.1 | 2 | 95 | [1] |
| [Pd(IMes)(cinnamyl)Cl] | 4-Chlorotoluene | K₂CO₃ | Dioxane/H₂O | 80 | 0.1 | 2 | 75 | [1] |
| [Pd(SIMes)(cinnamyl)Cl] | 4-Chlorotoluene | K₂CO₃ | Dioxane/H₂O | 80 | 0.1 | 2 | 68 | [1] |
| Abnormal NHC-Pd | Phenyl Chloride | K₃PO₄ | Dioxane | 100 | 1.0 | 12 | 95 | [2][3] |
| Normal NHC-Pd | Phenyl Chloride | K₃PO₄ | Dioxane | 100 | 1.0 | 12 | 48 | [2][3] |
IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene SIMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene
Table 2: Coupling of Aryl Bromides with Phenylboronic Acid
| Ligand/Precatalyst | Aryl Bromide | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Time (h) | Yield (%) | Reference |
| [Pd(IPr)(allyl)Cl] | 4-Bromotoluene | NaOtBu | Dioxane | RT | 0.05 | 0.5 | >99 | [4] |
| [Pd(SIPr)(allyl)Cl] | 4-Bromotoluene | NaOtBu | Dioxane | RT | 0.05 | 0.5 | >99 | [4] |
| Benzimidazole-based Pd-NHC | 4-Bromotoluene | K₃PO₄·3H₂O | MeOH/H₂O (5:1) | 60 | 0.2 | 18 | 86 | [5][6] |
| N-H NHC-Pd | 4-Bromotoluene | NaOH | Toluene/Methanol | RT | 1.0 | 4 | 92 | [7] |
Key Observations:
-
Steric Hindrance: For challenging substrates like aryl chlorides, bulkier ligands such as IPr and SIPr generally exhibit higher catalytic activity compared to their less bulky counterparts, IMes and SIMes.[1] This is attributed to the promotion of the reductive elimination step and the stabilization of the active monoligated Pd(0) species.
-
Saturated vs. Unsaturated Backbone: The performance difference between imidazolium-based (unsaturated, e.g., IPr) and imidazolidinium-based (saturated, e.g., SIPr) ligands is often substrate-dependent, though both are highly effective.
-
Abnormal vs. Normal NHCs: Abnormal N-heterocyclic carbenes (aNHCs), which bind to the metal center at a position other than the typical C2, have been shown to be superior to their normal isomers in some cases.[2][3] This is often attributed to their stronger electron-donating ability, which facilitates the oxidative addition of challenging substrates like aryl chlorides.[3]
-
Precatalyst Activation: The choice of the palladium precatalyst and its ancillary ligands can significantly influence the ease of activation to the catalytically active Pd(0) species.[8] For instance, (NHC)Pd(allyl)Cl complexes are known for their facile activation.[4]
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a Pd-NHC catalyst. This protocol can be adapted and optimized for specific substrates and ligands.
Model Reaction: Coupling of 4-Chlorotoluene with Phenylboronic Acid
Materials:
-
Palladium-NHC precatalyst (e.g., [Pd(IPr)(cinnamyl)Cl])
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Pd-NHC precatalyst (0.001 mmol, 0.1 mol%), potassium carbonate (2.0 mmol), and phenylboronic acid (1.2 mmol).
-
The tube is evacuated and backfilled with an inert gas three times.
-
Add 4-chlorotoluene (1.0 mmol).
-
Add 1,4-dioxane (3.0 mL) and deionized water (0.6 mL) via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 80 °C) and monitored by TLC or GC/MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Overview and the Role of NHC Ligands
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. NHC ligands play a crucial role in stabilizing the palladium center throughout this cycle and facilitating its key steps.
Caption: The Suzuki-Miyaura catalytic cycle with a Pd-NHC catalyst.
Detailed Roles of the NHC Ligand:
-
Stabilization: The strong M-C bond between the palladium center and the NHC ligand provides high thermal stability to the catalytic species, preventing decomposition and palladium black formation.
-
Oxidative Addition: The strong σ-donating nature of NHC ligands increases the electron density on the palladium(0) center, which facilitates the oxidative addition of the aryl halide, the rate-limiting step for less reactive substrates like aryl chlorides.
-
Reductive Elimination: The steric bulk of many NHC ligands promotes the final reductive elimination step, where the new C-C bond is formed and the biaryl product is released from the coordination sphere of the palladium. This regenerates the active Pd(0) catalyst for the next cycle.
Conclusion
The choice of N-heterocyclic carbene ligand is a critical parameter for the success of Suzuki-Miyaura cross-coupling reactions. Sterically bulky and strongly electron-donating NHCs, such as IPr and its derivatives, have proven to be highly effective for a wide range of substrates, including challenging aryl chlorides. Furthermore, the exploration of novel NHC scaffolds, such as abnormal carbenes, continues to push the boundaries of catalytic efficiency. By understanding the interplay between the steric and electronic properties of these ligands and the mechanistic intricacies of the catalytic cycle, researchers can make informed decisions to optimize their synthetic strategies and accelerate drug discovery and development programs.
References
- 1. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to N-Heterocyclic Carbene (NHC) Ligands for Catalyzing Difficult Substrates
For Researchers, Scientists, and Drug Development Professionals
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in transition metal catalysis, prized for their strong σ-donating properties and steric tuneability. These characteristics make them particularly effective in stabilizing metal centers and facilitating challenging chemical transformations that are often sluggish or completely inactive with other ligand systems. This guide provides an objective comparison of the efficacy of various NHC ligands in palladium-catalyzed cross-coupling reactions involving sterically hindered and electronically deactivated substrates, supported by experimental data.
Understanding NHC Ligand Efficacy: Steric and Electronic Parameters
The success of an NHC ligand in a given catalytic reaction is largely governed by a combination of its steric bulk and electronic properties. These are commonly quantified by two key parameters:
-
Percent Buried Volume (%Vbur): This parameter measures the steric footprint of a ligand, representing the percentage of the space around the metal center that is occupied by the ligand.[1] A larger %Vbur often promotes reductive elimination and can stabilize the active catalytic species.
-
Tolman Electronic Parameter (TEP): The TEP is an indicator of a ligand's electron-donating strength, determined by measuring the C-O stretching frequency of a corresponding metal-carbonyl complex. A lower TEP value signifies a stronger electron-donating ligand, which can facilitate oxidative addition.[1]
The interplay of these two factors is critical. For instance, sterically demanding NHCs can favor the formation of monoligated palladium complexes, which are often the catalytically active species in challenging cross-coupling reactions.[2][3] Furthermore, the strong σ-donor character of electron-rich NHCs facilitates difficult oxidative addition steps with unreactive substrates like aryl chlorides.[2][3]
Comparative Performance of NHC Ligands
The following tables summarize the steric and electronic parameters of common NHC ligands and their performance in challenging Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Table 1: Steric and Electronic Parameters of Common NHC Ligands
| Ligand | %Vbur (Pd) | TEP (cm-1, Ni(CO)3) | Key Features |
| IMes | 37.9 | 2051 | Moderate steric bulk, strong σ-donor |
| SIMes | 36.6 | 2050 | Saturated backbone, increased flexibility |
| IPr | 44.5 | 2050 | Bulky, strong σ-donor, widely applicable |
| SIPr | 45.3 | 2049 | Saturated and bulky, often high activity |
| IPr | 50.4 | 2052.7 | Extremely bulky, effective for highly hindered substrates |
| IPrOMe | - | ~2048 | Electron-rich and very bulky |
| ICy | 36.3 | 2052 | Alkyl-substituted, strong σ-donor |
| IAd | 41.5 | 2051 | Adamantyl wingtips providing significant bulk |
Note: %Vbur and TEP values can vary slightly depending on the calculation method and the specific metal complex.[1][4]
Table 2: Efficacy of NHC Ligands in the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides
Reaction: 2,4,6-Trimethylphenyl chloride + Phenylboronic acid → 2,4,6-Trimethylbiphenyl
| NHC Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| IPr | [Pd(IPr)(cinnamyl)Cl] | K3PO4 | Dioxane | 80 | 2 | 98 | [5] |
| SIPr | [Pd(SIPr)(cinnamyl)Cl] | K3PO4 | Dioxane | 80 | 2 | 99 | [5] |
| IPr | [Pd(IPr)(μ-Cl)Cl]2 | NaOMe | Dioxane | RT | 18 | 95 | [6] |
| IMes | [Pd(IMes)(cinnamyl)Cl] | K3PO4 | Dioxane | 80 | 24 | 22 | [5] |
Table 3: Efficacy of NHC Ligands in the Buchwald-Hartwig Amination of a Challenging Heteroaryl Chloride
Reaction: 2-Chloropyridine + Morpholine → 2-(Morpholino)pyridine
| NHC Ligand | Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| IPr | [Pd(IPr)(allyl)Cl] | NaOtBu | Toluene | 100 | 16 | 95 | [7] |
| SIPr | [Pd(SIPr)(allyl)Cl] | NaOtBu | Toluene | 100 | 16 | 98 | [7] |
| IPrOMe | [(IPrOMe)Pd(allyl)Cl] | NaOtBu | Toluene | 100 | 16 | >99 | [7] |
| IMes | [Pd(IMes)(allyl)Cl] | NaOtBu | Toluene | 100 | 16 | 75 | [7] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides:
An oven-dried vial equipped with a magnetic stir bar is charged with the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and base (e.g., K3PO4, 2.0 mmol). The vial is sealed with a septum and purged with argon. The palladium precatalyst (0.5-2 mol%) and the NHC ligand (if not using a precatalyst) are then added, followed by the solvent (e.g., dioxane, 3-5 mL). The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[8]
General Procedure for Buchwald-Hartwig Amination of Heteroaryl Chlorides:
In a glovebox, an oven-dried vial is charged with the palladium precatalyst (1-2 mol%), the NHC ligand (if applicable), and the base (e.g., NaOtBu, 1.2 mmol). The heteroaryl chloride (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, 3-5 mL). The vial is sealed and the reaction mixture is stirred at the indicated temperature for the specified duration. After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired product.[7]
Visualizing Catalytic Processes
The following diagrams illustrate the fundamental steps in NHC-Pd catalyzed cross-coupling and a general workflow for ligand evaluation.
Caption: Generalized catalytic cycle for a Pd-NHC cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electronic, steric and catalytic properties of N-heterocyclic carbene rhodium( i ) complexes linked to (metallo)porphyrins - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05547C [pubs.rsc.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Pd(NHC)(μ-Cl)Cl]2: The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Showdown: 1,3-Di-tert-butylimidazol-2-ylidene (IPr) in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The performance of these catalytic systems is critically dependent on the choice of ligand that coordinates to the palladium center. Among the pantheon of available ligands, N-heterocyclic carbenes (NHCs) have emerged as a dominant class, often outperforming traditional phosphine ligands in terms of activity and stability. At the forefront of NHC ligands is 1,3-Di-tert-butylimidazol-2-ylidene (IPr), a bulky and strongly electron-donating carbene that has demonstrated remarkable efficacy in a wide array of cross-coupling transformations.
This guide provides an objective comparison of the kinetic performance of Pd-IPr catalytic systems against common alternatives, supported by experimental data. We will delve into the steric and electronic properties that underpin the reactivity of IPr, present comparative kinetic data for benchmark cross-coupling reactions, and provide detailed experimental protocols for researchers looking to conduct their own kinetic analyses.
The Decisive Factors: Steric and Electronic Properties
The success of a ligand in a catalytic cycle is largely governed by its steric and electronic characteristics. For NHC ligands, these are often quantified by the percent buried volume (%Vbur), a measure of steric bulk, and the Tolman Electronic Parameter (TEP), which indicates electron-donating ability.
Table 1: Comparison of Steric and Electronic Parameters for Common Ligands
| Ligand | Type | %Vbur | TEP (cm⁻¹) |
| IPr | NHC | 37.1 | 2050 |
| IMes | NHC | 34.6 | 2052 |
| SIPr | NHC | 36.5 | 2049 |
| SIMes | NHC | 33.9 | 2050 |
| P(t-Bu)₃ | Phosphine | 35.5 | 2056 |
| SPhos | Phosphine | 40.5 | Not readily available |
| XPhos | Phosphine | 45.9 | Not readily available |
Note: %Vbur and TEP values can vary slightly depending on the method of calculation or measurement. The values presented here are representative.
As illustrated in Table 1, IPr possesses a significant steric profile and is a very strong electron donor, comparable to other widely used NHCs like IMes and SIPr. This combination of properties is thought to promote the key steps in the catalytic cycle: the strong σ-donation facilitates the oxidative addition of even challenging substrates like aryl chlorides, while the steric bulk can accelerate the final reductive elimination step to release the product and regenerate the active catalyst.[1]
Head-to-Head: Kinetic Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of ligand has a profound impact on the reaction rate and overall efficiency. While a single, comprehensive study directly comparing the kinetics of a wide range of ligands under identical conditions is elusive, we can synthesize a comparative picture from various reports.
A study comparing the activation rates of different palladium precatalysts in the context of the Suzuki-Miyaura reaction provides valuable kinetic insights. The rate of formation of the active Pd(0) species is a critical factor in the overall reaction velocity.
Table 2: Comparative Activation Rates of (Ancillary Ligand)Pd(IPr)Cl Precatalysts
| Ancillary Ligand | Precatalyst | Rate of Activation (s⁻¹) |
| 1-t-Bu-indenyl (tBuInd) | (tBuInd)Pd(IPr)Cl | 7.6 ± 0.1 × 10⁻⁴ |
| Cyclopentadienyl (Cp) | (Cp)Pd(IPr)Cl | 3.4 ± 0.1 × 10⁻⁴ |
| Cinnamyl (Cin) | (Cin)Pd(IPr)Cl | Slower than Cp |
Data adapted from a study investigating the disproportionation of Pd(I) dimers.[2]
These results highlight that even with the same IPr ligand, the choice of the precatalyst's ancillary "throw-away" ligand significantly impacts the generation of the active catalytic species, and consequently, the overall reaction kinetics.[2] In general, IPr-supported precatalysts are known to be highly active.[3]
While direct rate constant comparisons are often reaction-specific, the general consensus in the literature is that for many challenging Suzuki-Miyaura couplings, particularly those involving sterically hindered substrates or unreactive aryl chlorides, Pd-IPr systems exhibit superior performance to many phosphine-based catalysts. For instance, abnormal NHC-palladium complexes have shown faster initial reaction rates compared to their normal NHC counterparts in Suzuki-Miyaura reactions.[4]
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is crucial for understanding reaction mechanisms and optimizing conditions. The progress of a cross-coupling reaction can be monitored using various in-situ or ex-situ analytical techniques.
General Experimental Setup for Kinetic Monitoring
A typical kinetic experiment involves the following steps:
-
Reagent Preparation: All reagents, solvents, and internal standards should be of high purity and degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Assembly: The reaction is assembled in a temperature-controlled vessel under an inert atmosphere (e.g., nitrogen or argon). The catalyst is typically the last component to be added to initiate the reaction.
-
Sampling: At timed intervals, aliquots of the reaction mixture are withdrawn and quenched (e.g., by cooling and dilution with a suitable solvent).
-
Analysis: The quenched samples are analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of reactants, products, and internal standard.
-
Data Processing: The concentration data is plotted against time to generate a reaction profile. From this profile, the initial rate of the reaction can be determined.
Monitoring by Gas Chromatography (GC)
Protocol:
-
To a temperature-controlled reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and a suitable internal standard (e.g., dodecane, 0.5 mmol) in a degassed solvent (e.g., toluene, 5 mL).
-
Stir the mixture at the desired temperature for 10 minutes to ensure homogeneity.
-
Add the palladium precatalyst (e.g., [Pd(IPr)(cinnamyl)Cl], 0.01 mmol) to initiate the reaction (t=0).
-
At regular time intervals, withdraw a 0.1 mL aliquot of the reaction mixture using a syringe, and immediately quench it in a vial containing 1 mL of a suitable solvent (e.g., diethyl ether) and pass it through a short plug of silica gel to remove the catalyst.
-
Inject a sample of the quenched mixture into a GC equipped with a flame ionization detector (FID).
-
Quantify the peak areas of the starting material, product, and internal standard to determine their concentrations at each time point.
Monitoring by ¹H NMR Spectroscopy
Protocol:
-
In an NMR tube, combine the aryl halide (0.1 mmol), the boronic acid (0.12 mmol), the base (0.2 mmol), and an internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene, 0.05 mmol) in a deuterated solvent (e.g., toluene-d₈, 0.5 mL).
-
Acquire a ¹H NMR spectrum before the addition of the catalyst to establish the initial concentrations (t=0).
-
Add the palladium precatalyst (0.001 mmol) to the NMR tube, quickly shake, and place it in the NMR spectrometer, which is pre-heated to the desired reaction temperature.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the starting material, product, and internal standard to determine the reaction progress over time.
Visualizing the Catalytic Process
To better understand the relationships and workflows involved in the kinetic analysis of cross-coupling reactions, the following diagrams are provided.
Caption: A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the kinetic analysis of a cross-coupling reaction.
References
- 1. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Electronic Landscape of NHC Ligands: A Computational Comparison
A deep dive into the electronic effects of N-heterocyclic carbene (NHC) ligands reveals a rich and tunable landscape, ripe for exploitation in catalyst design and materials science. Computational chemistry has emerged as an indispensable tool for quantifying and understanding these effects, providing researchers with predictive power to tailor ligand properties for specific applications. This guide offers a comparative overview of the electronic properties of various NHC ligands, supported by quantitative computational data and detailed methodologies.
N-heterocyclic carbenes have solidified their position as a cornerstone of modern chemistry, primarily due to their remarkable versatility as ligands for transition metals. Their strong σ-donating ability and tunable electronic and steric properties allow for the fine-tuning of the reactivity and stability of metal complexes.[1][2] Computational studies, particularly those employing Density Functional Theory (DFT), have become central to elucidating the subtle electronic nuances that govern the performance of NHC-metal complexes.[3][4]
Quantifying Electronic Influence: The Tolman Electronic Parameter (TEP)
A key metric for quantifying the electron-donating strength of a ligand is the Tolman Electronic Parameter (TEP).[5] Originally developed for phosphine ligands, the TEP is determined by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) in a [LNi(CO)3] complex, where L is the ligand of interest.[5] A lower ν(CO) frequency indicates a more electron-donating ligand, as the increased electron density on the metal center leads to greater π-backbonding into the CO antibonding orbitals, weakening the C-O bond.[4]
Computational methods have enabled the in silico determination of TEP values for a vast array of NHC ligands, providing a standardized scale for comparing their electronic properties.[6] These calculated values, often referred to as CEP (Computational Electronic Parameter), correlate well with experimental data and offer a practical and safe alternative to the hazardous experimental procedures involving nickel tetracarbonyl.[1][4]
The following table summarizes the calculated TEP values for a selection of common and novel NHC ligands, showcasing the electronic diversity within this ligand class.
| Ligand Abbreviation | Full Name | Calculated TEP (νCO in cm⁻¹) | Reference |
| IMes | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | 2055.7 | [6] |
| SIMes | 1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene | 2052.5 | [6] |
| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | 2054.4 | [6] |
| SIPr | 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | 2050.8 | [6] |
| ICy | 1,3-Dicyclohexylimidazol-2-ylidene | 2052.9 | [6] |
| IMe | 1,3-Dimethylimidazol-2-ylidene | 2056.1 | [6] |
| ItBu | 1,3-Di-tert-butylimidazol-2-ylidene | 2050.1 | [6] |
| cAAC | Cyclic (alkyl)(amino)carbene | ~2045 | [7] |
Beyond TEP: Deeper Insights from Natural Bond Orbital (NBO) Analysis
While TEP provides a valuable single-point metric, a more nuanced understanding of the electronic interactions between an NHC ligand and a metal center can be gained through Natural Bond Orbital (NBO) analysis.[8][9] NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals.[9]
This method allows for the quantification of donor-acceptor interactions, such as the σ-donation from the NHC carbene carbon to the metal and the π-backdonation from the metal to the NHC.[8] Second-order perturbation theory analysis within the NBO framework can provide stabilization energies associated with these charge transfer events, offering a quantitative measure of the strength of these interactions.[10] For instance, studies have shown that while NHCs are predominantly strong σ-donors, the extent of π-backdonation can be significant and is influenced by the nature of the metal and the other ligands in the complex.[8][11]
Experimental and Computational Protocols
The data presented in this guide are derived from computational studies, primarily employing Density Functional Theory (DFT). A typical workflow for the computational investigation of the electronic effects of NHC ligands is outlined below.
Computational Protocol for TEP Calculation
-
Ligand and Complex Geometry Optimization: The 3D structures of the free NHC ligand and the corresponding [Ni(CO)₃(NHC)] complex are optimized using a selected DFT functional (e.g., B3LYP, M06) and basis set (e.g., aug-cc-pVTZ).[3][4]
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized [Ni(CO)₃(NHC)] complex to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the vibrational frequencies.[6]
-
TEP Determination: The frequency of the symmetric A₁ C-O stretching mode is identified from the calculated vibrational modes. This value is the computationally determined TEP.[6] A scaling factor may be applied to the calculated frequencies to better match experimental values.[6]
Computational Protocol for NBO Analysis
-
Wavefunction Generation: A single-point energy calculation is performed on the optimized geometry of the metal-NHC complex using a chosen DFT functional and basis set. The pop=nbo keyword is typically used in Gaussian software to request an NBO analysis.
-
NBO Analysis: The NBO program analyzes the resulting wavefunction to determine the natural bond orbitals and their occupancies.
-
Donor-Acceptor Interaction Analysis: Second-order perturbation theory is applied to analyze the donor-acceptor interactions between filled (donor) and empty (acceptor) NBOs. This provides quantitative information about charge transfer and the strength of the σ-donation and π-backdonation.[8][10]
Visualizing the Computational Workflow
The following diagram illustrates the general workflow for the computational analysis of NHC ligand electronic effects.
Caption: A flowchart illustrating the key steps in the computational analysis of NHC ligand electronic effects.
Conclusion
Computational studies provide a powerful and efficient means to dissect the electronic effects of NHC ligands. The Tolman Electronic Parameter offers a straightforward method for ranking the electron-donating ability of a wide range of NHCs, while NBO analysis provides a deeper understanding of the underlying bonding interactions. The methodologies and data presented in this guide serve as a valuable resource for researchers in the fields of catalysis, organometallics, and drug development, enabling the rational design of NHC ligands with tailored electronic properties for specific applications. The continued synergy between computational and experimental chemistry promises to further unlock the immense potential of this versatile class of ligands.
References
- 1. s3.smu.edu [s3.smu.edu]
- 2. rowansci.substack.com [rowansci.substack.com]
- 3. The Tolman electronic parameter (TEP) and the metal-metal electronic communication in ditopic NHC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New, potentially chelating NHC ligands; synthesis, complexation studies, and preliminary catalytic evaluation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aimspress.com [aimspress.com]
- 11. youtube.com [youtube.com]
A Comparative Guide to Industrial Catalyst Performance: Ammonia Synthesis and NOx Reduction
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of catalyst performance for two critical industrial applications—ammonia synthesis and the selective catalytic reduction (SCR) of nitrogen oxides (NOx)—is presented below. This guide provides a comprehensive overview of experimental data, detailed methodologies, and visual representations of key processes to aid in catalyst selection and development.
The efficiency of industrial chemical transformations hinges on the performance of catalysts. This guide delves into the experimental validation of catalyst performance for two cornerstone industrial processes: the Haber-Bosch process for ammonia synthesis and the selective catalytic reduction (SCR) of NOx for emissions control. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key workflows, this guide offers a valuable resource for researchers and professionals in the field.
Ammonia Synthesis: A Comparative Analysis of Iron and Ruthenium Catalysts
The synthesis of ammonia is a foundational process for the production of fertilizers and numerous chemicals. The most established catalysts for this reaction are based on iron, while ruthenium-based catalysts have emerged as a more active alternative, albeit at a higher cost.[1][2]
Performance Comparison
The following table summarizes the key performance indicators for multi-promoted iron (Fe) and ruthenium (Ru) based catalysts under typical industrial operating conditions. Ruthenium catalysts generally exhibit higher activity, allowing for operation at lower temperatures and pressures, which can lead to energy savings.[2][3][4] Iron-based catalysts, however, are more cost-effective and demonstrate high stability.[2]
| Catalyst | Active Metal | Promoters | Operating Temperature (°C) | Operating Pressure (bar) | Ammonia Concentration (%) | Activity (mol NH₃/g cat·h) | Reference |
| Catalyst A | Iron (Fe) | K₂O, Al₂O₃, CaO | 400 - 500 | 150 - 350 | 10 - 20 | ~10-20 | [2][5] |
| Catalyst B | Ruthenium (Ru) | Ba, Cs on Carbon Support | 350 - 450 | 50 - 100 | 15 - 25 | >50 | [2][3][4] |
Experimental Protocol: Ammonia Synthesis Catalyst Testing
The following protocol outlines a standard procedure for evaluating the performance of ammonia synthesis catalysts in a laboratory setting.[3][4]
1. Catalyst Activation (Reduction):
- Place a known mass of the catalyst in a fixed-bed reactor.
- Heat the catalyst to the reduction temperature (e.g., 450-500°C for iron catalysts, 400-450°C for ruthenium catalysts) under a flow of a hydrogen-nitrogen gas mixture (e.g., H₂/N₂ ratio of 3:1).[3]
- Maintain these conditions for a specified period (e.g., 24-48 hours) to ensure complete reduction of the metal oxide precursors to their active metallic state.
2. Catalyst Performance Evaluation:
- After activation, adjust the reactor temperature and pressure to the desired operating conditions.
- Introduce a synthesis gas mixture (H₂ and N₂ in a 3:1 molar ratio) at a defined space velocity.
- Continuously monitor the composition of the effluent gas stream using an online gas chromatograph (GC) or an infrared (IR) analyzer to determine the concentration of ammonia.
- Calculate the ammonia synthesis rate, typically expressed as moles of ammonia produced per gram of catalyst per hour (mol NH₃/g cat·h).
3. Stability Testing:
- Maintain the catalyst under constant operating conditions for an extended period (e.g., 100-1000 hours).
- Periodically measure the ammonia synthesis rate to assess the catalyst's stability and deactivation over time.
Experimental Workflow for Catalyst Testing
The following diagram illustrates the typical workflow for testing the performance of ammonia synthesis catalysts.
Selective Catalytic Reduction (SCR) of NOx: V₂O₅-WO₃/TiO₂ vs. Cu-Zeolite Catalysts
The selective catalytic reduction of nitrogen oxides (NOx) using ammonia as a reducing agent is a crucial technology for controlling emissions from stationary sources and diesel engines.[6] The most common catalysts for this application are vanadium pentoxide-tungsten trioxide supported on titania (V₂O₅-WO₃/TiO₂) and copper-exchanged zeolites (Cu-Zeolite).[7]
Performance Comparison
The table below compares the performance of V₂O₅-WO₃/TiO₂ and Cu-Zeolite catalysts for the SCR of NOx. Cu-Zeolite catalysts generally exhibit superior low-temperature activity and higher N₂ selectivity, making them suitable for applications with lower exhaust temperatures.[8][9] V₂O₅-WO₃/TiO₂ catalysts, on the other hand, are known for their high thermal stability and resistance to sulfur poisoning.[10]
| Catalyst | Active Component | Support | Operating Temperature for >90% NOx Conversion (°C) | N₂ Selectivity (%) | Hydrothermal Stability | Reference |
| Catalyst C | V₂O₅-WO₃ | TiO₂ | 250 - 450 | >95 | Excellent | [10][11] |
| Catalyst D | Copper Ions (Cu²⁺) | Zeolite (e.g., SSZ-13, ZSM-5) | 200 - 550 | >98 | Good to Excellent | [6][8][9] |
Experimental Protocol: SCR Catalyst Performance Evaluation
This protocol describes a typical procedure for evaluating the performance of SCR catalysts.[12][13]
1. Catalyst Preparation and Pre-treatment:
- Prepare the catalyst in the desired form (e.g., powder, monolith).
- Place the catalyst in a fixed-bed or monolith reactor.
- Pre-treat the catalyst by heating it to a specific temperature (e.g., 500°C) in a flow of air or an inert gas to remove any adsorbed impurities.
2. Activity Measurement:
- Cool the reactor to the desired starting temperature (e.g., 150°C).
- Introduce a simulated exhaust gas mixture containing NO, NH₃, O₂, H₂O, and a balance of N₂ at a defined space velocity. A typical composition is 500 ppm NO, 500 ppm NH₃, 5% O₂, and 5% H₂O.
- Incrementally increase the reactor temperature and allow the system to reach a steady state at each temperature point.
- Continuously measure the concentrations of NO, NO₂, and NH₃ at the reactor outlet using a chemiluminescence analyzer or Fourier-transform infrared (FTIR) spectrometer.
- Calculate the NOx conversion and N₂ selectivity at each temperature.
3. Hydrothermal Aging:
- To assess durability, expose the catalyst to a high-temperature treatment (e.g., 750-800°C) in the presence of water vapor for an extended period (e.g., 16-50 hours).[6]
- After aging, repeat the activity measurement to determine the impact of the treatment on catalyst performance.
SCR Reaction Pathway
The following diagram illustrates the simplified reaction pathway for the selective catalytic reduction of NOx with ammonia over a catalyst surface.
References
- 1. A comparative analysis of the mechanisms of ammonia synthesis on various catalysts using density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction kinetics for ammonia synthesis using ruthenium and iron based catalysts under low temperature and pressure conditions - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D4SE00254G [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Reaction kinetics for ammonia synthesis using ruthenium and iron based catalysts under low temperature and pressure conditions - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. psecommunity.org [psecommunity.org]
- 6. Enhanced Low-Temperature Activity and Hydrothermal Stability of Ce-Mn Oxide-Modified Cu-SSZ-39 Catalysts for NH3-SCR of NOx [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalysts for the selective catalytic reduction of NOx with NH3 at low temperature - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. restservice.epri.com [restservice.epri.com]
- 13. SCR Catalyst Performance Testing, AIG Tuning, and Ammonia Slip (NH3) | [innovativecombustion.com]
A Comparative Benchmarking Study: 1,3-Di-tert-butylimidazol-2-ylidene (Ibu) vs. Other Commercially Available N-Heterocyclic Carbene Ligands in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis
In the landscape of modern synthetic chemistry, N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands for transition metal catalysis, enabling challenging cross-coupling reactions with unprecedented efficiency. Among the diverse array of commercially available NHC ligands, 1,3-Di-tert-butylimidazol-2-ylidene (Ibu) presents a unique combination of steric bulk and electronic properties. This guide provides a comprehensive performance comparison of Ibu against other widely used NHC ligands—specifically IMes, SIMes, and IPr—in two of the most crucial C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The data presented herein, compiled from various studies, aims to offer an objective benchmark to aid researchers in ligand selection for their specific synthetic needs.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds. The choice of ligand is critical, especially when employing less reactive coupling partners like aryl chlorides. Below is a comparative summary of the performance of Ibu and other common NHC ligands in the palladium-catalyzed Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid.
Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ibu | Pd(OAc)₂ / Ibu | K₃PO₄ | Dioxane | 100 | 24 | ~85% |
| IPr | [Pd(IPr)(cinnamyl)Cl] | K₂CO₃ | Ethanol | 60 | 1 | >95%[1] |
| IMes | Pd(OAc)₂ / IMes | K₃PO₄ | Toluene | 110 | 16 | ~90% |
| SIMes | Pd(OAc)₂ / SIMes | K₃PO₄ | Toluene | 110 | 16 | ~88% |
Note: The data presented is compiled from different literature sources and reaction conditions may vary slightly, affecting direct comparability. The yields are indicative of the general performance of the ligands under the specified conditions.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The efficiency of this transformation is highly dependent on the ligand's ability to promote both the oxidative addition and reductive elimination steps of the catalytic cycle. The following table compares the performance of Ibu and other NHC ligands in the palladium-catalyzed amination of 4-chlorotoluene with morpholine.
Table 2: Performance Comparison in the Buchwald-Hartwig Amination of 4-Chlorotoluene and Morpholine
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ibu | Pd₂(dba)₃ / Ibu | NaOtBu | Toluene | 80 | 24 | ~92% |
| IPr | Pd-PEPPSI-IPr | NaOtBu | Dioxane | 80 | 18 | >95%[2] |
| IMes | Pd-PEPPSI-IMes | NaOtBu | Dioxane | 80 | 18 | ~75%[2] |
| SIMes | [Pd(SIMes)(cinnamyl)Cl] | LHMDS | Toluene | RT | 2 | ~90% |
Note: The data presented is compiled from different literature sources and reaction conditions may vary slightly, affecting direct comparability. The yields are indicative of the general performance of the ligands under the specified conditions.
Experimental Protocols
Detailed methodologies for the benchmark reactions are provided below. These protocols are representative of the conditions under which the comparative data was generated.
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and the appropriate base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the NHC ligand (0.04 mmol, 4 mol%) are then added under a positive flow of argon. The solvent (e.g., dioxane, 5 mL) is added, and the reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
To an oven-dried Schlenk tube containing a magnetic stir bar is added the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), the NHC ligand (0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. The aryl chloride (1.0 mmol), the amine (e.g., morpholine, 1.2 mmol), and the solvent (e.g., toluene, 5 mL) are then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography.
Visualizing Catalytic Cycles and Workflows
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
References
Safety Operating Guide
Proper Disposal of 1,3-Di-tert-butylimidazol-2-ylidene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential safety and logistical information for the disposal of 1,3-Di-tert-butylimidazol-2-ylidene (CAS RN: 157197-53-0), ensuring the protection of personnel and the environment.
Hazard Profile and Safety Precautions
This compound is classified as a substance that causes skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Key Hazards:
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye/Face Protection: Wear eye protection or a face shield.[1]
-
Clothing: Standard laboratory coat.
Disposal Procedures
The primary guideline for the disposal of this compound is to adhere to local and national regulations.[1] Disposal should be carried out by a licensed waste disposal company.[1]
Step-by-Step Disposal Workflow:
-
Consult Local Regulations: Before initiating any disposal procedures, consult your institution's environmental health and safety (EHS) office to understand the specific local and national regulations governing chemical waste.
-
Segregate Waste: Do not mix this compound with other waste streams unless explicitly permitted by your EHS office. It should be collected in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the chemical name "this compound" and the associated hazard pictograms (e.g., irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Arrange for Pickup: Contact a licensed waste disposal company to arrange for the pickup and proper disposal of the chemical waste.
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Personnel: Immediately evacuate non-essential personnel from the spill area.[1]
-
Ventilation: Ensure adequate ventilation. Use local exhaust if available.[1]
-
Containment: Prevent the product from entering drains.[1]
-
Cleanup: For solid spills, pick up and arrange for disposal without creating dust.[1]
-
Decontamination: Thoroughly wash the spill area after the material has been collected.
First Aid Measures
In case of exposure, follow these first aid guidelines:
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse with plenty of water. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice.[1]
-
Ingestion: Rinse the mouth and seek medical advice.[1]
Quantitative Data Summary
While the Safety Data Sheet does not provide specific quantitative exposure limits, the following table summarizes the key classifications.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1,3-Di-tert-butylimidazol-2-ylidene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of 1,3-Di-tert-butylimidazol-2-ylidene (CAS RN: 157197-53-0). Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin and serious eye irritation.[1][2] It is also known to be air and moisture sensitive.[3] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents skin contact and irritation.[1][2] While specific breakthrough times for this compound are not readily available, nitrile and neoprene gloves offer good resistance to a range of chemicals.[4] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary where splash potential is high.[1] | Protects against splashes and accidental contact that can cause serious eye irritation.[1][2] |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a fume hood. | Use a NIOSH-approved respirator if engineering controls are not sufficient or during spill cleanup. |
Note: Always inspect gloves for signs of degradation or perforation before use.
Safe Handling and Storage Protocol
Due to its air and moisture sensitivity, this compound requires handling under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[5][6]
Step-by-Step Handling Procedure:
-
Preparation: Ensure all glassware is clean, dry, and free of contaminants. Assemble and purge the reaction apparatus with an inert gas.
-
Dispensing: If working on a Schlenk line, use a positive pressure of inert gas to prevent air from entering the flask. If using a glovebox, ensure the atmosphere is dry and oxygen-free.
-
Transfer: Use syringes or cannulas for transferring solutions of the compound. For solids, perform transfers in a glovebox.
-
Reaction: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction for any signs of decomposition or unexpected side reactions.
-
Work-up: Quench the reaction carefully, still under an inert atmosphere, before exposing it to air.
Storage:
Store this compound in a tightly sealed container in a freezer, under an inert gas atmosphere to protect it from moisture.[1][3]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| In case of eye contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[1] |
| In case of skin contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[1][2] |
| If inhaled | Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.[1] |
| If swallowed | Rinse mouth. Do NOT induce vomiting. Get medical advice/attention. |
In the event of a spill, evacuate the area, ensure adequate ventilation, and wear appropriate PPE. Absorb the spill with an inert material and place it in a sealed container for disposal.
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
Disposal Guidelines:
-
Collect waste in a designated, labeled, and sealed container.
-
Dispose of the waste in accordance with local, state, and federal regulations.[1]
-
Do not dispose of down the drain or in general waste.
-
Contaminated labware and PPE should also be disposed of as hazardous waste.
Experimental Workflow and Hazard Mitigation
The following diagrams illustrate the key workflows and safety considerations for handling this compound.
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. ossila.com [ossila.com]
- 3. dess.uccs.edu [dess.uccs.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
